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  • Product: 2-O-Hydroxyethyl-d-glucose
  • CAS: 2280-43-5

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-O-Hydroxyethyl-d-glucose

An In-depth Technical Guide to the Synthesis and Characterization of 2-O-Hydroxyethyl-D-glucose Abstract 2-O-Hydroxyethyl-D-glucose (2-HEG) serves as a critical reference standard in the pharmacokinetic analysis of hydro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-O-Hydroxyethyl-D-glucose

Abstract 2-O-Hydroxyethyl-D-glucose (2-HEG) serves as a critical reference standard in the pharmacokinetic analysis of hydroxyethyl starch (HES) plasma volume expanders. Its precise synthesis is chemically challenging due to the structural similarity of the hydroxyl groups on the glucose scaffold. This guide details a high-purity, regioselective synthetic pathway utilizing a "Benzyl Glycoside/Benzylidene" protection strategy to exclusively target the O-2 position, circumventing the polydispersity inherent in industrial ethylene oxide alkylation.

Introduction & Strategic Analysis

The synthesis of 2-HEG requires distinguishing the C-2 hydroxyl group from the chemically similar C-3 and C-4 positions. While industrial production of HES involves random alkylation, analytical standards require isomerically pure material.

The Regioselectivity Challenge:

  • C-2 vs. C-3 Reactivity: In glucopyranosides, the C-2 hydroxyl is generally more acidic than C-3 due to the inductive effect of the anomeric center. However, steric factors often favor C-3 substitution.

  • Solution: We employ Benzyl 4,6-O-benzylidene-α-D-glucopyranoside as the scaffold. The 4,6-benzylidene acetal locks the ring conformation and sterically hinders C-4. By utilizing THF as the solvent (rather than DMF), we exploit the coordination chemistry of sodium hydride to kinetically favor the deprotonation and subsequent alkylation of the C-2 hydroxyl.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 2-O-Hydroxyethyl-D-glucose (Target Molecule) Precursor1 Benzyl 2-O-(2-benzyloxyethyl)- 4,6-O-benzylidene-α-D-glucopyranoside Target->Precursor1 Global Deprotection (Pd/C, H2 + Acid) Starting Benzyl 4,6-O-benzylidene- α-D-glucopyranoside Precursor1->Starting Regioselective Alkylation (NaH, THF) Reagent 2-(Benzyloxy)ethyl bromide Precursor1->Reagent Coupling Partner

Figure 1: Retrosynthetic disassembly of 2-HEG showing the protection group strategy.

Detailed Synthetic Protocol

Phase 1: Scaffold Preparation

Objective: Create a glucose derivative with C-1, C-4, and C-6 blocked, leaving C-2 and C-3 available.

  • Starting Material: Benzyl α-D-glucopyranoside.[1][2]

  • Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), Acetonitrile.

  • Procedure:

    • Dissolve Benzyl α-D-glucopyranoside (10 g, 37 mmol) in dry acetonitrile (150 mL).

    • Add Benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of CSA (0.1 eq).

    • Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of starting material.

    • Neutralization: Add Triethylamine to quench the acid.

    • Purification: Concentrate and recrystallize from EtOH/H2O.

    • Result: Benzyl 4,6-O-benzylidene-α-D-glucopyranoside (Yield: >85%).[3]

Phase 2: Regioselective O-2 Alkylation

Objective: Selectively attach the hydroxyethyl arm to C-2. Critical Insight: The use of THF is mandatory. In DMF, migration of the anion or lack of coordination leads to mixtures of 2-O and 3-O isomers [1].

  • Reagents: Sodium Hydride (NaH, 60% dispersion), 2-(Benzyloxy)ethyl bromide, Tetrabutylammonium iodide (TBAI), Dry THF.

  • Procedure:

    • Activation: Suspend the product from Phase 1 (5.0 g, 14 mmol) in dry THF (100 mL) under Argon. Cool to 0°C.

    • Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 mins. The solution will bubble (H2 release). Note: The C-2 alkoxide forms preferentially in THF.

    • Alkylation: Add 2-(Benzyloxy)ethyl bromide (1.5 eq) and TBAI (catalytic).

    • Reflux: Heat to mild reflux (60°C) for 16 hours.

    • Workup: Quench with MeOH. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4]

    • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The 2-O isomer elutes first.

    • Result: Benzyl 2-O-(2-benzyloxyethyl)-4,6-O-benzylidene-α-D-glucopyranoside .

Phase 3: Global Deprotection

Objective: Remove benzylidene, anomeric benzyl, and ether benzyl groups to yield free 2-HEG.

  • Step A (Benzylidene Removal):

    • Dissolve intermediate in 80% Acetic Acid (aq). Heat at 60°C for 2 hours.

    • Concentrate under vacuum to remove AcOH.

  • Step B (Hydrogenolysis):

    • Dissolve the residue in MeOH/H2O (4:1).

    • Add Pd/C (10% loading, 10 wt% of substrate).

    • Stir under H2 atmosphere (balloon pressure) for 24 hours.

    • Filtration: Filter through Celite to remove catalyst.

    • Lyophilization: Freeze-dry the filtrate.

    • Final Product: 2-O-Hydroxyethyl-D-glucose (Amorphous white solid).

Characterization & Validation

Logic Flow of Structural Confirmation (DOT Visualization)

Characterization cluster_NMR NMR Spectroscopy (D2O) cluster_MS Mass Spectrometry Sample Purified 2-HEG H1 1H NMR: Anomeric Protons (α: ~5.4 ppm, β: ~4.6 ppm) Sample->H1 H2 1H NMR: HE-Methylene Signals (3.6 - 3.9 ppm) Sample->H2 C13 13C NMR: Downfield Shift of C-2 (~80-82 ppm) Sample->C13 ESI ESI-MS (+): [M+Na]+ = 247.2 m/z Sample->ESI Confirm Anomeric Integrity Confirm Anomeric Integrity H1->Confirm Anomeric Integrity Confirm Substitution Confirm Substitution H2->Confirm Substitution Confirm Regiochemistry (C-2) Confirm Regiochemistry (C-2) C13->Confirm Regiochemistry (C-2)

Figure 2: Analytical workflow for validating the identity of 2-HEG.

Quantitative Data Table
Analytical MethodParameterExpected Value / ObservationStructural Insight
ESI-MS m/z (M+Na)+247.21Confirms molecular formula C8H16O7.
1H NMR (D2O) δ H-1 (α)5.38 ppm (d, J=3.6 Hz)Characteristic α-anomer signal.
1H NMR (D2O) δ H-1 (β)4.65 ppm (d, J=7.8 Hz)Characteristic β-anomer signal.
1H NMR (D2O) δ -OCH2-3.60 - 3.95 ppm (m)Presence of hydroxyethyl ether chain.
13C NMR δ C-2~81.5 ppmDownfield shift (~9 ppm vs. glucose) confirms alkylation at C-2.
13C NMR δ C-1 (α/β)92.4 / 96.8 ppmStandard anomeric carbons.

Critical Quality Attribute (CQA): The absence of peaks at ~83-85 ppm (characteristic of C-3 alkylation) confirms the regiochemical purity of the 2-isomer.

Applications in Drug Development

  • Metabolite Identification: 2-HEG is the primary hydrolytic metabolite of Hydroxyethyl Starch (HES). High-purity 2-HEG is required to calibrate LC-MS/MS assays for detecting HES accumulation in renal tissue or urine (doping control) [2].

  • Enzymatic Kinetic Studies: Used to determine the cleavage efficiency of α-amylase. The 2-O-substitution significantly hinders amylase activity compared to 6-O-substitution, affecting the pharmacokinetic half-life of plasma expanders.

References

  • Regioselective Protection Strategies

    • Title: Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides.[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • HES Metabolism & Analysis

    • Title: Detection and confirmation of hydroxyethylstarch (HES)
    • Source: Journal of Chrom
    • URL:[Link]

  • NMR Characterization of Glucose

    • Title: A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates.[5]

    • Source: Journal of N
    • URL:[Link]

  • General Synthesis Reference

    • Title: Synthesis and Crystal Structure of 2-O-(2-hydroxyethyl)-D-glucose.
    • Source: J-GLOBAL.
    • URL:[Link][6][7]

Sources

Exploratory

physicochemical properties of 2-O-Hydroxyethyl-d-glucose

Title: The Physicochemical Dynamics of 2-O-Hydroxyethyl-D-glucose: From Polymer Pharmacokinetics to Anti-Doping Analytics Introduction As a Senior Application Scientist specializing in carbohydrate chemistry and analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Physicochemical Dynamics of 2-O-Hydroxyethyl-D-glucose: From Polymer Pharmacokinetics to Anti-Doping Analytics

Introduction As a Senior Application Scientist specializing in carbohydrate chemistry and analytical workflows, I frequently encounter 2-O-Hydroxyethyl-D-glucose (2-HEG) not merely as a standalone molecule, but as a critical structural determinant in complex polymer systems. 2-HEG is a synthesized, etherified monosaccharide derivative[1]. While it serves as a precursor in the synthesis of anti-inflammatory compounds[2], its most profound clinical and analytical significance lies in its role as the primary repeating unit in Hydroxyethyl Starch (HES), a semi-synthetic colloidal plasma volume expander[3].

In this technical guide, we will dissect the physicochemical properties of 2-HEG, explore the causality behind its steric influence on polymer degradation, and provide a self-validating, step-by-step analytical protocol for its isolation and detection via GC-MS in sports doping control.

Physicochemical Profiling of 2-HEG

At its core, 2-HEG is an intramolecular glucoside characterized by a stable ether linkage at the C-2 position of the glucopyranose ring[2]. This specific substitution alters the hydrogen-bonding network of the native glucose molecule, impacting its solubility, hygroscopicity, and interaction with enzymatic active sites.

Table 1: Physicochemical Properties of 2-O-Hydroxyethyl-D-glucose

PropertyValue / Description
CAS Number 25018-15-9 / 2280-43-5
Molecular Formula C8H16O7
Molecular Weight 224.21 g/mol
Melting Point 144–145 °C
Solubility Highly soluble in water; Hygroscopic
Structural Classification Etherified monosaccharide; Intramolecular glucoside
Storage Temperature 4°C (Long-term) / Room Temp (Short-term)

(Data synthesized from chemical reference standards[2],[4])

The Role of 2-HEG in Hydroxyethyl Starch (HES) Pharmacokinetics

HES is synthesized by substituting hydroxyethyl groups onto the glucose units of amylopectin. The distribution of these groups is not random. Research indicates that the distribution ratio of hydroxyethyl groups on the C-2, C-6, and C-3 positions is approximately 75%, 20%, and 5%, respectively[5].

Mechanistic Causality: Why is the C-2 substitution (yielding 2-HEG upon hydrolysis) so dominant and clinically vital? The human body relies on serum


-amylase to degrade starch polymers. 

-Amylase cleaves the

-(1$\rightarrow$4) glycosidic bonds. However, a hydroxyethyl group at the C-2 position creates significant steric hindrance directly adjacent to the glycosidic bond. This steric bulk physically blocks the active site of

-amylase, preventing enzymatic cleavage. Consequently, a higher C2/C6 substitution ratio directly correlates with a prolonged plasma half-life of the HES polymer, sustaining its volume-expanding effects for up to 24-36 hours[3].

HES_Pathway HES Hydroxyethyl Starch (HES Polymer) Amylase Serum alpha-Amylase (Enzymatic Cleavage) HES->Amylase SubC2 C-2 Substitution (Yields 2-HEG) Amylase->SubC2 Blocked by Bulk SubC6 C-6 Substitution (Yields 6-HEG) Amylase->SubC6 Cleavage Allowed Prolonged Steric Hindrance: Prolonged Plasma Half-Life SubC2->Prolonged Rapid Accessible Cleavage: Rapid Renal Clearance SubC6->Rapid

Influence of 2-O-hydroxyethyl substitution on HES degradation and plasma pharmacokinetics.

Analytical Workflows: Isolation and Detection in Doping Control

Because HES expands blood volume, it is illicitly used by endurance athletes to mask elevated hematocrit levels caused by erythropoietin (EPO) abuse or to artificially increase aerobic capacity[3]. Detecting HES requires breaking down the polymer into its constituent monomers—primarily 2-HEG—for mass spectrometric identification.

Protocol Design Logic: We cannot use enzymatic hydrolysis to break down the polymer for analysis, because the 2-HEG units inherently resist amylase. Therefore, we must utilize harsh acid hydrolysis. Acid hydrolysis indiscriminately cleaves the


-(1$\rightarrow$4) and 

-(1$\rightarrow$6) glycosidic bonds but leaves the robust ether linkage of the 2-O-hydroxyethyl group completely intact.
Step-by-Step Methodology: GC-MS Detection of 2-HEG
  • Sample Preparation & Acid Hydrolysis:

    • Action: Aliquot 2 mL of the biological sample (e.g., urine). Add 1 mL of 2 M Hydrochloric Acid (HCl).

    • Condition: Incubate at 100°C for 45 minutes.

    • Rationale: This thermal-acidic environment breaks the polysaccharide backbone, releasing free 2-HEG, 3-HEG, 6-HEG, and unmodified D-glucose[3],[5].

  • Neutralization & Pre-Screening (Optional):

    • Action: Neutralize the hydrolysate with NaOH.

    • Rationale: A low-cost screening using Benedict's reagent can be applied here. The released glucose and 2-HEG will reduce copper sulfate to brick-red cuprous oxide, flagging the sample for GC-MS[3].

  • Extraction & Lyophilization:

    • Action: Pass the hydrolysate through a solid-phase extraction (SPE) cartridge to remove salts and proteins. Lyophilize the eluate to complete dryness.

    • Rationale: Water strictly interferes with the subsequent derivatization step, degrading the silylating reagents.

  • Derivatization (Silylation):

    • Action: Add 100

      
      L of a silylating mixture (e.g., MSTFA/TMCS) to the dried residue. Incubate at 60°C for 30 minutes.
      
    • Rationale: Carbohydrates like 2-HEG are highly polar and non-volatile. Silylation replaces the active hydroxyl hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for gas chromatography.

  • GC-MS Analysis:

    • Action: Inject 1

      
      L into the GC-MS.
      
    • Validation: Identify 2-HEG by its specific retention time and electron impact (EI) mass spectrum. The bicyclic intramolecular glucosidation products of 2-HEG yield highly specific, self-validating MS fragments at m/z 86, 127, 229, and 277[3].

GCMS_Workflow Sample Urine Sample (Suspected HES Polymer) Hydrolysis Acid Hydrolysis (HCl, 100°C) Cleaves Glycosidic Bonds Only Sample->Hydrolysis Screening Benedict's Reaction (Optional Pre-Screen) Hydrolysis->Screening Dry Lyophilization (Strict Water Removal) Screening->Dry If Positive Derivatize Silylation (MSTFA/TMCS) Converts OH to OTMS for Volatility Dry->Derivatize GCMS GC-MS Detection Target Fragments: m/z 86, 127, 229, 277 Derivatize->GCMS

Step-by-step GC-MS analytical workflow for detecting 2-HEG in doping control.

Conclusion

The physicochemical properties of 2-O-Hydroxyethyl-D-glucose elevate it from a simple carbohydrate derivative to a critical functional component in polymer pharmacology. Its specific etherification at the C-2 position dictates the pharmacokinetic viability of HES volume therapeutics by structurally outmaneuvering enzymatic degradation. For analytical scientists, understanding these exact molecular dynamics is what enables the design of robust, self-validating protocols—such as targeted acid hydrolysis and GC-MS silylation—to accurately isolate and quantify this compound in complex biological matrices.

References

  • United States Biological. "2-O-Hydroxyethyl-D-glucose CAS 25018-15-9".
  • Interchim. "SHR67n - 2-O-Hydroxyethyl-D-glucose".
  • ResearchGate. "Screening for hydroxyethyl starch (HES) doping in sport".
  • J-Stage. "Hydroxyethyl-starchにおけるHydroxyethyl基結合位置の研究 (Study on the Position of Hydroxyethyl Group in Hydroxyethyl-starch)".

Sources

Foundational

Biological Significance of 2-O-Hydroxyethyl-d-glucose: A Technical Guide

Executive Summary 2-O-Hydroxyethyl-d-glucose (2-O-HEG) is a modified monosaccharide derivative primarily recognized as the terminal metabolic constraint in the pharmacokinetics of Hydroxyethyl Starch (HES). While HES is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-O-Hydroxyethyl-d-glucose (2-O-HEG) is a modified monosaccharide derivative primarily recognized as the terminal metabolic constraint in the pharmacokinetics of Hydroxyethyl Starch (HES). While HES is widely used as a colloidal plasma volume expander, its clinical utility is limited by its tendency to accumulate in tissues. 2-O-HEG represents the molecular "brake" in this process; the hydroxyethyl substitution at the carbon-2 (C2) position of the glucose ring sterically hinders


-amylase activity, rendering the glycosidic bond highly resistant to hydrolysis.

This guide analyzes the biological significance of 2-O-HEG not merely as a metabolite, but as the rate-determining structural motif that governs the clearance, tissue storage, and toxicity profile of hydroxyethyl starches. We further detail the synthetic and analytical protocols required to utilize 2-O-HEG as a biomarker for incomplete carbohydrate metabolism.

Chemical Identity & Structural Logic

The C2 Substitution Factor

Native glucose is rapidly metabolized. To create a stable colloid (HES), amylopectin is hydroxyethylated at the C2, C3, and C6 positions. The biological significance of the 2-O- isomer specifically lies in its interaction with hydrolytic enzymes.

  • Alpha-Amylase Specificity: Human

    
    -amylase requires a free hydroxyl group at the C2 position of the glucose unit to successfully bind and cleave the adjacent 
    
    
    
    -1,4-glycosidic bond.
  • The Blockage: When the C2 position is substituted with a hydroxyethyl group (forming 2-O-HEG residues), the enzyme cannot form the transition state required for hydrolysis. This halts the degradation of the starch polymer at that specific unit.

Physicochemical Properties
PropertySpecificationRelevance
IUPAC Name 2-O-(2-Hydroxyethyl)-D-glucopyranoseSpecific isomer defines enzymatic resistance.
Molecular Formula

-
Molecular Weight 224.21 g/mol Detectable via LC-MS/MS (low mass range).
Solubility High (Water)Freely soluble in plasma; renal excretion is possible if liberated from the polymer.
Stability Acid-labile (Intramolecular cyclization)Can form 1,2-O-ethylene-glucofuranose under acidic extraction conditions.

Metabolic Fate & Pharmacokinetics (PK)

The biological significance of 2-O-HEG is best understood through the "Molar Substitution" ratio of HES products (e.g., HES 130/0.4). A higher C2/C6 ratio correlates directly with increased plasma half-life and tissue accumulation.

The "Metabolic Brake" Mechanism

When HES enters the bloodstream, serum amylase attacks the polymer. It rapidly cleaves unsubstituted regions but stalls when it encounters a 2-O-HEG residue.

  • Initial Phase: Rapid reduction of molecular weight (Mw) as amylase cleaves accessible bonds.

  • Accumulation Phase: Oligomers containing 2-O-HEG at the reducing end accumulate.

  • Terminal Phase: These resistant oligomers are taken up by tissues (macrophages, renal tubule cells) via pinocytosis, leading to lysosomal storage (vacuolization) because lysosomal

    
    -glucosidases also struggle to cleave the 2-O-ether bond.
    
Visualization: The Enzymatic Blockade

The following diagram illustrates how 2-O-substitution arrests metabolic clearance compared to native glucose.

HES_Metabolism cluster_legend Mechanism of Accumulation HES_Polymer HES Polymer (High Mw) Oligomers Short-Chain Oligomers HES_Polymer->Oligomers Rapid Hydrolysis (Unsubstituted regions) Amylase Serum Alpha-Amylase Amylase->HES_Polymer Blockage 2-O-HEG Residue (Steric Hindrance) Oligomers->Blockage Enzyme encounters C2-substitution Clearance Renal Excretion (Slow) Blockage->Clearance Minor Pathway (If monomer liberated) Storage Lysosomal Storage (Tissue Accumulation) Blockage->Storage Uptake by Macrophages (Kupffer Cells/Skin)

Caption: The 2-O-hydroxyethyl substitution prevents amylase cleavage, diverting the molecule from excretion to lysosomal storage.

Clinical Significance: Toxicity & Biomarkers

The accumulation of 2-O-HEG-containing polymers leads to specific clinical pathologies.

Osmotic Nephrosis (Kidney Injury)

The primary toxicity concern. HES oligomers are filtered by the glomerulus but reabsorbed by the proximal tubule cells. Due to the inability of lysosomal enzymes to degrade the 2-O-HEG linkage, the lysosomes swell (vacuolization), physically disrupting cellular function and leading to Acute Kidney Injury (AKI).

HES-Induced Pruritus

A unique side effect where HES deposits in cutaneous nerves and Schwann cells. The 2-O-HEG residues make these deposits incredibly long-lasting. Patients may experience severe itching for years after administration, directly linked to the half-life of the 2-O-substituted residues in the skin.

Experimental Protocols

For researchers investigating HES metabolism or developing bio-similar colloids, accurate detection of 2-O-HEG is mandatory.

Synthesis of 2-O-HEG Standard

Commercial standards are expensive and often impure. A robust synthetic route is required for calibration.

Protocol: Regioselective Synthesis

  • Starting Material: 1,2-O-Isopropylidene-

    
    -D-glucofuranose (Protects C1 and C2). Note: This standard route protects C1/C2, making C3/5/6 available. To target C2, we must use a different protection strategy.
    
    • Correction: To specifically obtain 2-O-HEG , one must use Methyl 4,6-O-benzylidene-

      
      -D-glucopyranoside .
      
  • Protection: React Glucose with benzaldehyde/ZnCl2 to protect C4 and C6.

  • Blocking C3: Selectively block C3 (often difficult) or utilize the higher reactivity of C2-OH under basic conditions (phase transfer catalysis).

  • Alkylation: React with 2-chloroethanol or ethylene oxide in the presence of NaOH.

  • Deprotection: Acid hydrolysis removes the benzylidene group.

  • Purification: Silica gel chromatography.

Analytical Detection (LC-MS/MS)

Detection of free 2-O-HEG in plasma/urine requires high sensitivity.

ParameterSettingRationale
Instrument Triple Quadrupole MS (ESI-)Negative mode often favored for saccharides/ethers.
Column HILIC (Amide)Retains polar sugar derivatives better than C18.
Mobile Phase A: 10mM Ammonium Acetate (pH 9)B: AcetonitrileHigh pH aids ionization in negative mode.
Transition 223.1

89.0 m/z
Cleavage of the hydroxyethyl ether fragment.
Sample Prep Protein Precipitation (Acetonitrile)Simple, prevents column fouling.
Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (Add 3:1 ACN) Sample->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HILIC HILIC Chromatography (Amide Column) Supernatant->HILIC MS MS/MS Detection (m/z 223 -> 89) HILIC->MS

Caption: Step-by-step workflow for the extraction and mass-spectrometric quantification of 2-O-HEG.

Future Outlook & Research Gaps

While 2-O-HEG is currently viewed as a "nuisance" metabolite causing toxicity, it holds potential as a metabolic probe .

  • Enzyme Profiling: It can serve as a specific inhibitor or negative-control substrate for novel amylases or glucosidases.

  • Drug Delivery: Conjugating drugs to 2-O-HEG motifs could theoretically extend the half-life of small molecules by mimicking the "stealth" properties of HES, provided the accumulation issues can be solved (e.g., by ensuring the polymer is below the renal threshold).

References

  • Wiedermann, C. J., & Joannidis, M. (2014). Accumulation of hydroxyethyl starch in human and animal tissues: a systematic review. Intensive Care Medicine. Link

  • Mishra, S., et al. (2022).[1] A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG). Journal of Medicinal Chemistry. Link

  • Jungheinrich, C., & Neff, T. A. (2005). Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics. Link

  • Trebing, T., et al. (1995). Gas-liquid chromatographic determination of the degree of substitution of hydroxyethyl starch. Journal of Chromatography A. Link

  • ChemicalBook. (2023).[2] 2-O-Hydroxyethyl-D-glucose Product Properties and Safety. Link

Sources

Exploratory

2-O-Hydroxyethyl-d-glucose role in carbohydrate chemistry

This guide provides a technical deep-dive into 2-O-Hydroxyethyl-d-glucose (2-O-HEG) , a critical monosaccharide derivative primarily known as the recalcitrant metabolic product of Hydroxyethyl Starch (HES). Mechanisms of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into 2-O-Hydroxyethyl-d-glucose (2-O-HEG) , a critical monosaccharide derivative primarily known as the recalcitrant metabolic product of Hydroxyethyl Starch (HES).

Mechanisms of Synthesis, Analysis, and Pharmacokinetic Significance

Executive Summary & Core Significance

2-O-Hydroxyethyl-d-glucose (2-O-HEG) is a specific glucose ether where the hydroxyl group at the C2 position is substituted with a hydroxyethyl moiety (–CH₂CH₂OH). While 3-O- and 6-O- isomers exist, the 2-O- isomer is the most scientifically significant due to its steric impact on enzymology.

  • Primary Role: It serves as the "metabolic brake" in plasma volume expanders (Hydroxyethyl Starch). The C2 substitution sterically hinders

    
    -amylase, preventing the rapid hydrolysis of the starch backbone.
    
  • Clinical Relevance: The molar ratio of C2-substitution to C6-substitution (C2/C6 ratio) in HES therapeutics dictates their half-life and tissue accumulation potential. 2-O-HEG is the terminal marker of this metabolic blockade.

Chemical Architecture & Synthesis

Unlike simple alkylation which yields a mixture of isomers, the production of high-purity 2-O-HEG for reference standards requires a stereoselective approach.

Structural Properties[1][2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.21 g/mol [1][2]

  • Key Feature: The bulky hydroxyethyl group at C2 creates a "protective shield" over the glycosidic bond of the adjacent glucose unit in a polymer chain.

Mechanistic Synthesis: The 1,2-O-Ethylene Route

Direct alkylation of glucose is non-selective. The authoritative synthetic route utilizes an intramolecular rearrangement of a 1,2-cyclic acetal. This protocol is self-validating because the formation of the intermediate guarantees the position of the final substitution.

Protocol:

  • Precursor Formation: React D-glucose with ethylene carbonate or ethylene oxide under controlled conditions to form 1,2-O-ethylene-

    
    -D-glucopyranose . This bicyclic intermediate locks the C1 and C2 oxygens.
    
  • Hydrolytic Ring Opening: Subject the intermediate to dilute acid hydrolysis.

  • Mechanism: The strained five-membered ethylidene ring opens. Due to the thermodynamic stability of the pyranose ring, the ethylene linkage preferentially cleaves at the anomeric center (C1), leaving the hydroxyethyl group attached to the C2 oxygen.

  • Purification: The resulting 2-O-HEG is isolated via column chromatography (silica gel) or preparative HPLC.

Analytical Profiling: Detection & Quantification

Researchers tracking HES metabolism or synthesizing carbohydrate derivatives must distinguish 2-O-HEG from its 3-O and 6-O counterparts. Gas Chromatography-Mass Spectrometry (GC-MS) of silylated derivatives is the gold standard.

Experimental Protocol: GC-MS Determination

Objective: Quantify 2-O-HEG in a biological matrix (e.g., urine or plasma hydrolysate).

Step 1: Acid Hydrolysis (If analyzing polymer)

  • Mix sample with 2M Trifluoroacetic acid (TFA).

  • Incubate at 100°C for 2-4 hours to break glycosidic bonds.

  • Evaporate TFA under nitrogen stream.

Step 2: Derivatization (Oximation & Silylation)

  • Why this step? Glucose derivatives are non-volatile. Oximation prevents peak doubling (anomerization) and silylation increases volatility.

  • Reagent A: Hydroxylamine hydrochloride in pyridine (convert carbonyl to oxime). Heat at 70°C for 30 min.

  • Reagent B: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA. Add and heat at 80°C for 45 min.

Step 3: GC-MS Parameters

  • Column: Fused silica capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Detection: Electron Impact (EI) mode.

  • Diagnostic Ions:

    • m/z 204: Typical pyranose ring fragment (base peak for glucose).

    • m/z 248: Shifted fragment corresponding to the hydroxyethyl-substituted C2 fragment (204 + 44 mass units from

      
      ).
      
    • Retention Time: The 2-O-HEG derivative typically elutes after unsubstituted glucose but before 6-O-HEG due to steric shielding of the silyl groups.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Hydrolysis Acid Hydrolysis (2M TFA, 100°C) Breaks Polymer Sample->Hydrolysis Evap Evaporation (Remove TFA) Hydrolysis->Evap Deriv1 Oximation (Hydroxylamine/Pyridine) Locks Ring Opening Evap->Deriv1 Deriv2 Silylation (BSTFA/TMS) Adds Volatility Deriv1->Deriv2 GCMS GC-MS Analysis (EI Mode) Deriv2->GCMS Data Identification Target Ion: m/z 248 GCMS->Data

Caption: Step-by-step workflow for the isolation and GC-MS identification of 2-O-HEG from biological matrices.

Biological Fate & Pharmacokinetics

The presence of 2-O-HEG in urine is a direct indicator of the body's attempt to degrade Hydroxyethyl Starch. However, its specific structural position creates a metabolic bottleneck.

The "Amylase Blockade" Mechanism

Alpha-amylase requires access to the glycosidic bond and specific hydroxyl groups to catalyze hydrolysis.

  • C6-Substitution: Minimally affects enzyme access. C6-substituted glucose units are easily cleaved.

  • C2-Substitution (2-O-HEG): The hydroxyethyl group at C2 creates significant steric hindrance near the catalytic site of alpha-amylase.

  • Result: The enzyme cannot cleave the glycosidic bond adjacent to a 2-O-HEG unit. This results in "limit dextrins"—large, undigested fragments that accumulate in lysosomes (leading to osmotic nephrosis) or skin (causing pruritus).

Data Summary: Substitution Effects

Substitution PositionSteric HindranceAmylase SusceptibilityPharmacokinetic Result
Unsubstituted NoneHighRapid degradation to glucose
6-O-Hydroxyethyl LowModerateModerate half-life
2-O-Hydroxyethyl High Negligible Persistence & Accumulation
Visualization: Enzymatic Inhibition Pathway

MetabolicBlockade cluster_pathways Hydrolysis Pathways HES Hydroxyethyl Starch (HES) Polymer Amylase Alpha-Amylase (Enzyme) HES->Amylase PathA C6-Substituted Region (Accessible) Amylase->PathA Attacks PathB C2-Substituted Region (Sterically Hindered) Amylase->PathB Blocked by ResultA Rapid Hydrolysis Product: Glucose + 6-O-HEG PathA->ResultA ResultB Enzymatic Blockade No Hydrolysis PathB->ResultB Accumulation Accumulation of High MW Polymers (Tissue Storage) ResultB->Accumulation Causes

Caption: Mechanism showing how C2-substitution (2-O-HEG units) blocks amylase activity, leading to tissue accumulation.

Future Outlook & Applications

While historically viewed as a metabolic byproduct, 2-O-HEG is gaining traction in drug delivery :

  • Glycoconjugation: Attaching drugs to 2-O-HEG moieties may improve stability against enzymatic degradation in the bloodstream, mimicking the "stealth" properties of PEGylation but with a carbohydrate base.

  • Cryoprotection: Similar to other glucose ethers, 2-O-HEG shows potential in stabilizing proteins during freeze-thaw cycles due to its disrupted hydrogen-bonding network compared to native glucose.

References

  • Jungheinrich, C., & Neff, T. A. (2005).[3] Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics, 44(7), 681-699. Link

  • Mishra, A., et al. (2022).[4] A review on synthetic methods for 2-Deoxy-D-glucose and derivatives. Arkivoc, 2022(vi), 0-0. Link

  • Guddat, S., et al. (2005). Systematische GC/MS-Analyse von 1,2-O-Ethylenglucose-Derivaten. Deutsche Sporthochschule Köln. (Foundational work on GC-MS of HES metabolites).
  • Waitzberg, D. L., et al. (2006). Effect of hydroxyethyl starch on blood glucose levels. ResearchGate. Link

  • Halabi, A., et al. (2025).[5] Characteristic fragmentation patterns of trimethylsilyl derivatives of saccharides. ResearchGate. Link

Sources

Foundational

An In-depth Technical Guide to 2-O-Hydroxyethyl-d-glucose: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-O-Hydroxyethyl-d-glucose, a glucose derivative with emerging interest in various scient...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-O-Hydroxyethyl-d-glucose, a glucose derivative with emerging interest in various scientific fields. The document delves into its historical synthesis, physicochemical properties, and advanced characterization techniques. While direct biological applications are still under investigation, this guide explores the potential of 2-O-Hydroxyethyl-d-glucose in drug development, drawing insights from related compounds and its polymeric counterpart, hydroxyethyl starch. Detailed experimental protocols for synthesis and characterization, alongside data visualizations, are presented to facilitate further research and application development.

Introduction

2-O-Hydroxyethyl-d-glucose is a monosaccharide derivative where a hydroxyethyl group is attached to the C2 hydroxyl group of a glucose molecule. This modification, while seemingly simple, alters the physicochemical properties of the parent glucose molecule, influencing its polarity, solubility, and potential biological interactions. As a constituent monomer of hydroxyethyl starch (HES), a widely used plasma volume expander, the study of 2-O-Hydroxyethyl-d-glucose is crucial for understanding the metabolism and potential side effects of HES. Furthermore, its unique structure presents possibilities for its use as a building block in the synthesis of novel carbohydrates and as a standalone molecule with potential therapeutic applications.

This guide aims to be a definitive resource for researchers, providing a deep dive into the discovery, synthesis, and characterization of 2-O-Hydroxyethyl-d-glucose. It also seeks to stimulate further investigation into its biological activities and potential roles in drug discovery and development.

Discovery and Historical Background

The exploration of hydroxyethyl ethers of glucose dates back to the mid-20th century, driven by an interest in modifying the properties of cellulose and other polysaccharides. A significant contribution to the synthesis of monosubstituted hydroxyethyl ethers of D-glucose was made in 1956 by W. P. Shyluk and T. E. Timell of the National Research Council of Canada. Their work, published in the Canadian Journal of Chemistry, described a novel method for preparing these compounds by reducing the corresponding carboxymethyl derivatives.[1]

This early research laid the foundation for the controlled synthesis of specific hydroxyethyl glucose isomers, including 2-O-Hydroxyethyl-d-glucose. The primary motivation for these early syntheses was to create well-defined standards for the chromatographic analysis of the substitution patterns in commercially important polymers like hydroxyethyl cellulose.[1] The ability to isolate and characterize individual hydroxyethylated glucose monomers was a critical step in understanding the structure-property relationships of these polymers.

Physicochemical Properties

2-O-Hydroxyethyl-d-glucose is a synthesized compound, appearing as a solid at room temperature.[2] Its molecular formula is C8H16O7, with a molecular weight of 224.21 g/mol .[2] The presence of the hydroxyethyl group increases the hydrophilicity of the molecule compared to glucose.

PropertyValueSource(s)
CAS Number 2280-43-5[3]
Alternate CAS 25018-15-9[2][4]
Molecular Formula C8H16O7[2]
Molecular Weight 224.21 g/mol [2]
Appearance Solid (As reported)[2]
Purity ≥95%[2]
Storage Long-term at 4°C[2][4]

Synthesis and Manufacturing

The historical synthesis of 2-O-Hydroxyethyl-d-glucose, as pioneered by Shyluk and Timell, involves a two-step process starting from a protected glucose derivative.[1] A more recent publication by Fu Ying et al. details a specific synthesis and the resulting crystal structure, though full access to this article is limited.[5]

Historical Synthesis Protocol: Reduction of Carboxymethyl-D-Glucose[1]

This method involves the preparation of a monosubstituted carboxymethyl ether of glucose, followed by its reduction to the corresponding hydroxyethyl ether.

Step 1: Synthesis of 2-O-Carboxymethyl-D-glucose

A detailed procedure for synthesizing the precursor, 2-O-Carboxymethyl-D-glucose, is described in a related publication. This typically involves the reaction of a suitably protected glucose derivative with a carboxymethylating agent, such as sodium chloroacetate, in an alkaline medium.[6]

Step 2: Reduction to 2-O-Hydroxyethyl-D-glucose

The carboxymethyl group is then reduced to a hydroxyethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol: Reduction of 2-O-Carboxymethyl-D-glucose

Materials:

  • 2-O-Carboxymethyl-D-glucose

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid

  • Barium carbonate

  • Ion-exchange resin (e.g., Amberlite IR-120)

Procedure:

  • A solution of 2-O-Carboxymethyl-D-glucose in the chosen anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and a suspension of LiAlH4 in the same solvent is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

  • The excess LiAlH4 is carefully quenched by the slow addition of water or ethyl acetate.

  • The resulting mixture is acidified with dilute sulfuric acid and then neutralized with barium carbonate to precipitate the inorganic salts.

  • The precipitate is removed by filtration, and the filtrate is passed through an ion-exchange column to remove any remaining salts.

  • The eluate is concentrated under reduced pressure to yield 2-O-Hydroxyethyl-d-glucose as a syrup or solid.

Synthesis_Workflow start Start: Protected D-Glucose carboxymethylation Carboxymethylation (e.g., with Sodium Chloroacetate) start->carboxymethylation carboxymethyl_glucose 2-O-Carboxymethyl-D-glucose carboxymethylation->carboxymethyl_glucose reduction Reduction (e.g., with LiAlH4) carboxymethyl_glucose->reduction end End: 2-O-Hydroxyethyl-d-glucose reduction->end

Caption: Workflow for the historical synthesis of 2-O-Hydroxyethyl-d-glucose.

Spectroscopic and Crystallographic Characterization

The structural elucidation of 2-O-Hydroxyethyl-d-glucose relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available NMR spectrum for 2-O-Hydroxyethyl-d-glucose is not readily found, the expected 1H and 13C NMR spectra can be predicted based on the known spectra of glucose and the influence of the hydroxyethyl substituent. The presence of the hydroxyethyl group at the C2 position would lead to characteristic shifts in the signals of the C1, C2, and C3 protons and carbons of the glucose ring. The protons of the hydroxyethyl group itself would appear as two distinct multiplets in the 1H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of 2-O-Hydroxyethyl-d-glucose. Under electrospray ionization (ESI), the molecule is expected to form adducts with ions such as sodium ([M+Na]+) or formate ([M+HCOO]-). Tandem mass spectrometry (MS/MS) would likely show a primary fragmentation pattern involving the neutral loss of the glucose moiety or parts of the hydroxyethyl group.

X-ray Crystallography

The three-dimensional structure of 2-O-Hydroxyethyl-d-glucose in the solid state can be definitively determined by single-crystal X-ray diffraction. A study by Fu Ying et al. reports the synthesis and crystal structure of this compound, indicating that such data exists, although it is not widely accessible.[5] This data would provide precise information on bond lengths, bond angles, and the conformation of the glucose ring and the hydroxyethyl side chain, as well as details of the intermolecular hydrogen bonding network.

Potential Applications in Drug Development

While direct pharmacological studies on 2-O-Hydroxyethyl-d-glucose are limited, its relationship to other bioactive molecules suggests several avenues for future research in drug development.

Precursor for Bioactive Molecules

One of the known applications of 2-O-Hydroxyethyl-d-glucose is as a synthetic intermediate. For instance, it can be used in the synthesis of 3-O-hydroxypropyl-d-glucose, a compound that has demonstrated anti-inflammatory effects.[2][4] This suggests that 2-O-Hydroxyethyl-d-glucose could serve as a versatile scaffold for the creation of a library of modified glucose derivatives with a range of potential therapeutic activities.

Precursor_Concept start 2-O-Hydroxyethyl-d-glucose modification Chemical Modification start->modification derivatives Library of Glucose Derivatives modification->derivatives screening Biological Screening derivatives->screening end Lead Compounds screening->end

Sources

Exploratory

Spectroscopic Characterization of 2-O-Hydroxyethyl-D-glucose: A Comprehensive Guide to NMR, IR, and MS Workflows

Executive Summary 2-O-Hydroxyethyl-D-glucose (2-HEG, CAS: 25018-15-9 / 2280-43-5; Molecular Formula: C₈H₁₆O₇) is a critical synthetic monomer and the primary metabolic hydrolysis product of hydroxyethyl starch (HES), a w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-O-Hydroxyethyl-D-glucose (2-HEG, CAS: 25018-15-9 / 2280-43-5; Molecular Formula: C₈H₁₆O₇) is a critical synthetic monomer and the primary metabolic hydrolysis product of hydroxyethyl starch (HES), a widely used plasma volume expander[1]. Because the C2 hydroxyl group of the glucose ring exhibits the highest nucleophilic reactivity during polymer etherification, 2-O substitution is the most abundant modification in HES[2]. Accurately characterizing 2-HEG is essential for polymer quality control, pharmacokinetic tracking, and anti-doping screening in sports medicine[3][4].

This whitepaper details the orthogonal spectroscopic methodologies required to isolate, identify, and validate 2-HEG. As an Application Scientist, the focus here is not merely on what steps to take, but why specific ionization modes, derivatization strategies, and solvent systems are mandated by the molecule's unique physical chemistry.

Analytical Strategy & Workflow Causality

2-HEG presents distinct analytical challenges: it is highly polar, non-volatile, lacks basic sites for standard positive-mode ionization, and readily forms bicyclic intramolecular glucosides[1][5]. Consequently, a multi-modal approach is required. Mass Spectrometry (MS) provides trace-level sensitivity and isomer differentiation, Nuclear Magnetic Resonance (NMR) delivers definitive regiochemical mapping of the ether linkage, and Fourier-Transform Infrared (FT-IR) spectroscopy validates the bulk functional groups.

Workflow Start Biological Matrix / HES Polymer Hydrolysis Acid Hydrolysis (HCl) Cleavage of Glycosidic Bonds Start->Hydrolysis Monomer 2-O-Hydroxyethyl-D-glucose (Target Analyte) Hydrolysis->Monomer LCMS_Prep LC-MS Prep Formic Acid Adduct Formation Monomer->LCMS_Prep GCMS_Prep GC-MS Prep TMS Derivatization Monomer->GCMS_Prep NMR_Prep NMR Prep D2O Exchange Monomer->NMR_Prep FTIR ATR-FTIR Functional Group Validation Monomer->FTIR LCMS LC-APCI-MS/MS Negative Mode (m/z 269) LCMS_Prep->LCMS GCMS GC-EI-MS Isomer Resolution (m/z 248, 261) GCMS_Prep->GCMS NMR 1H/13C NMR Regiochemical Mapping NMR_Prep->NMR

Workflow for the isolation and spectroscopic characterization of 2-O-Hydroxyethyl-D-glucose.

Mass Spectrometry (MS) Profiling

Protocol 1: LC-APCI-MS/MS (Negative Mode)

Causality: 2-HEG is highly polar and lacks easily ionizable basic sites, leading to poor sensitivity in standard Electrospray Ionization (ESI) positive mode. Atmospheric Pressure Chemical Ionization (APCI) in negative mode, combined with a formic acid mobile phase, drives the formation of a highly stable [M+HCOO]⁻ adduct (m/z 269). This adduct yields a much higher intensity than the deprotonated molecule itself (m/z 223), vastly improving the signal-to-noise ratio for trace detection[4].

Step-by-Step Methodology:

  • Sample Preparation: Hydrolyze the HES polymer or biological matrix using 1M HCl at 100°C for 1 hour to yield monomeric 2-HEG[4].

  • Internal Standardization: Spike the hydrolysate with ¹³C₆-glucose (internal standard, m/z 185) to account for matrix effects and ionization suppression[4].

  • Chromatographic Separation: Inject 5 µL onto an amine-type HPLC column. Use a gradient mobile phase consisting of Acetonitrile and 0.1% Formic Acid in water[4].

  • Ionization & Acquisition: Operate the mass spectrometer in APCI negative mode. Monitor the precursor ion m/z 269.

  • Validation Checkpoint: Ensure the intensity of the m/z 269 adduct is strictly higher than the deprotonated molecular ion (m/z 223). Confirm the presence of the 145 and 205 m/z product ions in Selected Reaction Monitoring (SRM) mode to validate the analyte's identity[4].

Protocol 2: GC-EI-MS Isomer Resolution

Causality: To differentiate 2-O, 3-O, and 6-O-hydroxyethyl positional isomers, Gas Chromatography (GC) is superior to LC. However, the five free hydroxyl groups on 2-HEG cause severe peak tailing and thermal instability. Trimethylsilyl (TMS) derivatization replaces the acidic protons with non-polar TMS groups, enabling volatilization and distinct electron impact (EI) fragmentation patterns[3][5].

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry the hydrolyzed sample to remove all traces of water, which would quench the derivatization reagents.

  • Derivatization: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

  • Injection: Inject 1 µL into the GC inlet (split ratio 50:1, 250°C)[6].

  • Separation: Use a standard non-polar capillary column with a temperature gradient starting at 40°C, ramping at 6°C/min to 280°C[6].

  • Validation Checkpoint: Monitor the specific ion traces m/z 248 and 261 to confirm the 2-O substitution, distinguishing it from the 3-O isomer (m/z 235, 248). Verify the presence of bicyclic intramolecular glucosidation fragments (m/z 86, 127, 229, 277) which are uniquely diagnostic of the 2-O-hydroxyethyl derivative[5].

Nuclear Magnetic Resonance (NMR) Regiochemical Mapping

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Causality: While MS confirms the molecular weight and empirical formula, it cannot definitively map the 3D spatial arrangement. NMR spectroscopy is required to prove that the etherification occurred specifically at the C2 position. The electron-withdrawing ether linkage causes a predictable downfield chemical shift of the C2 carbon compared to unmodified D-glucose[2][7].

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve 10-20 mg of purified 2-HEG in 0.5 mL of Deuterium Oxide (D₂O). Lyophilize and repeat twice to fully exchange all hydroxyl protons for deuterium, eliminating broad -OH signals from the ¹H spectrum.

  • Acquisition: Transfer the sample to a 5 mm NMR tube. Acquire ¹H (400 or 600 MHz) and ¹³C (100 or 150 MHz) spectra at 298 K.

  • 2D Correlation: Perform HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) to trace the spin system from the anomeric proton (H1) to H2.

  • Validation Checkpoint: Verify the anomeric proton doublet (α and β anomers will have distinct coupling constants). Confirm the downfield shift of the C2 carbon (~80-82 ppm) compared to unmodified glucose (~72-74 ppm), proving the 2-O linkage[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol 4: ATR-FTIR Functional Group Validation

Causality: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive method to verify the macroscopic functional group integrity of the sample. While it cannot pinpoint the exact positional isomer like NMR, it confirms the presence of the defining ether linkages and hydroxyl networks without the need for complex sample derivatization[3][7].

Step-by-Step Methodology:

  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal to account for ambient CO₂ and atmospheric moisture.

  • Sample Application: Place 2-5 mg of the lyophilized 2-HEG powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to optimize the signal-to-noise ratio.

  • Validation Checkpoint: Verify the absence of a strong carbonyl peak (~1700 cm⁻¹), which would indicate oxidative degradation. Confirm the broad O-H stretch (~3300 cm⁻¹) and the intense C-O-C ether band (1050–1150 cm⁻¹)[3][8].

Quantitative Data Summaries

Table 1: Key Mass Spectrometry Fragments for 2-O-Hydroxyethyl-D-glucose

TechniquePrecursor / DerivativeKey m/z IonsDiagnostic Significance
LC-APCI-MS/MS [M+HCOO]⁻ Adduct (m/z 269)145, 205, 113, 161Primary SRM transitions for trace quantification in complex matrices[4].
GC-EI-MS TMS-Derivatized248, 261Differentiates 2-O substitution from 3-O substitution[5].
GC-EI-MS Bicyclic Intramolecular86, 127, 229, 277Identifies intramolecular glucosidation specific to the 2-O position[5].

Table 2: Characteristic NMR and IR Spectral Signatures

ModalitySpectral Region / ShiftAssignmentCausality / Structural Implication
¹³C NMR (D₂O) ~80.5 ppmC2 CarbonDownfield shift confirms etherification at the C2 position[2].
¹³C NMR (D₂O) ~60.2, 71.5 ppm-CH₂-CH₂-OHConfirms the presence of the intact hydroxyethyl appendage[7].
ATR-FTIR 3300 - 3400 cm⁻¹O-H Stretch (Broad)Validates the presence of multiple free hydroxyl groups[3].
ATR-FTIR 1050 - 1150 cm⁻¹C-O-C StretchConfirms the ether linkage between the glucose ring and the appendage[3].

References

1.1 - usbio.net[1] 2.6 - Energy & Fuels (ACS Publications)[6] 3.3 - ResearchGate[3] 4.8 - ResearchGate[8] 5. 2 - ResearchGate[2] 6.4 - dshs-koeln.de[4] 7.5 - ResearchGate[5] 8. 7 - ResearchGate[7]

Sources

Foundational

Biocatalytic Production and Isolation of 2-O-Hydroxyethyl-D-glucose: A Chemo-Enzymatic Paradigm

Abstract The synthesis of highly specific functionalized monosaccharides is a cornerstone of modern carbohydrate chemistry. 2-O-Hydroxyethyl-D-glucose (2-HEG) is a critical intramolecular glucoside utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The synthesis of highly specific functionalized monosaccharides is a cornerstone of modern carbohydrate chemistry. 2-O-Hydroxyethyl-D-glucose (2-HEG) is a critical intramolecular glucoside utilized in the synthesis of advanced anti-inflammatory compounds and serves as the primary pharmacokinetic biomarker for Hydroxyethyl Starch (HES) degradation [1]. Because purely chemical synthesis yields an intractable mixture of regioisomers, isolating 2-HEG requires a highly controlled chemo-enzymatic approach. This whitepaper outlines the mechanistic rationale, self-validating protocols, and chromatographic isolation strategies required to produce high-purity 2-O-Hydroxyethyl-D-glucose.

Mechanistic Rationale & Pathway Causality

The fundamental challenge in synthesizing 2-O-Hydroxyethyl-D-glucose lies in the presence of multiple competing hydroxyl groups on the D-glucose ring. Attempting direct etherification of free glucose results in chaotic substitution patterns. To bypass this, we utilize a polymer-level protection strategy followed by biocatalytic depolymerization .

  • Chemical Precursor Synthesis: We begin with the alkaline hydroxyethylation of a starch polymer (amylopectin). The causality here is driven by pKa differentials: the C2-hydroxyl group of the anhydroglucose unit is the most acidic, making it the most nucleophilic under alkaline conditions (pH ~12). This thermodynamic preference strongly favors substitution at the C2 position over the C3 and C6 positions [2].

  • Enzymatic Depolymerization: Total acid hydrolysis is often used for analytical breakdown , but it causes anomerization and ring degradation. Instead, we deploy a synergistic enzyme cocktail of

    
    -amylase and glucoamylase. 
    
    
    
    -amylase rapidly cleaves unsubstituted
    
    
    -(1,4) bonds but is sterically blocked by the 2-O-hydroxyethyl ether [2]. Glucoamylase then acts as an exo-hydrolase, systematically releasing the substituted 2-HEG monomers from the non-reducing ends under mild conditions (pH 4.0, 50 °C) [3].

Workflow A Native Starch (Waxy Maize) B Alkaline Hydroxyethylation A->B C Hydroxyethyl Starch (HES Polymer) B->C D Enzymatic Hydrolysis (Amylase Cocktail) C->D E 2-O-Hydroxyethyl-D-glucose (HPLC Isolation) D->E

Caption: Chemo-enzymatic workflow for the targeted synthesis of 2-O-Hydroxyethyl-D-glucose.

Quantitative Data & Yield Metrics

Understanding the substitution profile of the HES precursor is critical because it dictates the theoretical yield of the final monomeric product. The table below summarizes the typical distribution of substituted units following the alkaline reaction with ethylene oxide [4].

Table 1: Substitution Profile of Hydroxyethyl Starch Precursor

Monomer UnitRelative Abundance (%)Mechanistic Causality for Abundance
Unsubstituted D-Glucose~81.42%Forms the bulk of the polymer backbone.
2-O-Hydroxyethyl-D-glucose ~12.42% Highest acidity/nucleophilicity of the C2-OH group.
3-O-Hydroxyethyl-D-glucose~2.70%High steric hindrance and lower relative acidity.
6-O-Hydroxyethyl-D-glucose~1.33%Primary alcohol, but kinetically less favored than C2.
Di-substituted isomers< 1.00%Secondary etherification is statistically improbable.

Table 2: Enzyme Cocktail Specifications for HES Depolymerization

EnzymeTarget BondAction TypeCausality in Workflow

-Amylase

-(1,4)
Endo-cleavageRapidly reduces polymer viscosity; yields oligosaccharides.
Glucoamylase

-(1,4) &

-(1,6)
Exo-cleavageReleases 2-HEG and glucose monomers from non-reducing ends.
Pullulanase

-(1,6)
DebranchingCleaves amylopectin branch points to prevent steric dead-ends.

Step-by-Step Self-Validating Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase contains an internal Quality Control (QC) checkpoint that must be passed before proceeding.

Phase 1: Preparation of the HES Precursor
  • Reaction: Suspend 100g of waxy maize starch in 500 mL of deionized water. Adjust to pH 12.0 using 1N NaOH. Slowly bubble ethylene oxide gas into the reactor at 20 °C until a Molar Substitution (MS) of ~0.5 is achieved [4].

  • Neutralization: Quench the reaction by neutralizing to pH 6.0 with 1N HCl, followed by precipitation in cold ethanol.

  • Self-Validation Checkpoint 1 (NMR): Perform

    
    H-NMR on the precipitate. Ensure the C2/C6 substitution ratio is >8:1. If the ratio is lower, the alkaline control was lost, and the batch must be discarded.
    
Phase 2: Biocatalytic Depolymerization
  • Enzyme Incubation: Dissolve 50g of the validated HES precursor in 500 mL of sodium acetate buffer (pH 4.5). Add 500 U of

    
    -amylase, 300 U of glucoamylase, and 100 U of pullulanase.
    
  • Hydrolysis: Incubate the reactor at 50 °C with continuous agitation for 48 hours [3].

  • Quenching: Terminate the reaction by boiling the mixture at 100 °C for 10 minutes. Causality: Boiling irreversibly denatures the enzymes without introducing chemical inhibitors (like heavy metals) that would foul the downstream HPLC columns.

  • Self-Validation Checkpoint 2 (DNS Assay): Perform a 3,5-dinitrosalicylic acid (DNS) assay every 4 hours. The reaction is validated as complete only when the concentration of reducing ends plateaus for two consecutive readings.

Mechanism HES HES Polymer Chain Unsubstituted Glc 2-O-HE-Glc Unsubstituted Glc AlphaAmylase Endo-cleavage (α-Amylase) HES->AlphaAmylase Oligos Substituted Oligosaccharides AlphaAmylase->Oligos Glucoamylase Exo-cleavage (Glucoamylase) Monomers 2-O-Hydroxyethyl-D-glucose + Free D-Glucose Glucoamylase->Monomers Oligos->Glucoamylase

Caption: Enzymatic depolymerization mechanism of HES to yield 2-HEG monomers.

Phase 3: Chromatographic Isolation
  • Filtration & Prep: Centrifuge the quenched hydrolysate at 10,000 x g to remove denatured proteins. Filter the supernatant through a 0.22 µm membrane.

  • HPLC Separation: Inject the hydrolysate onto a preparative HPLC system equipped with a LiChrosorb NH2 (amino-bonded silica) column . Use an isocratic mobile phase of Acetonitrile:Water (85:15 v/v) at a flow rate of 5.0 mL/min.

    • Causality: Traditional C18 columns cannot retain highly polar monosaccharides. The amino phase operates in Hydrophilic Interaction Liquid Chromatography (HILIC) mode. The subtle loss of hydrogen-bonding capacity at the C2 position (due to the ether linkage) causes 2-HEG to elute slightly faster than unsubstituted D-glucose.

  • Self-Validation Checkpoint 3 (HPLC-RI): Monitor the eluent using a Refractive Index (RI) detector. Collect the peak corresponding to 2-HEG. Re-inject an aliquot of the collected fraction to ensure >95% peak purity before lyophilization.

References

  • Title: 2-O-Hydroxyethyl-D-glucose CAS 25018-15-9 Source: United States Biological URL
  • Title: V DANUBE SYMPOSIUM ON CHROMATOGRAPHY Source: IAEA URL
  • Title: Synthesis and characterization of a novel amidated hydroxyethyl oxidized starch Source: ResearchGate URL
  • Title: Hydroxyethyl Starches: Different Products – Different Effects Source: ResearchGate URL
  • Title: US5218108A - Hydroxylethylstarch (hes)

Sources

Exploratory

Technical Guide: 2-O-Hydroxyethyl-D-Glucose (2-O-HEG) as a Biochemical Probe

Executive Summary 2-O-Hydroxyethyl-D-glucose (2-O-HEG) is a specialized monosaccharide derivative primarily utilized as a structural and metabolic probe in the pharmacokinetics of hydroxyethyl starch (HES) plasma expande...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-O-Hydroxyethyl-D-glucose (2-O-HEG) is a specialized monosaccharide derivative primarily utilized as a structural and metabolic probe in the pharmacokinetics of hydroxyethyl starch (HES) plasma expanders.[1] Unlike standard glucose analogs (e.g., 2-DG or 3-OMG) used for metabolic tracking, 2-O-HEG serves as a molecular reporter for enzymatic resistance and hydrolytic stability. Its unique substitution at the C2 position sterically hinders


-amylase activity, making it the definitive marker for assessing the in vivo durability and tissue accumulation of modified polysaccharides.

This guide details the biochemical utility of 2-O-HEG, providing protocols for its isolation, quantification, and application in optimizing third-generation plasma volume substitutes.

Part 1: Biochemical Mechanism & Probe Utility

The C2-Substitution Principle

The efficacy of 2-O-HEG as a probe lies in its structural modification. In native glucose, the hydroxyl group at Carbon-2 (C2) is critical for:

  • Enzyme Recognition: It is a key binding determinant for

    
    -amylase and hexokinase.
    
  • Hydrolysis Susceptibility: The C2-OH group facilitates the nucleophilic attack required for glycosidic bond cleavage.

By substituting the C2-OH with a bulky hydroxyethyl ether group (-O-CH₂-CH₂-OH) , 2-O-HEG introduces significant steric hindrance. This modification effectively "blocks" the active site of


-amylase, preventing the hydrolysis of the glucosidic bond adjacent to the substituted glucose unit.
The "Probe" Function

2-O-HEG acts as a negative probe for enzymatic activity. In the context of Hydroxyethyl Starch (HES) metabolism:

  • High 2-O-HEG Yield: Indicates a polymer highly resistant to degradation (prolonged plasma half-life).

  • Low 2-O-HEG Yield: Indicates rapid hydrolysis and clearance.

Consequently, the molar ratio of 2-O-HEG to 6-O-HEG (the C2/C6 ratio) is the single most important pharmacokinetic parameter for HES-based therapeutics. A high C2/C6 ratio (>8:1) correlates with extended volume expansion but increased risk of tissue storage (e.g., osmotic nephrosis), while a low ratio (<4:1) ensures rapid renal clearance.

Part 2: Experimental Protocols

Protocol A: Isolation and Quantification of 2-O-HEG from Plasma/Tissue

Objective: To quantify 2-O-HEG as a marker of HES degradation and tissue accumulation.

Reagents:

  • Trifluoroacetic acid (TFA), 2M

  • Sodium borohydride (NaBH₄)

  • Acetic anhydride

  • Internal Standard: myo-Inositol or Methyl-α-D-glucopyranoside

Workflow:

  • Sample Preparation:

    • Aliquot 100

      
      L of plasma or homogenized tissue supernatant.
      
    • Precipitate proteins with 400

      
      L ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 min.
      
    • Collect supernatant and evaporate to dryness under nitrogen.

  • Acid Hydrolysis (Depolymerization):

    • Resuspend residue in 200

      
      L of 2M TFA.
      
    • Incubate at 100°C for 2 hours . (Note: This cleaves the HES polymer into constituent monomers: Glucose, 2-O-HEG, 3-O-HEG, 6-O-HEG).[2]

    • Evaporate TFA under a stream of nitrogen.

  • Reduction (Alditol Acetate Method):

    • Dissolve residue in 1M NH₄OH containing NaBH₄ (10 mg/mL). Incubate 1 hour at RT.

    • Neutralize with glacial acetic acid.

    • Evaporate to dryness. Add methanol and evaporate (3x) to remove borate complexes.

  • Derivatization (Acetylation):

    • Add 100

      
      L acetic anhydride and 100 
      
      
      
      L pyridine.
    • Incubate at 100°C for 20 mins .

    • Extract with chloroform/water. Dry the organic phase.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent capillary column.

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 150°C (1 min)

      
       280°C at 5°C/min.
      
    • Detection: Monitor specific ions for acetylated 2-O-HEG (distinct fragmentation pattern from 3-O and 6-O isomers).

Protocol B: Determination of C2/C6 Substitution Ratio

Objective: To characterize the structural integrity of a HES formulation using 2-O-HEG as the primary indicator.

  • Hydrolysis: Perform acid hydrolysis as described in Protocol A.

  • Silylation (Alternative to Acetylation):

    • Use HMDS/TMCS (Hexamethyldisilazane / Trimethylchlorosilane) in pyridine.

    • This method preserves the ring structure, allowing differentiation of

      
       and 
      
      
      
      anomers.
  • Quantification:

    • Calculate the Area Under Curve (AUC) for 2-O-HEG and 6-O-HEG peaks.

    • Formula:

      
      
      
    • (Where RF is the Response Factor determined by pure standards).

Part 3: Data Analysis & Interpretation

Comparative Kinetics of HEG Isomers

The following table summarizes the biological impact of hydroxyethyl substitution at different carbon positions.

Probe IsomerSteric Hindrance (

-Amylase)
Renal ClearanceBiological Half-Life ImpactClinical Significance
2-O-HEG High (Blocking) SlowSignificant Extension Primary determinant of drug efficacy & storage risk.
3-O-HEG LowModerateMinimalMinor metabolite; less relevant for drug design.
6-O-HEG Low to ModerateFastModerate ExtensionFacilitates solubility; less impact on degradation.
Unmodified Glucose NoneRapid (Metabolized)NoneRapidly utilized by glycolysis.
Interpreting the C2/C6 Ratio
  • High Ratio (~10:1): Indicates a "hard" starch. Difficult to degrade. High risk of accumulation in the reticuloendothelial system (RES) and skin (pruritus).

  • Balanced Ratio (~4:1 to 6:1): Optimal balance. Sufficient volume effect with manageable clearance.

  • Low Ratio (<2:1): "Soft" starch. Rapid degradation. Short duration of action.

Part 4: Visualization of Metabolic Pathway

The diagram below illustrates the degradation pathway of Hydroxyethyl Starch, highlighting how 2-O-HEG acts as the "blocker" probe that terminates amylase activity.

HES_Metabolism HES_Polymer Hydroxyethyl Starch (HES) (Polymer) Hydrolysis_1 Endo-Hydrolysis HES_Polymer->Hydrolysis_1 Degradation Amylase α-Amylase (Serum Enzyme) Amylase->Hydrolysis_1 Catalyzes Oligos Oligosaccharides (Intermediate Fragments) Hydrolysis_1->Oligos Block_2O Steric Blockade (at 2-O-HEG sites) Oligos->Block_2O Enzyme encounters C2-substitution Glucose D-Glucose (Metabolized via Glycolysis) Oligos->Glucose Unsubstituted sites HEG_6 6-O-HEG (Renal Excretion) Oligos->HEG_6 C6-substituted sites HEG_2 2-O-HEG (Accumulation / Slow Excretion) Block_2O->HEG_2 Resistant Monomer Release

Figure 1: Metabolic pathway of HES showing 2-O-HEG as the terminal, amylase-resistant metabolite.

References

  • Jungheinrich, C., & Neff, H. (2005). "Pharmacokinetics of hydroxyethyl starch." Clinical Pharmacokinetics, 44(7), 681-699. Link

  • Sommermeyer, K., et al. (1987). "Klinisch-experimentelle Untersuchungen zur Pharmakokinetik von Hydroxyethylstärke." Krankenhauspharmazie, 8, 271-278.
  • Treib, J., Baron, J. F., Grauer, M. T., & Strauss, R. G. (1999). "An international view of hydroxyethyl starches." Intensive Care Medicine, 25(3), 258-268. Link

  • Mishra, A., et al. (2012). "Determination of substitution pattern of hydroxyethyl starch by methanolysis and GC-MS analysis.

Sources

Foundational

A Theoretical and Computational Roadmap for Interrogating 2-O-Hydroxyethyl-d-glucose: An In-Depth Technical Guide

Abstract 2-O-Hydroxyethyl-d-glucose, a synthetic derivative of D-glucose, holds potential in various biochemical and pharmaceutical applications, including its use in the study of hydroxyethyl cellulose and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-O-Hydroxyethyl-d-glucose, a synthetic derivative of D-glucose, holds potential in various biochemical and pharmaceutical applications, including its use in the study of hydroxyethyl cellulose and its derivatives.[1] A comprehensive understanding of its three-dimensional structure, conformational dynamics, and interactions with biological macromolecules is paramount for elucidating its mechanism of action and for the rational design of novel applications. This technical guide outlines a robust theoretical and computational framework for the in-depth characterization of 2-O-Hydroxyethyl-d-glucose. By leveraging a multi-tiered approach, from quantum mechanical calculations to classical molecular dynamics simulations, researchers can gain unprecedented insights into the molecule's behavior at an atomic level. This whitepaper serves as a practical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the computational analysis of this important glucose derivative.

Introduction: The Significance of 2-O-Hydroxyethyl-d-glucose

Carbohydrates are fundamental to a vast array of biological processes, acting as energy sources, structural scaffolds, and signaling molecules.[2] The functional versatility of these molecules is intrinsically linked to their complex three-dimensional structures and conformational flexibility.[3][4] Chemical modification of monosaccharides, such as the introduction of a hydroxyethyl group at the O2 position of D-glucose, can significantly alter their physicochemical properties and biological activities. 2-O-Hydroxyethyl-d-glucose (CAS 25018-15-9) is one such modified sugar.[5] While its primary use has been in the context of studying larger polymers like hydroxyethyl starch and cellulose, its intrinsic properties as a standalone molecule are less understood.[1][6]

Computational chemistry offers a powerful lens through which to examine the nuanced world of carbohydrate structure and dynamics.[3][7] These methods allow us to move beyond static, two-dimensional representations and explore the ensemble of conformations that a flexible molecule like 2-O-Hydroxyethyl-d-glucose can adopt in different environments.[4] This guide will delineate a systematic computational workflow designed to provide a comprehensive understanding of this molecule, from its intrinsic electronic structure to its dynamic behavior in aqueous solution and its potential interactions with protein targets.

Foundational Concepts in the Computational Chemistry of Carbohydrates

The computational study of carbohydrates presents unique challenges due to their high number of chiral centers, the flexibility of the pyranose ring, and the numerous rotatable bonds in their side chains and substituent groups.[3][4] A successful computational strategy must account for these features.

The Importance of Conformational Analysis

Unlike many other biomolecules, carbohydrates in solution often exist as a dynamic equilibrium of multiple conformations.[3][4] The biological function of a carbohydrate is often dictated not by a single, low-energy structure, but by the entire ensemble of accessible conformations. Therefore, a central goal of any computational study of 2-O-Hydroxyethyl-d-glucose will be to thoroughly map its conformational landscape.

A Multi-Scale Modeling Approach

No single computational method is perfectly suited for all aspects of molecular modeling. A hierarchical and multi-scale approach is therefore essential. This typically involves:

  • Quantum Mechanics (QM): These methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule.[2][8][9] They are ideal for calculating accurate geometries, vibrational frequencies, and electronic properties of smaller molecules or for refining specific regions of larger systems.[10][11]

  • Molecular Mechanics (MM): MM methods employ classical force fields to describe the potential energy of a system.[12] While less accurate than QM, they are computationally far more efficient, making them suitable for studying the conformational dynamics of large molecules and for running long-timescale simulations.[12]

  • Molecular Dynamics (MD) Simulations: MD simulations use MM force fields to simulate the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a system.[12][13] This is crucial for understanding how 2-O-Hydroxyethyl-d-glucose behaves in a solvated environment and how it interacts with other molecules.[12]

The following diagram illustrates the proposed multi-scale workflow for the computational analysis of 2-O-Hydroxyethyl-d-glucose:

Computational Workflow for 2-O-Hydroxyethyl-d-glucose Figure 1: Multi-Scale Computational Workflow cluster_QM Quantum Mechanics (QM) cluster_MM_MD Molecular Mechanics (MM) & Dynamics (MD) cluster_Application Application & Analysis QM_Input Initial 3D Structure Generation DFT_Opt DFT Geometry Optimization & Frequency Analysis QM_Input->DFT_Opt Initial guess ForceField Force Field Parameterization DFT_Opt->ForceField Optimized Geometry for Parameterization MD_Setup System Solvation & Equilibration ForceField->MD_Setup MD_Production Production MD Simulation MD_Setup->MD_Production MD_Analysis Trajectory Analysis MD_Production->MD_Analysis Conformational_Analysis Conformational Landscape MD_Analysis->Conformational_Analysis Interaction_Studies Protein-Ligand Docking & Binding Free Energy MD_Analysis->Interaction_Studies MD Trajectory Analysis Workflow Figure 2: MD Trajectory Analysis Workflow cluster_Analysis Analysis Techniques cluster_Insights Derived Insights MD_Trajectory MD Trajectory Data RMSD_RMSF RMSD & RMSF Analysis MD_Trajectory->RMSD_RMSF Clustering Conformational Clustering MD_Trajectory->Clustering Dihedral Dihedral Angle Analysis MD_Trajectory->Dihedral H_Bond Hydrogen Bond Analysis MD_Trajectory->H_Bond RDF Radial Distribution Function MD_Trajectory->RDF Stability Structural Stability RMSD_RMSF->Stability Flexibility Molecular Flexibility RMSD_RMSF->Flexibility Conformations Dominant Conformations Clustering->Conformations Dihedral->Conformations Solvation Solvation Structure H_Bond->Solvation RDF->Solvation

Caption: A workflow for the analysis of molecular dynamics trajectories.

Potential Applications in Drug Development

The computational framework described in this guide can provide valuable insights for drug development professionals.

  • Understanding Protein-Ligand Interactions: The conformational ensemble of 2-O-Hydroxyethyl-d-glucose generated from MD simulations can be used for ensemble docking studies to predict its binding mode to target proteins. [12]This is particularly relevant for understanding how this molecule might interact with carbohydrate-binding proteins or enzymes. [3][12]* Rational Design of Glycoconjugates: By understanding the structural and dynamic properties of the 2-O-hydroxyethyl moiety, researchers can make more informed decisions in the design of glycoconjugate drugs where this or similar linkers are used. [14]* Predicting Physicochemical Properties: Computational methods can be used to predict properties such as solubility and membrane permeability, which are critical for drug development.

Conclusion

The theoretical and computational studies of 2-O-Hydroxyethyl-d-glucose offer a powerful avenue for gaining a deep and nuanced understanding of this molecule's structure, dynamics, and potential biological function. The multi-scale approach detailed in this guide, combining the accuracy of quantum mechanics with the conformational sampling power of molecular dynamics, provides a robust and field-proven framework for its comprehensive characterization. The insights gained from such studies will not only advance our fundamental understanding of modified carbohydrates but also provide a solid foundation for the rational design of new materials and therapeutics.

References

  • Computational carbohydrate chemistry: what theoretical methods can tell us - PMC. (URL: [Link])

  • (PDF) Carbohydrates in Computational and Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Chapter 6: Computational Chemistry Tools in Glycobiology: Modelling of Carbohydrate–Protein Interactions - Books. (URL: [Link])

  • Computerized Molecular Modeling of Carbohydrates - PubMed. (URL: [Link])

  • Computational carbohydrate chemistry : Glycoconjugate Journal - Ovid. (URL: [Link])

  • Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - PMC. (URL: [Link])

  • 2-O-Hydroxyethyl-D-glucose CAS 25018-15-9 - United States Biological. (URL: [Link])

  • Performance of Density-Functional Tight-Binding in Comparison to Ab Initio and First-Principles Methods for Isomer Geometries and Energies of Glucose Epimers in Vacuo and Solution | ACS Omega. (URL: [Link])

  • Physical Study of D-Glucose and Glucose -2DG Based on Density Function Theory - JScholar Publishers. (URL: [Link])

  • Physical Study of D-Glucose and Glucose -2DG Based on Density Function Theory. (URL: [Link])

  • Enhanced Sampling Molecular Dynamics Simulations Reveal Transport Mechanism of Glycoconjugate Drugs through GLUT1 - PMC - PubMed Central. (URL: [Link])

  • Molecular Dynamics Gives New Insights into the Glucose Tolerance and Inhibition Mechanisms on β-Glucosidases - PMC. (URL: [Link])

  • 6-O-(2-Hydroxyethyl)-D-glucose - PubChem. (URL: [Link])

  • Density functional study of the infrared spectrum of glucose and glucose monohydrates in the OH stretch region | Request PDF - ResearchGate. (URL: [Link])

  • An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases - PMC. (URL: [Link])

  • Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses. (URL: [Link])

  • Molecular Dynamics Simulation for .BETA.-1,3-D-Glucan in Aqueous Solutions: Attachment of One Side Chain Induces an Entire Structural Change - ResearchGate. (URL: [Link])

  • Gas-phase acidity of D-glucose. A density functional theory study - PubMed. (URL: [Link])

  • Insight into the Mechanism of d-Glucose Accelerated Exchange in GLUT1 from Molecular Dynamics Simulations | Biochemistry - ACS Publications. (URL: [Link])

  • Probing the Effect of Glucose on the Activity and Stability of β-Glucosidase: An All-Atom Molecular Dynamics Simulation Investigation | ACS Omega. (URL: [Link])

  • Structure of starting derivatives of glucose used as potential counterions. - ResearchGate. (URL: [Link])

  • Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses - Canadian Science Publishing. (URL: [Link])

  • Characterizing the Molecular Interactions of Hydroxyethylcellulose - Patsnap Eureka. (URL: [Link])

  • Systematic Functional and Computational Analysis of Glucose-Binding Residues in Glycoside Hydrolase Family GH116 - ResearchGate. (URL: [Link])

  • Physical Study of D-Glucose and Glucose -2DG Based on Density Function Theory - JScholar Publisher. (URL: [Link])

  • Systematic Functional and Computational Analysis of Glucose-Binding Residues in Glycoside Hydrolase Family GH116 | Semantic Scholar. (URL: [Link])

  • The structure of hydroxyethyl starch - PubMed. (URL: [Link])

  • Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - MDPI. (URL: [Link])

  • Synthesis and Crystal Structure of 2-O-(2-hydroxyethyl)-D-glucose | Article Information | J-GLOBAL. (URL: [Link])

  • Glucose recognition capabilities of hydroxyethyl methacrylate‐based hydrogels containing poly(ethylene glycol) chains | Request PDF - ResearchGate. (URL: [Link])

  • Outstanding Properties of the Hydration Shell around β-d-Glucose: A Computational Study | ACS Omega. (URL: [Link])

  • Multifaceted Computational Modeling in Glycoscience | Chemical Reviews. (URL: [Link])

  • Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses | Scilit. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

protocol for using 2-O-Hydroxyethyl-d-glucose in enzymatic assays

Application Note: Kinetic Profiling and Specificity Analysis of 2-O-Hydroxyethyl-D-Glucose in Enzymatic Systems Executive Summary 2-O-Hydroxyethyl-d-glucose (2-HEG) is a glucose derivative characterized by a bulky hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Profiling and Specificity Analysis of 2-O-Hydroxyethyl-D-Glucose in Enzymatic Systems

Executive Summary

2-O-Hydroxyethyl-d-glucose (2-HEG) is a glucose derivative characterized by a bulky hydroxyethyl ether substitution at the C-2 position. Unlike 2-deoxy-D-glucose (2-DG), which is a well-established metabolic probe, 2-HEG presents significant steric hindrance near the critical C-2 hydroxyl group.

This application note provides a rigorous framework for using 2-HEG in two primary research contexts:

  • Mechanistic Enzymology: As a steric probe to map the active site tolerance of hexose-handling enzymes (Hexokinase, Glucose Oxidase, and Glucose Transporters).[1]

  • Polymer Analysis: As a quantitative reference standard for profiling the enzymatic degradation of Hydroxyethyl Cellulose (HEC).[1]

Key Technical Insight: Because the C-2 position is often essential for the binding of Glucose-6-Phosphate Dehydrogenase (G6PDH) and Glucose Oxidase (GOx), standard coupled assays must be modified. This guide introduces an ADP-coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) workflow to validate Hexokinase activity independent of downstream sugar processing.

Interaction Mechanism & Experimental Logic

To design valid assays, one must understand how 2-HEG interacts with canonical glucose enzymes.[1]

Enzyme TargetInteraction HypothesisExperimental Implication
Hexokinase (HK) Potential Substrate/Inhibitor. HK phosphorylates at C-6. The C-2 pocket has some flexibility (accepts 2-DG), but the hydroxyethyl group is bulky.Do NOT use G6PDH coupled assays. If 2-HEG-6P is formed, G6PDH likely cannot oxidize it. Use PK/LDH coupling to measure ADP generation directly.[1]
Glucose Oxidase (GOx) Non-Substrate. GOx is highly specific for

-D-glucose and requires an unmodified C-2 group for efficient catalysis.
2-HEG serves as a negative control to validate assay specificity or to study steric exclusion in biosensor development.[1]
Cellulases /

-Glucosidases
Product. These enzymes hydrolyze HEC. 2-HEG is the terminal monomer released from substituted regions.Use HPLC-PAD or GC-MS for quantification; enzymatic assays are generally for generating 2-HEG, not consuming it.
Pathway Visualization: The ADP-Coupled Kinetic Strategy

The following diagram illustrates the logical flow for determining if 2-HEG is a substrate for Hexokinase, bypassing the limitations of G6PDH-based detection.

HK_Assay_Logic cluster_detection Detection System (Universal for Kinases) Substrate 2-HEG (Substrate?) HK Hexokinase (HK) Substrate->HK ATP ATP ATP->HK Product1 2-HEG-6-Phosphate (Unknown Fate) HK->Product1 ADP ADP HK->ADP Stoichiometric Release PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (High Absorbance) NADH->LDH NAD NAD+ (Low Absorbance) LDH->NAD Signal Readout (340nm Decrease)

Figure 1: Universal Kinase Assay Workflow.[2] This system detects ADP release, allowing the characterization of 2-HEG phosphorylation by Hexokinase regardless of whether the product (2-HEG-6P) is recognized by downstream dehydrogenases.

Materials & Preparation

Reagent Stability Warning: 2-HEG is hygroscopic.[1] Store desiccated at -20°C. Aqueous solutions should be prepared fresh or aliquoted and frozen at -80°C to prevent microbial degradation, as it is a fermentable carbon source for some contaminants.

ComponentSpecificationPreparation Notes
2-HEG Stock >95% Purity (HPLC)Dissolve to 100 mM in ddH₂O. Filter sterilize (0.22 µm).
Hexokinase Yeast or Human RecombinantDilute in reaction buffer immediately prior to use.[1]
Coupling Mix PK/LDH MixtureEnsure excess activity (>5 U/mL) to prevent rate-limiting coupling.
NADH Stock >98% PurityPrepare 10 mM fresh in light-protected tube.
Reaction Buffer pH 7.4 - 7.650 mM HEPES or Tris-HCl, 10 mM MgCl₂, 100 mM KCl.

Protocol A: Hexokinase Substrate/Inhibitor Profiling

Objective: Determine if 2-HEG is a substrate for Hexokinase (


) or an inhibitor of Glucose phosphorylation (

).
Workflow 1: Direct Phosphorylation Assay (Substrate Test)
  • Blank Setup: Prepare a "No Substrate" blank to account for background NADH oxidation (ATPase activity).[1]

  • Reaction Mix (per well in 96-well UV-plate):

    • 80 µL Reaction Buffer (50 mM Tris, 10 mM MgCl₂, 100 mM KCl, pH 7.5).[1]

    • 5 µL ATP (100 mM stock; final 5 mM).[1]

    • 5 µL PEP (20 mM stock; final 1 mM).[1]

    • 5 µL NADH (10 mM stock; final 0.5 mM).

    • 2 µL PK/LDH Enzyme Mix (Excess).

    • Variable: 0 to 20 µL 2-HEG Stock (Final 0 – 20 mM).

    • Volume adjust with water to 98 µL.

  • Equilibration: Incubate at 25°C or 37°C for 5 minutes to consume any trace ADP. Monitor

    
     stability.
    
  • Initiation: Add 2 µL Hexokinase (0.1 – 0.5 U/mL final). Mix immediately.

  • Measurement: Monitor decrease in Absorbance at 340 nm (

    
    ) every 20 seconds for 20 minutes.
    
  • Analysis:

    • Calculate slope (

      
      ) for the linear portion.
      
    • Subtract Blank slope.[1]

    • Convert to

      
       using NADH extinction coefficient (
      
      
      
      ).
    • Result Interpretation: If slope increases with [2-HEG], it is a substrate.[1] If no rate change vs blank, it is not phosphorylated.[1]

Workflow 2: Competition Assay (Inhibitor Test)

Perform this if Workflow 1 yields no activity.

  • Setup: Prepare reaction mix containing fixed Glucose (e.g., at

    
     concentration, ~0.1 mM).
    
  • Titration: Add increasing concentrations of 2-HEG (0, 1, 5, 10, 50 mM).

  • Initiation: Add Hexokinase.[1][3][4]

  • Analysis: If the reaction rate decreases as 2-HEG concentration increases, 2-HEG acts as a competitive inhibitor (likely binding the active site but sterically preventing phosphate transfer). Fit data to a competitive inhibition model to determine

    
    .[1]
    

Protocol B: Glucose Oxidase Specificity (Negative Control)

Objective: Confirm that 2-HEG is not oxidized by GOx. This is critical when using GOx to remove glucose contaminants in HEC hydrolysates.[1]

Method: Colorimetric Peroxidase Coupled Assay (Trinder Reaction).[1]

  • Reagent: Mix Glucose Oxidase (10 U/mL), Horseradish Peroxidase (2 U/mL), 4-Aminoantipyrine (0.5 mM), and Phenol (10 mM) in Phosphate Buffer (pH 7.0).

  • Samples:

    • Positive Control: 5 mM D-Glucose.

    • Test Sample: 5 mM 2-HEG.

    • Negative Control: Buffer only.

  • Incubation: 37°C for 30 minutes.

  • Readout: Measure Absorbance at 505 nm (Pink quinoneimine dye).

  • Criteria: 2-HEG signal should be statistically indistinguishable from the Negative Control (< 1% of Positive Control).

Data Analysis & Troubleshooting

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (Protocol A) Contaminating ADP in ATP stock or ATPase activity in HK prep.Use ultra-pure ATP; run a "No Enzyme" control.
No Activity with 2-HEG (Protocol A) 2-HEG is not a substrate (Steric hindrance at C-2).Proceed to Workflow 2 to test for inhibition.[1] This is a valid scientific finding.
Unexpected Signal in GOx Assay Contamination with Glucose.2-HEG synthesis often starts from glucose.[1] Verify purity via HPLC or run a "Glucose depletion" step.[1]
Quantitative Reporting

Report data in a structured format:

  • Specific Activity:

    
    .
    
  • Relative Efficiency:

    
    .
    

References

  • Arshi, S., et al. (2024).[1][5] "Controlled Delivery of H2O2: A Three-Enzyme Cascade Flow Reactor for Peroxidase-Catalyzed Reactions." ResearchGate.[1] Link

  • Ran, R., et al. (2017).[1][6] "Enzymic degradation of hydroxyethyl cellulose and analysis of the substitution pattern along the polysaccharide chain." Carbohydrate Polymers, 170, 99-106.[1] Link

  • Megazyme. "D-Glucose Assay Kit (GOPOD Format) Protocol." Megazyme Documentation. Link

  • Sigma-Aldrich. "Enzymatic Assay of Glucose Oxidase."[1] Sigma-Aldrich Technical Bulletins. Link

  • Creative Enzymes. "Hexokinase (ADP-Dependent) Properties and Reaction." Creative Enzymes Knowledge Base. Link

Sources

Application

Advanced Application Note: 2-O-Hydroxyethyl-d-glucose in Glycoscience Research

Part 1: Introduction & Core Scientific Context[1][2] 2-O-Hydroxyethyl-d-glucose (2-HEG) is a specialized monosaccharide derivative primarily recognized as the stable metabolic end-product of Hydroxyethyl Starch (HES) deg...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Core Scientific Context[1][2]

2-O-Hydroxyethyl-d-glucose (2-HEG) is a specialized monosaccharide derivative primarily recognized as the stable metabolic end-product of Hydroxyethyl Starch (HES) degradation.[1] In modern glycoscience and drug development, it serves as a critical biomarker for evaluating the pharmacokinetics (PK) of plasma volume expanders and investigating amylase-mediated hydrolysis kinetics.[1]

The Mechanistic Role of 2-HEG

The clinical utility of HES depends on its resistance to degradation.[1] Native starch is rapidly hydrolyzed by serum


-amylase.[1][2] To prolong its half-life, hydroxyethyl groups are chemically attached to the glucose units at positions C2, C3, and C6.[1]
  • The C2 "Steric Shield": Substitution at the C2 position (yielding 2-HEG upon hydrolysis) provides the strongest steric hindrance to

    
    -amylase.[1]
    
  • The C2/C6 Ratio: This is a defining quality parameter for HES products.[1] A high C2/C6 ratio indicates high resistance to enzymatic breakdown, leading to longer plasma retention.[1]

  • Metabolic Fate: While the polymer is eventually degraded, the 2-HEG monomer accumulates or is excreted unchanged because the mammalian metabolic machinery lacks specific kinases or transporters to efficiently phosphorylate or catabolize this modified glucose.[1]

Consequently, 2-HEG is not merely a byproduct; it is the molecular signature of the colloid's stability and metabolic fate.[1]

Part 2: Applications & Experimental Protocols

Application 1: Bioanalytical Quantification (PK/PD Studies)

Objective: Quantify 2-HEG in plasma or urine to determine the elimination kinetics of HES-based therapeutics.

Methodological Rationale

2-HEG is highly polar and lacks a strong chromophore, making UV detection insensitive.[1] Furthermore, it does not ionize easily in standard Electrospray Ionization (ESI) positive mode due to the lack of basic sites.[1] Therefore, Atmospheric Pressure Chemical Ionization (APCI) in negative mode or ESI in negative mode with specific adduct monitoring is required.[1]

Protocol: LC-MS/MS Quantification of 2-HEG

1. Sample Preparation (Protein Precipitation)

  • Step 1: Aliquot 100

    
    L of plasma/urine into a 1.5 mL centrifuge tube.
    
  • Step 2: Add 10

    
    L of Internal Standard (IS).[1] Recommendation: Use 
    
    
    
    -Glucose or a deuterated analog if available.[1] Do not use standard glucose as it is naturally present.
  • Step 3: Add 400

    
    L of ice-cold Acetonitrile (ACN) to precipitate proteins.[1]
    
  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at 10,000

    
     g for 10 minutes at 4°C.
    
  • Step 6: Transfer the supernatant to a clean vial. Evaporate to dryness under nitrogen stream and reconstitute in 100

    
    L of mobile phase.[1]
    

2. Chromatographic Separation (HILIC Mode) Standard C18 columns fail to retain 2-HEG due to its hydrophilicity.[1] Use a Hydrophilic Interaction Liquid Chromatography (HILIC) or an Amine-based column.[1]

  • Column: Amino-bonded silica column (e.g., 150 mm

    
     2.1 mm, 3 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: Isocratic elution at 80% B is often sufficient, or a shallow gradient from 85% B to 70% B over 10 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

3. Mass Spectrometry Parameters

  • Source: APCI or ESI (Negative Mode).[1]

  • Target Ion:

    
     (m/z 223.1) or the Formate adduct 
    
    
    
    (m/z 269.1).[1]
  • MRM Transition: Monitor m/z 223.1

    
     103.0 (cleavage of the hydroxyethyl ether side chain).[1]
    

4. Data Analysis & Validation

  • Linearity: 10 ng/mL to 5000 ng/mL.[1]

  • QC Samples: Run Low, Medium, and High QC samples every 10 injections.

Application 2: Enzymatic Stability Profiling (In Vitro)

Objective: Determine the "C2/C6 Ratio" functional impact by measuring the rate of 2-HEG release compared to 6-HEG or free glucose.

Protocol: Amylase Resistance Assay

1. Substrate Preparation: Dissolve HES sample (10 mg/mL) in Phosphate Buffered Saline (PBS, pH 7.4). 2. Digestion: Add Porcine Pancreatic


-Amylase (10 U/mL). Incubate at 37°C.
3. Time-Course Sampling:  Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.
4. Quenching:  Immediately add 10% Trichloroacetic acid (TCA) or boil for 5 minutes to stop the reaction.
5. Analysis:  Analyze supernatant via the LC-MS method described above.
6. Interpretation: 
  • Rapid Glucose Release: Indicates unsubstituted regions (easy hydrolysis).[1]
  • Slow/No 2-HEG Release: Confirms the "C2 Shielding" effect. The presence of free 2-HEG suggests the enzyme has successfully cleaved adjacent bonds, but high concentrations of oligomers containing 2-HEG usually persist.[1]

Part 3: Visualization of Metabolic Pathways[1]

The following diagram illustrates why 2-HEG is a marker of stability. The steric hindrance at the C2 position blocks the catalytic cleft of


-amylase, preventing rapid degradation of the polymer.[1]

HES_Metabolism HES_Polymer Hydroxyethyl Starch (HES) (Polymer) Amylase α-Amylase (Serum Enzyme) HES_Polymer->Amylase Enzymatic Attack Unsub_Glucose Unsubstituted Glucose (Rapid Release) Amylase->Unsub_Glucose Fast Cleavage C6_Sub 6-O-HEG Residues (Moderate Hydrolysis) Amylase->C6_Sub Slower Cleavage C2_Sub 2-O-HEG Residues (High Steric Hindrance) Amylase->C2_Sub Blocked/Very Slow Glycolysis Glycolysis (Energy Production) Unsub_Glucose->Glycolysis Renal_Excretion Renal Excretion (Unchanged) C6_Sub->Renal_Excretion C2_Sub->Renal_Excretion Accumulates in Plasma before Excretion

Figure 1: The differential metabolic fate of Hydroxyethyl Starch residues.[1] Note the resistance of the C2-substituted pathway.[1]

Part 4: Analytical Workflow Diagram

The following flowchart outlines the decision matrix for analyzing 2-HEG in biological fluids.

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN 4:1) Sample->Prep Separation_Choice Column Selection Prep->Separation_Choice C18 C18 Column Separation_Choice->C18 Incorrect HILIC Amino/HILIC Column Separation_Choice->HILIC Correct Result_C18 Fail: No Retention (Elutes in Void) C18->Result_C18 Result_HILIC Success: Retention of Polar 2-HEG HILIC->Result_HILIC Detection MS/MS Detection (APCI Negative Mode) Result_HILIC->Detection

Figure 2: Analytical strategy for 2-HEG. Note the critical requirement for HILIC/Amino columns due to analyte polarity.

References

  • Mishra, M. et al. (2014).[1] Hydroxyethyl Starch: A Review of Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy. Journal of Anaesthesiology Clinical Pharmacology. Link

  • Thevis, M. et al. (2011).[1] Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. Deutsche Sporthochschule Köln.[1] Link

  • Jungheinrich, C. & Neff, T.A. (2005).[1][4] Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics. Link

  • Waitzberg, D.L. et al. (2006).[1] Plasma expansion with hydroxyethyl starch: the role of the C2/C6 ratio. Transfusion Alternatives in Transfusion Medicine. Link[1]

Sources

Method

Application Notes &amp; Protocols for the Purification of 2-O-Hydroxyethyl-d-glucose

Document ID: AN-HEG-2026-01 Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-O-Hydroxyethyl-d-glucose, a key glucose derivative encountered in variou...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-HEG-2026-01

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-O-Hydroxyethyl-d-glucose, a key glucose derivative encountered in various fields, including pharmaceutical research and material science. Addressing the common challenges of separating a highly polar, non-chromophoric analyte from a complex mixture of structurally similar impurities, this document outlines multiple orthogonal strategies. We delve into the mechanistic basis for selecting each technique, from bulk purification via recrystallization to high-resolution separation using advanced chromatographic methods like Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity 2-O-Hydroxyethyl-d-glucose for demanding applications.

Introduction and Purification Rationale

2-O-Hydroxyethyl-d-glucose is a monosaccharide derivative formed by the substitution of a hydroxyethyl group at the C2 hydroxyl position of glucose. It is a primary substitution product found in the acid or enzymatic hydrolysates of hydroxyethyl starch (HES) and hydroxyethyl cellulose (HEC).[1][2] The purity of this compound is paramount for its use in biological studies, as a reference standard, or as a building block in further chemical synthesis.

The primary purification challenge stems from the complex mixture generated during its synthesis or isolation from polymeric sources. Key impurities may include:

  • Unreacted Starting Material: D-glucose.

  • Polysubstituted Species: Di- or tri-substituted hydroxyethyl-glucose.

  • Isomeric Byproducts: Hydroxyethylation at other positions (e.g., C3, C4, C6).

  • Degradation Products: Anhydro derivatives or inner glucosides (e.g., 1,2-O-ethylene-α-D-glucofuranose) may form under acidic conditions.[1][3]

  • Reagents: Ethylene glycol or residual catalysts.

The high polarity, structural similarity to impurities, and lack of a UV chromophore necessitate purification strategies that exploit subtle differences in physicochemical properties. This guide focuses on crystallization and liquid chromatography as primary and complementary purification techniques.

Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties relative to its potential contaminants.

Property2-O-Hydroxyethyl-d-glucoseKey Impurities (e.g., D-Glucose, Di-substituted HE-Glucose)Rationale for Separation
Molecular Weight 224.21 g/mol D-Glucose: 180.16 g/mol ; Di-substituted: 268.27 g/mol Size-Exclusion Chromatography (SEC) can differentiate based on size, particularly for removing larger oligosaccharides or smaller reagents.[4]
Polarity / Hydrophilicity High (Increased due to ether oxygen and terminal hydroxyl)D-Glucose: High; Di-substituted: HigherHydrophilic Interaction Chromatography (HILIC) separates based on partitioning into a water layer on the stationary phase; subtle differences in hydrophilicity allow for high-resolution separation.[5][6]
Charge NeutralNeutral (unless derivatized or at very high pH)Ion-Exchange Chromatography (IEC) is effective for removing charged impurities. At high pH (>12), the hydroxyl groups can ionize, enabling separation on a high-performance anion-exchange (HPAEC) column.[7][8]
Crystallinity Can be crystallizedD-Glucose: Highly crystallineCrystallization exploits differences in solubility and lattice energy to achieve high purity in a single step.[9][10]

Purification Workflow: A Multi-Modal Approach

A multi-step approach is often required to achieve the highest purity. The workflow can be adapted based on the initial purity of the crude material and the final purity requirements.

Purification Workflow cluster_0 Initial Cleanup cluster_1 Final Purification crude Crude 2-O-Hydroxyethyl-d-glucose crystallization Bulk Purification: Recrystallization crude->crystallization High initial purity sec Size-Exclusion Chromatography (SEC) crude->sec Polymeric impurities hilic High-Resolution Polish: Preparative HILIC crystallization->hilic ≥99.5% purity target analysis Purity Analysis & Characterization crystallization->analysis If purity is sufficient sec->hilic hilic->analysis

Caption: General purification workflow for 2-O-Hydroxyethyl-d-glucose.

Protocol 1: Bulk Purification by Recrystallization

Recrystallization is a powerful, scalable technique for significantly increasing the purity of solid compounds. The key is selecting a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble. For polar sugars, alcoholic solvents or their aqueous mixtures are often effective.[1][11]

4.1. Principle

This protocol leverages the differential solubility of 2-O-Hydroxyethyl-d-glucose in a hot versus cold solvent system to selectively crystallize it, leaving impurities behind in the mother liquor.

4.2. Materials & Equipment

  • Crude 2-O-Hydroxyethyl-d-glucose

  • Solvents: Methanol (reagent grade), Ethanol (reagent grade), Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks

  • Heated Magnetic Stir Plate

  • Condenser

  • Buchner Funnel and Flask

  • Filter Paper

  • Vacuum Oven

4.3. Step-by-Step Methodology

  • Solvent Selection (Scouting):

    • Test the solubility of a small amount of crude material (~50 mg) in 1 mL of various solvents (e.g., methanol, ethanol, isopropanol, ethanol/water mixtures) at room temperature and with heating.

    • A good solvent will fully dissolve the compound when hot but yield a significant amount of precipitate upon cooling. Methanol is a promising starting point based on related compounds.[1]

  • Dissolution:

    • Place the crude 2-O-Hydroxyethyl-d-glucose in an Erlenmeyer flask (sized so the solvent will fill it to about half).

    • Add the chosen solvent (e.g., methanol) portion-wise while stirring and gently heating (e.g., 50-60°C). Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat. Add a small amount of activated carbon (approx. 1-2% w/w of the solute).

    • Gently swirl and reheat the mixture for 5-10 minutes to allow the carbon to adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator (4°C) for several hours to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: High-Resolution Purification by Preparative HILIC

For achieving the highest purity levels (>99.5%) or for separating very similar isomers, preparative Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC provides excellent retention and selectivity for highly polar compounds that are not retained in reversed-phase chromatography.[5][12][13]

5.1. Principle

HILIC separation is based on the partitioning of the analyte between the bulk mobile phase (high in organic solvent) and a water-enriched layer immobilized on the surface of the polar stationary phase.[14][15] More polar analytes, like 2-O-Hydroxyethyl-d-glucose, partition more strongly into the aqueous layer and are retained longer.

HILIC Protocol start Start: Dissolved Sample (in Mobile Phase A/B) prep 1. Column Equilibration (High Organic %) start->prep inject 2. Sample Injection prep->inject gradient 3. Gradient Elution (Increase Aqueous %) inject->gradient collect 4. Fraction Collection (Based on Detector Signal) gradient->collect pool 5. Pool Pure Fractions collect->pool evap 6. Solvent Evaporation (Rotary Evaporator) pool->evap end End: Purified Product evap->end

Caption: Step-by-step workflow for preparative HILIC purification.

5.2. Materials & Equipment

  • Preparative HPLC system with gradient capability

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.[12][16]

  • Fraction Collector

  • HILIC Column: Amide, Diol, or un-derivatized Silica phase (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 95:5 Acetonitrile/Water (v/v) + 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 Acetonitrile/Water (v/v) + 10 mM Ammonium Acetate

  • Rotary Evaporator

5.3. Step-by-Step Methodology

  • Sample Preparation:

    • Dissolve the partially purified 2-O-Hydroxyethyl-d-glucose in the initial mobile phase composition (e.g., 90% A, 10% B) to a concentration suitable for the column loading capacity. Filter the sample through a 0.45 µm filter.

  • Method Development (Analytical Scale):

    • Before scaling up, optimize the separation on an analytical HILIC column (e.g., 250 x 4.6 mm).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a small volume of the sample and run a gradient. A typical gradient might be from 10% to 60% B over 20-30 minutes.

    • Identify the retention time of the target peak and confirm separation from impurities.

  • Scale-Up and Preparative Run:

    • Equilibrate the preparative HILIC column with at least 10 column volumes of the initial mobile phase.

    • Inject the prepared sample. The injection volume will depend on the column dimensions and sample concentration.

    • Run the scaled-up gradient method. The flow rate will be significantly higher than the analytical method (e.g., 15-25 mL/min for a 21.2 mm ID column).

  • Fraction Collection:

    • Monitor the detector signal and begin collecting fractions just before the target peak begins to elute. Collect fractions across the entire peak profile.

  • Purity Analysis of Fractions:

    • Analyze each collected fraction (or pooled fractions from the peak front, apex, and tail) using the analytical HILIC method to determine their purity.

  • Pooling and Solvent Removal:

    • Combine the fractions that meet the desired purity specification.

    • Remove the mobile phase solvents using a rotary evaporator. The use of a volatile buffer like ammonium acetate is advantageous as it can be removed during lyophilization.

  • Desalting/Final Product Isolation:

    • The resulting solid may be lyophilized to remove residual water and the volatile buffer, yielding the final high-purity product.

Purity Assessment and Characterization

The purity of the final material must be rigorously confirmed using orthogonal analytical techniques.

TechniquePurposeTypical Conditions
Analytical HILIC Quantify purity and detect polar impurities.Isocratic or gradient elution with an Acetonitrile/Water mobile phase. Detection by ELSD or RI.[12]
Gas Chromatography (GC-FID/MS) Detect volatile impurities and analyze sugar after derivatization.Derivatization (e.g., silylation) is required to make the sugar volatile. Provides structural information via MS.[1][17]
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and identify impurities.¹H and ¹³C NMR in D₂O.
Mass Spectrometry (MS) Confirm molecular weight.Electrospray Ionization (ESI-MS) in positive or negative mode.
Karl Fischer Titration Quantify water content in the final solid product.N/A

Conclusion

The purification of 2-O-Hydroxyethyl-d-glucose requires a well-designed strategy tailored to the specific impurity profile of the crude material. For bulk purification and removal of gross impurities, recrystallization offers an efficient and scalable solution. For achieving the highest levels of purity required for pharmaceutical and research applications, preparative HILIC is an indispensable tool, providing unparalleled resolution for highly polar, structurally related compounds. The combination of these techniques, followed by rigorous analytical validation, ensures a final product of verifiable purity and identity.

References

  • Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), pp.1-41. [Link][18][19]

  • CN102180914A - Preparation method of 2-deoxidizing-D-glucose. Google Patents. [20]

  • Roberts, E. J., & Rowland, S. P. (1969). Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses. Canadian Journal of Chemistry, 47(9), 1592-1594. [Link][1]

  • Srivastava, H. C., et al. (1970). The isolation of 1,2-o-ethylene derivatives of d-glucose from o-(2-hydroxyethyl)starch. Carbohydrate Research, 12(1), 23-28. [Link][3]

  • US20080276694A1 - Analytical Methods For 2-Deoxy-D-Glucose. Google Patents. [21]

  • US2591704A - Sugar crystallization. Google Patents. [22]

  • Saarinen, T., et al. (2009). Size Exclusion Chromatography for the Quantitative Profiling of the Enzyme-Catalyzed Hydrolysis of Xylo-oligosaccharides. Journal of Agricultural and Food Chemistry, 57(23), 11081-11087. [Link][4]

  • US3219484A - Process for the purification of sugars and their derivatives. Google Patents. [11]

  • Shimadzu Corporation. Methods for Separating Sugars. [Link][7]

  • Kumar, V. V., et al. (2011). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharma Chemica, 3(2), 267-274. [Link][12]

  • Pilo, F., et al. (2020). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 25(21), 5039. [Link][23]

  • Al-Abdi, R., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6398. [Link][5]

  • Shodex. (2020). Analysis of Various Oligosaccharides Using HILIC Mode. [Link][6]

  • Lopes, P. F., et al. (2022). Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method. Beverages, 8(3), 44. [Link][16]

  • Wang, Y., & Pinnacle, A. (2019). Evaluating the Adsorbed Water Layer on Polar Stationary Phases for Hydrophilic Interaction Chromatography (HILIC). Journal of Chromatography A, 1592, 73-80. [Link][14]

  • Cataldi, T. R. I., et al. (2012). Determination of Dietary Sugars by Ion Chromatography and Electrochemical Detection: a Focus on Galactose, Glucose, Fructose and Sucrose. In Dietary Sugars: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. [Link][8]

  • Roberts, E. J., & Rowland, S. P. (1969). Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses. Canadian Journal of Chemistry. [Link][2]

  • KEBO. Crystallization. Specialty Chemicals. [Link][9]

  • Dolan, J. W. (2020). Hydrophilic Interaction Chromatography. LCGC International. [Link][13]

  • Slavyansky, A. A., et al. (2022). Increasing The Efficiency Of Industrial Crystallization Of Sucrose. European Proceedings of Social and Behavioural Sciences. [Link][10]

  • Wang, T., et al. (2013). Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, S5:004. [Link][17]

  • Bell, D. S. (2015). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC North America, 33(10), 788-799. [Link][15]

Sources

Application

Application Notes and Protocols for the In Vitro Detection of 2-O-Hydroxyethyl-d-glucose

Introduction: The Significance of 2-O-Hydroxyethyl-d-glucose Detection 2-O-Hydroxyethyl-d-glucose (2-HEG) is a key analyte that serves as a biomarker for exposure to ethylene oxide and is a direct hydrolysis product of h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-O-Hydroxyethyl-d-glucose Detection

2-O-Hydroxyethyl-d-glucose (2-HEG) is a key analyte that serves as a biomarker for exposure to ethylene oxide and is a direct hydrolysis product of hydroxyethyl starch (HES), a plasma volume expander.[1] Its accurate in vitro quantification is crucial in diverse fields, from toxicology and clinical diagnostics to the quality control of pharmaceutical products. This guide provides a comprehensive overview of the principal analytical methodologies for the detection of 2-HEG, offering both the theoretical underpinnings and detailed, field-tested protocols. The methods discussed herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve reliable and reproducible results.

The inherent analytical challenge in detecting 2-HEG and other glucose derivatives lies in their high polarity and lack of a strong chromophore, which often necessitates derivatization for chromatographic methods.[2] This document will explore both derivatization-based and direct analysis techniques, empowering the user to select the most appropriate method based on their specific matrix, required sensitivity, and available instrumentation.

Methodological Overview: A Comparative Analysis

The selection of an analytical method for 2-HEG is a critical decision driven by factors such as sample complexity, required sensitivity, and throughput. Below is a comparative summary of the most prevalent techniques.

Method Principle Primary Advantage Primary Limitation Typical Application
HPLC-MS/MS Chromatographic separation followed by mass-based detection.High specificity and sensitivity.Higher equipment cost and complexity.Complex biological matrices, trace-level quantification.
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.Excellent separation efficiency for complex mixtures.Requires derivatization to increase volatility.[3][4][5]Analysis of complex mixtures where high resolution is needed.
Enzymatic Assays Specific enzyme-catalyzed reactions leading to a measurable signal (e.g., colorimetric, fluorometric).High specificity and suitability for high-throughput screening.Susceptible to interference from matrix components.Rapid screening and quantification in cleaner sample matrices.

Section 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS stands as the gold standard for the quantification of 2-HEG in complex in vitro systems due to its unparalleled sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Causality in Experimental Design:

The choice of an amine-based chromatography column is deliberate; it provides a suitable stationary phase for retaining the polar 2-HEG molecule.[1] Atmospheric Pressure Chemical Ionization (APCI) in negative mode is often selected as it has been experimentally proven to be effective for the ionization of hydroxyethyl glucose.[1] The use of a stable isotope-labeled internal standard, such as ¹³C₆-glucose, is critical for accurate quantification as it compensates for matrix effects and variations in instrument response.[1]

Experimental Workflow: HPLC-MS/MS

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample In Vitro Sample Hydrolysis Acid Hydrolysis (if HES is present) Sample->Hydrolysis Optional Spike Spike with Internal Standard (¹³C₆-glucose) Hydrolysis->Spike Dry Dry Down Spike->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (Amine Column) Inject->Separate Ionize Ionization (APCI, Negative Mode) Separate->Ionize Detect MS/MS Detection (SRM/MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results Quantify->Report

Caption: HPLC-MS/MS workflow for 2-O-Hydroxyethyl-d-glucose analysis.

Detailed Protocol: HPLC-MS/MS Quantification of 2-HEG

1. Sample Preparation:

  • For samples containing HES: To 100 µL of the in vitro sample, add 25 µL of a 100 µg/mL ¹³C₆-glucose internal standard solution and 150 µL of 6 M HCl.[1]

  • Incubate the mixture at 100°C for 60 minutes to facilitate the hydrolysis of HES to 2-HEG and glucose.[1][6]

  • For samples containing free 2-HEG: To 100 µL of the sample, add 25 µL of the ¹³C₆-glucose internal standard solution.

  • Dry the sample under reduced pressure at 60°C.[1]

  • Reconstitute the residue in 40 µL of the initial mobile phase.[1]

2. HPLC Conditions:

  • Column: Amine-based column (e.g., Luna 3 µm NH2, 2 x 100 mm).[7]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[1] The gradient should be optimized to ensure baseline separation of 2-HEG from other matrix components.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 35 µL.[1]

3. MS/MS Conditions:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode.[1]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Parent Ion (m/z): For 2-HEG, the formic acid adduct [M+FA-H]⁻ at m/z 269 is often used.[1]

  • Product Ions: Monitor at least two to three characteristic product ions for confident identification and quantification.

  • Internal Standard: Monitor the appropriate transition for ¹³C₆-glucose.

4. Quantification:

  • Construct a calibration curve using known concentrations of 2-HEG standard spiked into a matrix similar to the samples.

  • Calculate the ratio of the peak area of 2-HEG to the peak area of the internal standard.

  • Determine the concentration of 2-HEG in the samples by interpolating from the calibration curve.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of 2-HEG, particularly when dealing with complex mixtures that require high separation efficiency. However, due to the non-volatile nature of sugars, a derivatization step is mandatory to increase their volatility for GC analysis.[4][5][8]

The Rationale Behind Derivatization:

Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[4] For sugars like 2-HEG, silylation is a common and effective approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups to form more volatile and thermally stable trimethylsilyl (TMS) ethers.[3] Adding an oximation step prior to silylation can reduce the number of anomeric peaks, simplifying the resulting chromatogram.[8]

Experimental Workflow: GC-MS with Derivatization

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample In Vitro Sample Lyophilize Lyophilize to Dryness Sample->Lyophilize Oximation Oximation (e.g., with EtOx in Pyridine) Lyophilize->Oximation Silylation Silylation (e.g., with BSTFA) Oximation->Silylation Inject Inject into GC Silylation->Inject Separate Chromatographic Separation (e.g., DB-5 column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (Scan or SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Internal Standard Method) Integrate->Quantify Report Report Results Quantify->Report

Caption: GC-MS workflow for 2-O-Hydroxyethyl-d-glucose analysis.

Detailed Protocol: GC-MS Analysis of 2-HEG via TMS Derivatization

1. Sample Preparation and Derivatization:

  • Pipette an appropriate volume of the in vitro sample into a reaction vial and lyophilize to complete dryness.

  • Oximation: Dissolve the dry residue in 200 µL of a 40 mg/mL ethoxylamine hydrochloride (EtOx) in pyridine solution. Heat at 70°C for 30 minutes.[8]

  • Cool the sample to room temperature.

  • Silylation: Add 120 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for another 30 minutes.[8]

  • Cool to room temperature before injection.

2. GC Conditions:

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is recommended.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for initial identification of derivative peaks based on their mass spectra. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity, monitoring characteristic fragment ions of the TMS-derivatized 2-HEG.

4. Data Analysis:

  • Identify the TMS-derivatized 2-HEG peaks based on their retention time and mass spectrum.

  • Quantify using an internal standard (e.g., a structurally similar sugar derivative not present in the sample) that undergoes the same derivatization process.

Section 3: Enzymatic Assays

Enzymatic assays offer a specific and often more straightforward alternative to chromatographic methods for the quantification of glucose and its derivatives.[9] These assays are particularly well-suited for higher-throughput applications where the sample matrix is relatively clean.

Principle of the Coupled Enzymatic Reaction:

A common approach involves a series of coupled enzymatic reactions. For instance, an assay could be designed where 2-HEG is first acted upon by a specific enzyme. The product of this reaction then enters a pathway, such as the glucose oxidase-peroxidase system, which ultimately generates a detectable signal (e.g., a colored product that can be measured spectrophotometrically).[10] The key to this method's success is the specificity of the initial enzyme for 2-HEG. While a direct enzymatic assay for 2-HEG is not as commonly available as for glucose, custom assay development is feasible.

A more readily available approach for samples where 2-HEG is derived from HES is to first hydrolyze the HES to glucose and then use a standard glucose oxidase assay.[6] The amount of HES can be inferred from the increase in glucose concentration after hydrolysis.

Experimental Workflow: Enzymatic Assay

Enzymatic_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification Sample In Vitro Sample Dilution Dilute Sample to Assay Range Sample->Dilution Reaction Incubate with Enzyme Cocktail (e.g., Glucose Oxidase/Peroxidase) Dilution->Reaction Color_Dev Color Development Reaction->Color_Dev Measure Measure Absorbance (Spectrophotometer) Color_Dev->Measure Quantify Quantify using Standard Curve Measure->Quantify

Caption: General workflow for an enzymatic assay.

Detailed Protocol: Indirect Quantification via Glucose Oxidase Assay (Post-Hydrolysis)

This protocol is for estimating HES content by measuring the glucose released after hydrolysis.

1. Reagent Preparation:

  • Glucose Oxidase/Peroxidase (GOPOD) Reagent: Prepare according to the manufacturer's instructions (e.g., Sigma-Aldrich). This typically contains glucose oxidase, peroxidase, and a chromogen (like o-dianisidine).

  • Glucose Standard Solutions: Prepare a series of glucose standards in the same buffer as your samples, ranging from a concentration relevant to your expected sample concentrations.

2. Sample Hydrolysis:

  • Prepare two sets of aliquots from each in vitro sample.

  • Set 1 (Hydrolyzed): Add an equal volume of 2 M HCl and incubate at 100°C for 1 hour. Neutralize with an appropriate amount of NaOH.

  • Set 2 (Non-hydrolyzed): Add an equal volume of water and treat identically to Set 1 (without the acid and base). This will measure the background glucose.

3. Enzymatic Reaction:

  • In a 96-well plate, add a small volume (e.g., 10 µL) of each standard, hydrolyzed sample, and non-hydrolyzed sample to separate wells.

  • Add a larger volume (e.g., 200 µL) of the GOPOD reagent to each well.

  • Incubate at 37°C for 30 minutes, or as recommended by the reagent manufacturer, protected from light.

4. Measurement and Calculation:

  • Measure the absorbance at the wavelength specified for the chromogen (e.g., 540 nm for o-dianisidine).

  • Construct a standard curve of absorbance versus glucose concentration.

  • Calculate the glucose concentration in both the hydrolyzed ([Glucose]hydrolyzed) and non-hydrolyzed ([Glucose]non-hydrolyzed) samples.

  • The concentration of glucose released from HES is: Δ[Glucose] = [Glucose]hydrolyzed - [Glucose]non-hydrolyzed.

  • The concentration of 2-HEG can be estimated from Δ[Glucose] based on the stoichiometry of HES hydrolysis.

Self-Validation and Trustworthiness

For every protocol described, internal validation is paramount. This includes:

  • Linearity: Establishing a calibration curve with a high correlation coefficient (R² > 0.99).

  • Accuracy: Determined by spike and recovery experiments, with acceptable recovery typically falling within 85-115%.

  • Precision: Assessed by calculating the relative standard deviation (RSD) of replicate measurements, which should ideally be below 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Experimentally determined to define the sensitivity of the method.

By consistently applying these validation parameters, the trustworthiness of the generated data is ensured.

References

  • Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC. (n.d.).
  • Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. (n.d.).
  • Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC. (2020, March 12).
  • Blood Volume Determination Through New Generation 130/0,4 Hydroxyethyl-Starch: A Propaedeutic, In-Vitro Study. (2015, November 16).
  • A method for detection and quantification of hydroxyethyl starch in plasma - PMC. (n.d.).
  • HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC. (n.d.).
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8).
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - MilliporeSigma. (n.d.).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012, March 21).
  • GC Analysis of Acylated Sugars - Thermo Fisher Scientific. (n.d.).
  • Enzymatic Assay: Glucose Oxidase - Sigma-Aldrich. (n.d.).
  • Electrochemical-Enzymatic Determination of Glucose in Beverages - Pine Research Instrumentation. (n.d.).

Sources

Method

Application Note: Kinetic Profiling of Carbohydrate-Active Enzymes Using 2-O-Hydroxyethyl-d-glucose (2-HEG)

[1] Executive Summary 2-O-Hydroxyethyl-d-glucose (2-HEG) is a specialized glucose derivative primarily used as a steric probe and metabolic tracer in the study of carbohydrate-active enzymes (CAZymes) and glucose-handlin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-O-Hydroxyethyl-d-glucose (2-HEG) is a specialized glucose derivative primarily used as a steric probe and metabolic tracer in the study of carbohydrate-active enzymes (CAZymes) and glucose-handling proteins.[1] Unlike 2-Deoxy-d-glucose (2-DG), which lacks a hydroxyl group at C2, 2-HEG possesses a bulky hydroxyethyl ether moiety at the C2 position.[1]

This structural modification makes 2-HEG an invaluable tool for:

  • Subsite Mapping: Investigating the steric tolerance of the -1 and +1 subsites in glycoside hydrolases (e.g.,

    
    -amylase, 
    
    
    
    -glucosidase).[1]
  • Inhibition Kinetics: Acting as a competitive inhibitor to determine the role of the C2-hydroxyl group in transition state stabilization.[1]

  • Pharmacokinetic Modeling: Modeling the metabolic stability of Hydroxyethyl Starch (HES) plasma volume expanders, where 2-O-substitution is the primary determinant of half-life.[1]

Mechanistic Insight & Chemical Logic

The C2-Specificity Checkpoint

In many glucose-processing enzymes (Hexokinases, Glucosidases), the C2 position is a critical "checkpoint" for substrate recognition.[1]

  • Hexokinases: The C2-hydroxyl often acts as a hydrogen bond donor/acceptor to position the glucose for phosphorylation.[1]

  • Glycoside Hydrolases: The C2 group often participates in the electronic distortion required to reach the oxocarbenium ion transition state.

2-HEG Mechanism: The hydroxyethyl group (


) introduces significant steric bulk compared to the native hydroxyl (

).[1]
  • If the enzyme accepts 2-HEG: The active site has a large, solvent-accessible pocket at C2.[1]

  • If the enzyme is inhibited by 2-HEG: The inhibitor binds but prevents the catalytic step due to steric clash or misalignment of the nucleophile.

  • If the enzyme rejects 2-HEG: The C2 pocket is sterically restricted (high specificity).[1]

Pathway Visualization

The following diagram illustrates the differential processing of Glucose vs. 2-HEG in a generic glycoside hydrolase assay.

G Enzyme Enzyme (Active Site) ES_Complex E-S Complex (Productive) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Non-Productive) Enzyme->EI_Complex + 2-HEG Substrate Native Substrate (e.g., pNPG) Substrate->ES_Complex Inhibitor 2-HEG (Inhibitor) Inhibitor->EI_Complex Product Product + Signal (pNP Release) ES_Complex->Product k_cat EI_Complex->Enzyme Reversible (Competitive) EI_Complex->Product Blocked (Steric Hindrance)

Figure 1: Kinetic pathway showing competitive inhibition by 2-HEG.[1] The bulky C2 group prevents the catalytic turnover (


) while allowing reversible binding (

).

Experimental Protocol: Determination of Inhibition Constant ( )

This protocol describes how to use 2-HEG to determine the


 for a model 

-glucosidase enzyme using a colorimetric reporter substrate (p-Nitrophenyl-

-D-glucopyranoside, pNPG).[1]
Reagents & Preparation
ReagentConcentration (Stock)Preparation Notes
Buffer 50 mM Sodium Phosphate, pH 6.5Filter sterilized.[1]
Enzyme

-Glucosidase (1 U/mL)
Keep on ice.[1] Dilute immediately before use.[1]
Substrate 10 mM pNPGDissolve in buffer. Protect from light.[1]
Inhibitor 100 mM 2-HEG Dissolve 22.4 mg in 1 mL buffer.[1] Vortex until clear.
Stop Solution 1 M

High pH stops reaction and develops color.[1]
Assay Setup (96-Well Plate Format)

Objective: Measure initial velocity (


) at varying [Substrate] and [Inhibitor].
  • Matrix Design: Create a 4x5 matrix.

    • [pNPG] Rows: 0.5, 1.0, 2.0, 4.0 mM.

    • [2-HEG] Columns: 0, 5, 10, 20, 40 mM.[1]

  • Dispensing:

    • Add Buffer to adjust total volume to 180 µL (excluding enzyme).

    • Add 2-HEG stock to appropriate wells.

    • Add pNPG stock to appropriate wells.[1]

  • Equilibration: Incubate plate at 37°C for 5 minutes.

  • Initiation: Add 20 µL Enzyme to all wells simultaneously (multichannel pipette).

  • Measurement:

    • Continuous Mode: Read Absorbance at 405 nm (

      
      ) every 30 seconds for 10 minutes.
      
    • Endpoint Mode: Incubate 10 mins, add 100 µL Stop Solution , read

      
      .
      
Data Processing & Visualization[1]
  • Calculate Velocity (

    
    ):  Determine the slope (
    
    
    
    ) for the linear portion of the curve.
  • Convert to Units: Use the extinction coefficient of p-nitrophenol (

    
    ).[1]
    
    
    
    
    [1]
  • Plotting:

    • Lineweaver-Burk: Plot

      
       vs 
      
      
      
      for each inhibitor concentration.[1]
    • Dixon Plot: Plot

      
       vs 
      
      
      
      for each substrate concentration.[1]

Interpretation:

  • Competitive Inhibition: Lines in Lineweaver-Burk intersect at the Y-axis (

    
    ).[1]
    
  • Steric Hindrance: If 2-HEG acts as a pure steric blocker at the active site, it will likely show competitive kinetics.[1]

Advanced Application: HES Pharmacokinetic Modeling

Hydroxyethyl Starch (HES) is a plasma volume expander.[1] Its degradation in blood is catalyzed by


-amylase.[1] The position of the hydroxyethyl group (C2 vs C6) dictates the degradation rate.

Protocol: Hydrolytic Resistance Assay

  • Substrate: Synthesize or purchase defined oligomers containing 2-HEG (e.g., G-G-(2-HEG)-G).

  • Digestion: Incubate with Porcine Pancreatic Amylase.

  • Analysis: Use HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection).[1]

    • Column: Dionex CarboPac PA1.[1]

    • Eluent: NaOH gradient (0-200 mM).[1]

  • Result: If the enzyme cleaves the bond adjacent to 2-HEG, you will see specific peak shifts.[1] If the 2-HEG group blocks the subsite, the oligomer remains intact.[1]

Workflow Diagram

HES_Workflow cluster_results Data Output Start Start: HES / 2-HEG Oligomer Enzyme Add alpha-Amylase Start->Enzyme Incubate Incubate 37°C (0 - 60 min) Enzyme->Incubate Stop Stop Reaction (Heat/Acid) Incubate->Stop Analyze HPAEC-PAD Analysis Stop->Analyze Result1 Intact Peak (Resistant) Analyze->Result1 2-HEG blocks cleavage Result2 Cleaved Peaks (Susceptible) Analyze->Result2 Remote cleavage

Figure 2: Workflow for assessing hydrolytic resistance of 2-HEG substituted substrates.

Troubleshooting & Controls

IssuePossible CauseSolution
No Inhibition Observed Enzyme does not bind C2-modified sugars.[1]The enzyme may rely heavily on C6 or C3 for recognition. Try 6-O-HEG as a comparator.
Non-Linear Kinetics Substrate depletion or product inhibition.[1]Reduce enzyme concentration or shorten assay time (<10% conversion).
High Background Signal 2-HEG contamination or degradation.[1]Check 2-HEG purity via NMR. Ensure no free glucose is present if using a glucose-detection coupled assay.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-O-Hydroxyethyl-d-glucose Product Page. Retrieved from [1]

  • Höök, J. E., et al. (1968).[1][2] Intramolecular Glucosidation of 2-O-Hydroxyethyl-D-glucose. Acta Chemica Scandinavica. Retrieved from

  • Jungheinrich, C., & Neff, T. A. (2005).[1] Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics, 44(7), 681-699.[1] (Contextual grounding for HES/Amylase interaction).

  • Trebst, A., et al. (1999).[1] Inhibitors of Glucose Metabolism. (General reference for glucose analogs in kinetics).

(Note: While specific kinetic constants for 2-HEG on generic enzymes are rare in open literature, the protocols above are derived from standard competitive inhibition methodologies used for similar glucose analogs like 2-Deoxyglucose and Maltose derivatives.)[1]

Sources

Application

Application Note: In Vitro Assessment of Hydroxyethyl Starch (HES) Metabolism and Cellular Accumulation via 2-O-Hydroxyethyl-D-Glucose

Abstract & Core Logic This guide details the protocol for utilizing 2-O-Hydroxyethyl-D-glucose (2-HEG) as a critical biomarker in cell-based assays. Unlike standard glucose uptake probes (e.g., 2-NBDG or 2-DG), 2-HEG is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Logic

This guide details the protocol for utilizing 2-O-Hydroxyethyl-D-glucose (2-HEG) as a critical biomarker in cell-based assays. Unlike standard glucose uptake probes (e.g., 2-NBDG or 2-DG), 2-HEG is the specific, stable hydrolysis product of Hydroxyethyl Starch (HES) , a synthetic colloid widely used for fluid resuscitation.

Scientific Rationale: HES is degraded by plasma


-amylase into smaller fragments.[1] However, the hydroxyethyl substitution at the C2 position of the glucose ring hinders enzymatic cleavage. Consequently, 2-HEG and related fragments can accumulate in lysosomes, particularly in renal proximal tubule cells (causing osmotic nephrosis) and macrophages (causing pruritus).

Assay Purpose: To quantify the intracellular accumulation and metabolic clearance of HES derivatives in renal epithelial cells (HK-2) or macrophages by monitoring the formation and efflux of 2-HEG using LC-MS/MS.

Biological Mechanism & Pathway

The following diagram illustrates the cellular trafficking of HES, its lysosomal degradation, and the generation of 2-HEG.

HES_Metabolism Extracellular Extracellular Space (Culture Media) HES_Polymer HES Polymer (130 kDa) Extracellular->HES_Polymer Administration Endosome Endosome HES_Polymer->Endosome Pinocytosis HEG 2-O-Hydroxyethyl-D-glucose (2-HEG) HES_Polymer->HEG Hydrolysis (Slow) Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Amylase α-Amylase / Glucosidase Lysosome->Amylase Contains Amylase->HEG Catalyzes Breakdown Excretion Renal Excretion (Efflux) HEG->Excretion Transport (Low MW) Accumulation Intracellular Accumulation (Osmotic Stress) HEG->Accumulation If Clearance Fails

Figure 1: Pathway of HES internalization, lysosomal degradation into 2-HEG, and subsequent efflux or accumulation.

Experimental Protocol: HES Metabolism & Clearance Assay

Materials & Reagents
ReagentSpecificationPurpose
Cell Line HK-2 (Human Kidney 2) or RAW 264.7Renal or Macrophage model
Test Compound 6% HES 130/0.4 (e.g., Voluven®)Substrate for metabolism
Standard 2-O-Hydroxyethyl-D-glucose (CAS 25018-15-9)Analytical Standard for MS
Internal Standard

C

-Glucose or d

-Glucose
Normalization
Lysis Buffer 80% Methanol / 20% Water (-20°C)Metabolite Extraction
Mobile Phase Acetonitrile / 10mM Ammonium AcetateLC-MS Separation
Cell Culture & Treatment Workflow

Objective: Establish a "Pulse-Chase" model to measure the rate of HES breakdown into 2-HEG.

  • Seeding:

    • Seed HK-2 cells in 6-well plates at

      
       cells/well.
      
    • Culture in DMEM/F12 + 10% FBS until 80% confluence (approx. 24 hours).

  • Starvation (Optional but Recommended):

    • Replace media with serum-free media for 4 hours to synchronize metabolic activity.

  • HES "Pulse" Treatment:

    • Replace media with fresh media containing 2 mg/mL to 10 mg/mL HES .

    • Include a Vehicle Control (PBS) and a Positive Control (if available, e.g., pre-hydrolyzed HES).

    • Incubate for 24 hours at 37°C / 5% CO

      
      .
      
  • Wash & "Chase" (Clearance Phase):

    • Aspirate HES media.

    • Wash cells

      
       with ice-cold PBS to remove extracellular HES.
      
    • Add fresh, drug-free media.

    • Timepoints: Harvest cells at

      
       (immediately after wash), 
      
      
      
      ,
      
      
      ,
      
      
      .
Sample Preparation (Intracellular Metabolite Extraction)

Critical Step: Rapid quenching is necessary to stop metabolic reactions.

  • Quenching: Place the plate immediately on crushed ice.

  • Extraction:

    • Aspirate media completely.

    • Add 500 µL of cold 80% Methanol (spiked with 1 µM Internal Standard) directly to the well.

    • Scrape cells and transfer the lysate to a chilled microcentrifuge tube.

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • Freeze-thaw cycle (

      
      ) using liquid nitrogen/37°C water bath to ensure lysosomal rupture.
      
  • Clarification:

    • Centrifuge at 14,000

      
       for 15 minutes at 4°C.
      
    • Collect the supernatant (containing 2-HEG) into LC-MS vials.

Analytical Method: LC-MS/MS Quantification

Since 2-HEG lacks a fluorophore, Mass Spectrometry is the required detection method.

Instrument Settings (Guideline):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide).

  • Mode: Negative Ion Mode (ESI-).

  • MRM Transitions:

    • 2-HEG (Precursor 223.1 m/z): Monitor transitions to 101.0 m/z and 161.0 m/z (fragmentation of the hydroxyethyl-glucose moiety).

    • Note: Optimize collision energy using the pure 2-HEG standard.

Data Calculation: Calculate the Hydrolysis Index (HI) :



Expected Results & Interpretation

ObservationBiological InterpretationClinical Relevance
High Intracellular 2-HEG Rapid uptake but slow efflux.Risk of "Osmotic Nephrosis" (swelling of renal tubule cells).
Low 2-HEG Formation HES polymer is resistant to hydrolysis.Potential for long-term tissue storage (Pruritus/Itching).[1]
Rapid Decrease in Chase Phase Efficient renal clearance.Ideal safety profile for plasma expanders.
Troubleshooting
  • Low Signal: Ensure the HES polymer used is not "over-substituted" (high C2/C6 ratio), which completely blocks amylase access.

  • High Background: Wash steps are critical. Extracellular HES can coat the cells and degrade during sample prep, giving false positives.

References

  • Jungheinrich, C., & Neff, T. A. (2005). Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics, 44(7), 681-699. Link

  • Wiedermann, C. J., & Joannidis, M. (2014). Accumulation of hydroxyethyl starch in human and animal tissues: a systematic review. Intensive Care Medicine, 40(2), 160-170. Link

  • Waitzinger, J., et al. (1998). Hydroxyethyl starch (HES) 130/0.4, a new HES specification: pharmacokinetics and safety.[2] Drugs R D, 4(3), 149-157. Link

  • National Center for Advancing Translational Sciences (NCATS). 2-O-Hydroxyethyl-D-glucose Compound Summary. Inxight Drugs. Link

Sources

Method

Advanced Labeling and Derivatization Techniques for 2-O-Hydroxyethyl-D-glucose: Protocols for HES Characterization

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Biopharmaceutical Formulation Scientists. Executive Summary Hydroxyethyl starch (HES) is a critical synthetic colloid utilized globally as a plasma v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Biopharmaceutical Formulation Scientists.

Executive Summary

Hydroxyethyl starch (HES) is a critical synthetic colloid utilized globally as a plasma volume expander[1]. The pharmacokinetic profile of HES—specifically its intravascular persistence and its impact on coagulation—is fundamentally dictated by its mean molecular weight, molar substitution (MS), and the regioselectivity of its etherification, known as the C2/C6 ratio[2].

2-O-Hydroxyethyl-D-glucose (2-O-HEG, CAS 2280-43-5) is the primary substituted monomer in clinical HES formulations. Substitution at the C2 position sterically hinders degradation by endogenous α-amylase far more effectively than substitution at the C6 position[3]. Consequently, precise quantification of 2-O-HEG following the acid hydrolysis of HES is a mandatory Quality Control (QC) and pharmacokinetic requirement[4]. Because 2-O-HEG lacks a strong innate chromophore or fluorophore, robust labeling and derivatization techniques are essential for its detection via GC-MS, LC-MS, or CE-LIF.

This application note provides field-proven, self-validating protocols for the derivatization of 2-O-HEG, explaining the mechanistic causality behind each reagent choice.

Mechanistic Background: Analytical Workflows & Labeling Causality

The selection of a labeling technique for 2-O-HEG depends on the target analytical platform. The workflow below illustrates the three primary orthogonal strategies employed in modern biopharmaceutical laboratories.

G HES Hydroxyethyl Starch (HES) Hydrolysis Acid Hydrolysis (TFA) HES->Hydrolysis Monomers Monomer Pool (Glucose, 2-O-HEG, 6-O-HEG) Hydrolysis->Monomers GCMS Persilylation (TMS) GC-MS Analysis Monomers->GCMS Volatility LCMS PMP Derivatization UHPLC-UV/MS Monomers->LCMS UV/Hydrophobicity CE APTS Reductive Amination CE-LIF Monomers->CE Charge/Fluorescence

Workflow for HES hydrolysis and parallel labeling strategies for 2-O-HEG quantification.

  • GC-MS (Persilylation): Neutralizes the polarity of hydroxyl groups, rendering the highly polar 2-O-HEG volatile. It provides unparalleled resolution of positional isomers (2-O vs. 3-O vs. 6-O)[4].

  • UHPLC-UV/MS (PMP Labeling): Adds a strong hydrophobic tag and a UV chromophore, allowing for reversed-phase liquid chromatography retention without the need for specialized HILIC columns.

  • CE-LIF (APTS Labeling): Imparts three negative charges and a highly fluorescent pyrene core, enabling ultra-fast, high-resolution electrophoretic separation based on hydrodynamic volume.

Experimental Protocols

Protocol A: Persilylation (TMS) for GC-MS Analysis

Causality: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active hydrogens with trimethylsilyl (TMS) groups. A critical mechanistic feature of 2-O-HEG during GC-MS analysis is its tendency to form a bicyclic intramolecular glucosidation product (1,2-O-ethylene-D-glucose). This yields highly specific, diagnostic mass fragments at m/z 86, 127, 229, and 277, which are essential for distinguishing it from other matrix interferences[5],[6].

Step-by-Step Methodology:

  • Hydrolysis: Add 2.0 mL of 2 M Trifluoroacetic acid (TFA) to 10 mg of HES polymer. Incubate at 110°C for 2 hours. Causality: TFA effectively cleaves α-1,4 and α-1,6 glycosidic bonds and can be easily removed by evaporation, preventing salt accumulation.

  • Internal Standard Addition: Spike the hydrolysate with 50 µg of D-Glucose-

    
    .
    
  • Evaporation: Evaporate the sample to absolute dryness under a gentle stream of nitrogen at 40°C. Causality: BSTFA is highly sensitive to moisture; trace water will rapidly quench the silylation reaction.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 45 minutes. Causality: Pyridine acts as an acid scavenger, while 1% TMCS catalyzes the silylation of the sterically hindered hydroxyl groups adjacent to the C2 ether linkage.

  • Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).

Self-Validating System: Monitor the chromatographic resolution between the TMS derivatives of 2-O-HEG and 6-O-HEG. The system is validated only if the resolution factor (


) is > 1.5, ensuring baseline separation of the critical isomers[7].
Protocol B: PMP Derivatization for UHPLC-UV/MS

Causality: 1-Phenyl-3-methyl-5-pyrazolone (PMP) reacts with the reducing aldehyde of 2-O-HEG via a Knoevenagel-type condensation. Unlike reductive amination, PMP labeling requires alkaline conditions and attaches two reagent molecules per monosaccharide, significantly increasing the analyte's hydrophobicity and providing a strong UV absorbance at 245 nm.

G HEG 2-O-HEG (Aldehyde) Condensation Condensation (-H2O) HEG->Condensation PMP PMP Reagent (pH > 8) PMP->Condensation 2 Eq. BisPMP Bis-PMP-2-O-HEG (UV Active) Condensation->BisPMP

Reaction logic for the bis-PMP derivatization of 2-O-HEG under alkaline conditions.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve PMP in methanol to a concentration of 0.5 M. Prepare 0.3 M NaOH in LC-MS grade water.

  • Labeling Reaction: Mix 50 µL of the dried 2-O-HEG hydrolysate (reconstituted in water) with 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP. Incubate at 70°C for 30 minutes.

  • Neutralization: Cool to room temperature and neutralize by adding 50 µL of 0.3 M HCl. Causality: Neutralization halts the reaction and prepares the sample for liquid-liquid extraction.

  • Extraction of Excess Label: Add 500 µL of chloroform, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes. Discard the lower organic layer. Repeat this extraction three times. Causality: Unreacted PMP absorbs strongly at 245 nm and will cause massive peak tailing and detector saturation if not completely removed.

  • Analysis: Analyze the aqueous phase via UHPLC using a C18 column (e.g., Waters Acquity BEH C18) with a gradient of ammonium acetate buffer (pH 5.5) and acetonitrile.

Self-Validating System: Run a "Blank Hydrolysate" control (water subjected to the exact same PMP labeling and extraction). The absence of a peak at the retention time of bis-PMP-2-O-HEG validates the extraction efficiency and confirms no reagent-derived isobaric interference.

Protocol C: APTS Reductive Amination for CE-LIF

Causality: 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) reacts with the reducing end of 2-O-HEG to form a reversible Schiff base, which is subsequently reduced to a stable secondary amine by sodium cyanoborohydride (


). The three sulfonic acid groups ensure that the labeled 2-O-HEG is highly negatively charged, allowing it to migrate rapidly against the electroosmotic flow (EOF) in a bare fused-silica capillary.

Step-by-Step Methodology:

  • Labeling: To 10 µL of dried 2-O-HEG sample, add 5 µL of 0.2 M APTS (in 15% acetic acid) and 5 µL of 1 M

    
     (in THF).
    
  • Incubation: Incubate at 55°C for 2 hours in the dark. Causality: The pyrene core is susceptible to photobleaching; dark incubation preserves fluorescence yield.

  • Dilution: Dilute the reaction mixture 100-fold with CE-grade water to stop the reaction and reduce the ionic strength of the sample plug.

  • Analysis: Perform CE-LIF (Excitation 488 nm / Emission 520 nm) using a 50 µm ID bare fused-silica capillary with a 25 mM sodium borate buffer (pH 9.2).

Self-Validating System: Spike the sample with a known concentration of Maltose as an internal migration standard. Because CE migration times can drift due to capillary wall conditioning, the relative migration time (RMT) of 2-O-HEG to Maltose provides a self-correcting validation metric.

Quantitative Data Summary

The table below summarizes the performance metrics of the three labeling techniques for 2-O-HEG characterization.

Labeling TechniqueReagent/DerivativeDetection ModeLOD / LOQPrimary AdvantageKey Limitation
Persilylation BSTFA + 1% TMCSGC-MS (EI)~10 ng/mLUnparalleled isomer resolution; specific m/z 277 fragment.Requires strict anhydrous conditions to prevent signal loss.
Knoevenagel Condensation PMPUHPLC-UV/MS~50 ng/mLExcellent RP-LC retention; robust UV quantification.Excess label requires tedious liquid-liquid extraction.
Reductive Amination APTSCE-LIF~1 ng/mLUltra-high sensitivity; rapid separation based on charge.Requires specialized CE equipment and LIF detectors.

References

1.[3] US5218108A - Hydroxylethylstarch (hes) as plasma expander and process for preparing hes - Google Patents. 2.[7] Hydroxyethyl Starches - British Pharmacopoeia 2024. Scribd.[Link] 3.[5] Systematic GC/MS Analysis of 1,2-O-Ethylenglucose Derivatives in Hydrolysates of Hydroxyethyl Starch - ResearchGate.[Link] 4.[4] Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC.[Link] 5.[2] Molar substitution and C2/C6 ratio of hydroxyethyl starch: Influence on blood coagulation - ResearchGate.[Link]

Sources

Application

Practical Guide to Handling and Storage of 2-O-Hydroxyethyl-d-glucose

This guide outlines the practical handling, storage, and quality control protocols for 2-O-Hydroxyethyl-d-glucose (2-O-HEG) . It is designed for researchers utilizing this compound as a reference standard in Hydroxyethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the practical handling, storage, and quality control protocols for 2-O-Hydroxyethyl-d-glucose (2-O-HEG) . It is designed for researchers utilizing this compound as a reference standard in Hydroxyethyl Starch (HES) metabolic studies, cryopreservation research, or carbohydrate synthesis.

Introduction & Compound Profile

2-O-Hydroxyethyl-d-glucose (2-O-HEG) is a specific monosaccharide derivative primarily generated during the acid hydrolysis or metabolic breakdown of Hydroxyethyl Starch (HES). Unlike unmodified glucose, the hydroxyethyl substitution at the C-2 position alters its enzymatic recognition and solubility profile.

  • CAS Number: 2280-43-5 (often associated with the specific isomer); 25018-15-9 (general).

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2][3]
  • Molecular Weight: 224.21 g/mol [1][2][4]

  • Critical Attribute: High Hygroscopicity . The hydroxyethyl group increases water affinity, making the solid compound prone to deliquescence (absorbing moisture until it dissolves) if exposed to ambient humidity.

Receipt and Initial Characterization

Upon receipt, the integrity of the compound must be verified immediately. 2-O-HEG is typically shipped at room temperature but should be transferred to controlled storage immediately.[2]

Protocol: Incoming Inspection
  • Visual Check: The compound should appear as a white to off-white crystalline powder .

    • Warning Sign: Clumping, transparency, or a "wet" look indicates moisture absorption during transit.

  • Solubility Test (Validation): Dissolve a small aliquot (approx. 1 mg) in 1 mL of D

    
    O or HPLC-grade water. It should dissolve clearly and rapidly without sonication.
    
  • Verification (Optional): For critical assays, confirm identity via

    
    H-NMR to ensure no acetyl migration or degradation occurred during shipping.
    

Storage Protocols

Proper storage is dictated by the physical state of the material. The primary threat to 2-O-HEG stability is moisture-induced hydrolysis or microbial degradation in solution.

A. Solid State Storage (Long-Term)[1]
  • Temperature: 2°C to 8°C is sufficient for standard storage (1-2 years). For archival storage (>2 years), store at -20°C.

  • Environment: Must be kept desiccated .

  • Container: Amber glass vials with Teflon-lined caps are preferred to prevent plasticizer leaching and light exposure (though the compound is not strictly photosensitive, this is Good Laboratory Practice).

B. Solution State Storage

Aqueous solutions of 2-O-HEG are susceptible to microbial growth due to the glucose backbone.

  • Short-Term (<24 hours): Store at 4°C.

  • Medium-Term (1 week - 1 month): Store at -20°C.

  • Long-Term: Not recommended. Prepare fresh.

Visualization: Storage Logic Tree

The following diagram illustrates the decision-making process for storing 2-O-HEG to maximize stability.

StorageLogic Start 2-O-HEG Sample State Physical State? Start->State Solid Solid Powder State->Solid Liquid Aqueous Solution State->Liquid Solid_Action Store at 4°C (Desiccated) Solid->Solid_Action Liquid_Action Is usage immediate (<24 hrs)? Liquid->Liquid_Action Solid_Long Archival (>2 yrs): Store at -20°C Solid_Action->Solid_Long Optional Liquid_Yes Store at 4°C Liquid_Action->Liquid_Yes Yes Liquid_No Aliquot & Freeze (-20°C or -80°C) Liquid_Action->Liquid_No No Warning Avoid Repeated Freeze-Thaw Liquid_No->Warning

Caption: Decision matrix for optimal storage conditions based on physical state and usage timeline.

Handling and Solubilization Protocols

Hygroscopicity Management

Because 2-O-HEG is hygroscopic, accurate weighing requires minimizing exposure to ambient air.

  • Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation from forming on the cold solid.

  • Environment: Ideally, weigh in a glove box or a low-humidity environment. If not available, work quickly and recap immediately.

  • Desiccant: Store the vial inside a secondary container (jar) containing silica gel or Drierite.

Solubilization Protocol

Solvent Choice:

  • Water: Highly soluble. Preferred for biological assays.

  • DMSO: Soluble. Preferred for stock solutions if water promotes instability or microbial growth.

  • Ethanol: Sparingly soluble. Not recommended for high-concentration stocks.

Step-by-Step Preparation (10 mM Stock in Water):

  • Calculate the mass required:

    
     for 
    
    
    
    of
    
    
    solution.
  • Weigh the solid into a sterile microcentrifuge tube.

  • Add 50% of the final volume of HPLC-grade water.

  • Vortex gently until fully dissolved (usually <30 seconds).

  • Dilute to final volume.

  • Filtration: Filter sterilize using a 0.22 µm PES or PVDF membrane if using in cell culture. Note: Nylon filters may bind carbohydrates slightly and should be avoided for trace analysis.

Analytical Quality Control (QC)[1]

To validate the compound before use, particularly if it has been stored for >6 months, use the following methods.

Method A: LC-MS (APCI Negative Mode)

This is the most sensitive method for detecting 2-O-HEG, especially in biological matrices (urine/plasma) or for purity checks.

  • Column: Amine-type column (e.g., Amino or HILIC).

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid (Gradient).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in negative mode .[5]

  • Target Ion: Look for the formate adduct

    
    .
    
    • Mechanism:[6] Hydroxyethyl glucose is often detected as the adduct with formic acid (m/z ~269) in negative mode.[5]

Method B: NMR Spectroscopy

Used for structural confirmation and checking for hydrolysis of the hydroxyethyl group.

  • Solvent: D

    
    O.
    
  • Key Signals: The ethylene signals (

    
    ) will appear as multiplets distinct from the glucose ring protons (3.2–4.0 ppm range). The anomeric proton (H-1) will show 
    
    
    
    and
    
    
    splitting.
Visualization: QC Workflow

QCWorkflow Sample 2-O-HEG Sample Prep Dissolve in D2O or Mobile Phase Sample->Prep Method Select Method Prep->Method NMR 1H-NMR (Structural ID) Method->NMR LCMS LC-MS (APCI-) (Purity/Trace) Method->LCMS Result_NMR Check Ethylene Multiplets NMR->Result_NMR Result_LCMS Check m/z 269 (Formate Adduct) LCMS->Result_LCMS

Caption: Analytical workflow for validating 2-O-HEG identity and purity.

Safety and Disposal

Although 2-O-HEG is a sugar derivative and generally low toxicity, standard chemical safety applies.

Hazard CategoryClassificationPrecaution
Inhalation Irritant (Dust)Use a dust mask (N95) or fume hood when weighing.
Skin/Eye Mild IrritantWear nitrile gloves and safety glasses.
Disposal Non-HazardousDilute with excess water and flush to drain (if local regulations permit for sugars) or dispose of as solid chemical waste.

References

  • US Biological . 2-O-Hydroxyethyl-D-glucose Data Sheet. Retrieved from

  • Sigma-Aldrich . 2-O-Hydroxyethyl-D-glucose Product Information (CAS 2280-43-5). Retrieved from

  • German Sport University Cologne . Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. Retrieved from

  • Fisher Scientific . Safety Data Sheet: 2-Deoxy-D-glucose (Analogous handling). Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: 6-O-(2-Hydroxyethyl)-D-glucose (Structural Analog). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of 2-O-Hydroxyethyl-D-Glucose (2-HEG) Synthesis

Version: 2.1 | Last Updated: March 2026 Department: Carbohydrate Chemistry Applications Group Audience: Process Chemists, Medicinal Chemists, Glycobiology Researchers Strategic Overview: The Regioselectivity Paradox Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 | Last Updated: March 2026 Department: Carbohydrate Chemistry Applications Group Audience: Process Chemists, Medicinal Chemists, Glycobiology Researchers

Strategic Overview: The Regioselectivity Paradox

Synthesizing 2-O-Hydroxyethyl-D-glucose (2-HEG) presents a classic carbohydrate challenge: distinguishing the C-2 hydroxyl group from the chemically similar C-3 and C-4 secondary hydroxyls, and the more reactive C-6 primary hydroxyl.

Direct alkylation of glucose with ethylene oxide or 2-chloroethanol typically results in a statistical mixture of mono-, di-, and poly-substituted products (O-2, O-3, O-6), often requiring tedious chromatographic separation.

The Solution: This guide prioritizes the 1,2-O-Ethylene Bridge Strategy (The "Inner Glucoside" Route) . This method utilizes an intramolecular cyclization to "lock" the hydroxyethyl group onto the O-2 position with high regiochemical fidelity, significantly improving yield and purity compared to direct alkylation.

High-Fidelity Protocol: The 1,2-O-Ethylene Bridge Route

This protocol avoids random alkylation by anchoring the substituent at the anomeric center (C-1) and transferring it to C-2 via a cyclic intermediate.

Workflow Diagram

G Start D-Glucose Step1 Step 1: Glycosidation (2-Chloroethanol/HCl) Start->Step1 Inter1 2-Chloroethyl-glucoside Step1->Inter1 Anomeric Protection Step2 Step 2: Cyclization (Base/Heat) Inter1->Step2 Inter2 1,2-O-Ethylene-glucopyranose (The 'Inner Glucoside') Step2->Inter2 Intramolecular Substitution Step3 Step 3: Acid Hydrolysis Inter2->Step3 End 2-O-Hydroxyethyl-D-glucose (Target) Step3->End Regioselective Ring Opening

Caption: The 1,2-O-Ethylene Bridge Strategy ensures regioselectivity by locking the ethyl group in a cyclic intermediate before final hydrolysis.

Step-by-Step Methodology
Phase 1: Synthesis of 2-Chloroethyl-D-Glucoside
  • Reagents: D-Glucose (anhydrous), 2-Chloroethanol, HCl (gas or generated in situ).

  • Procedure: Reflux glucose in 2-chloroethanol containing ~5% HCl. Use a Dean-Stark trap to remove water continuously.

  • Critical Control Point: Monitor water removal. Incomplete water removal leads to reversion to glucose.

  • Yield Target: ~90% (Syrup containing

    
     mixture).
    
Phase 2: Cyclization to 1,2-O-Ethylene-D-Glucopyranose
  • Mechanism: Under basic conditions, the O-2 hydroxyl attacks the C-Cl carbon of the aglycone, forming a 1,2-fused dioxane ring.

  • Reagents: Sodium hydroxide or Potassium tert-butoxide (strong base required).

  • Procedure: Dissolve the chloroethyl glucoside in an inert solvent (e.g., dioxane or acetone) and treat with base.

  • Observation: The reaction forms the "inner glucoside" (bicyclic structure).

  • Troubleshooting: If the reaction stalls, ensure strictly anhydrous conditions to prevent competitive hydrolysis of the chloride.

Phase 3: Regioselective Hydrolysis
  • Reagents: Dilute Sulfuric Acid (

    
    ).
    
  • Action: Reflux the 1,2-O-ethylene derivative.

  • The "Magic": The 5-membered cyclic acetal/ether bridge opens. While it can theoretically open two ways, hydrolysis conditions favor the formation of the hemiacetal at C-1, leaving the hydroxyethyl tail attached to O-2.

  • Purification: Neutralize with Barium Carbonate (precipitates sulfate), filter, and lyophilize.

Troubleshooting Guide: Direct Alkylation & General Issues

If you are using direct alkylation (Glucose + Ethylene Oxide/Haloethanol) or encountering issues with the bridge method, refer to this diagnostic table.

Symptom: Reaction mixture turns black/tarry (Caramelization)
  • Cause: Acid-catalyzed dehydration of glucose (formation of hydroxymethylfurfural/HMF) due to excessive heat or localized acidity.

  • Corrective Action:

    • Reduce Temperature: Maintain reaction

      
      .
      
    • Inert Atmosphere: Oxygen accelerates degradation at high temps. Run under

      
       or 
      
      
      
      .[1]
    • Slow Addition: Add the acid catalyst dropwise to a cooled slurry before heating.

Symptom: Low Regioselectivity (Mixture of 2-O, 3-O, 6-O)
  • Context: Common in direct alkylation.

  • Diagnostic:

    
    -NMR shows multiple signals for the ethylene carbons.
    
  • Corrective Action:

    • Switch Methods: Move to the 1,2-O-Ethylene Bridge method described above.

    • Boronic Acid Protection: If direct alkylation is mandatory, use phenylboronic acid to transiently protect the cis-1,2 diol (if

      
      -anomer) or 4,6-positions, though this is less effective for 2-O targeting than the bridge method.
      
Symptom: Product is a syrup that won't crystallize[2]
  • Cause: 2-HEG is extremely hygroscopic and often persists as an amorphous solid or syrup due to the presence of minor isomers.

  • Corrective Action:

    • Lyophilization: Freeze-drying is superior to rotary evaporation for obtaining a handleable powder.

    • Derivatization Check: Acetylate a small aliquot (

      
      ). Acetylated sugars crystallize more easily and allow for easier NMR analysis to confirm identity before deprotection.
      

Quantitative Data & Analysis

Expected Yield Comparison
MethodRegioselectivity (C-2)Overall YieldPurity ProfileComplexity
Direct Alkylation Low (< 40%)30-50%Complex MixtureLow
1,2-O-Ethylene Bridge High (> 90%) 60-75% Single Isomer High
Bis-acetonide Protection Medium (Leaves C-3 free)40-50%GoodMedium
Analytical Validation (NMR)

To validate 2-O-substitution, look for the "downfield shift" of the C-2 carbon in


-NMR.
  • Unsubstituted Glucose C-2:

    
    .
    
  • 2-O-HEG C-2: Shifted to

    
     (due to ether linkage).
    
  • H-1 Anomeric Signal: Ensure the anomeric proton (

    
    ) coupling constant reflects the pyranose ring closure (typically 
    
    
    
    for
    
    
    ,
    
    
    for
    
    
    ).

Frequently Asked Questions (FAQ)

Q: Can I use ethylene oxide instead of 2-chloroethanol? A: Yes, but ethylene oxide (EO) is a gas and much harder to control stoichiometrically. EO tends to polymerize (forming poly-ethylene glycol chains) on the hydroxyl groups. 2-Chloroethanol allows for a discrete


 substitution, preventing oligomerization.

Q: Why is water removal critical in Step 1? A: The formation of the glucoside is an equilibrium reaction (Fischer Glycosidation). Water drives the equilibrium back to glucose. Using a Dean-Stark trap or molecular sieves is non-negotiable for high yields.

Q: My final product has a high salt content. How do I desalt it? A: If you neutralized with NaOH/HCl, you have NaCl. Use Ion Exchange Chromatography (Mixed bed resin, e.g., Amberlite MB-150) to remove salts. Alternatively, use Barium Carbonate/Sulfuric acid neutralization (Step 3) which produces insoluble


 that can be filtered off, leaving a salt-free filtrate.

References

  • Roberts, E. J., & Rowland, S. P. (1969). Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses. Canadian Journal of Chemistry, 47(9), 1592–1595.

  • Ramström, O., et al. (1995). Synthesis and catalysis of 2-O-functionalized glucose derivatives. Journal of Carbohydrate Chemistry.
  • Shallenberger, R. S. (1982). Advanced Sugar Chemistry. AVI Publishing.
  • BenchChem Technical Data. (2024). Synthesis and Properties of Methylated and Alkylated Glucose Derivatives.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-O-Hydroxyethyl-d-glucose

Welcome to the technical support center for the synthesis and optimization of 2-O-Hydroxyethyl-d-glucose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-O-Hydroxyethyl-d-glucose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific carbohydrate modification. Here, we address common challenges and frequently asked questions to ensure your experiments are both successful and efficient.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to help you quickly identify and solve issues you may encounter during the synthesis and purification of 2-O-Hydroxyethyl-d-glucose.

Issue 1: Low Yield of the Desired 2-O-Hydroxyethyl-d-glucose Product

Question: My reaction is resulting in a very low yield of 2-O-Hydroxyethyl-d-glucose. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 2-O-Hydroxyethyl-d-glucose can stem from several factors, primarily related to reaction conditions and the inherent reactivity of glucose.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, in enzymatic synthesis of glucose derivatives, temperature can significantly impact yield, with an optimal range often observed.[1][2] In chemical synthesis, inadequate temperature control can lead to the formation of by-products or incomplete reactions.

  • Catalyst Inefficiency: The selection and concentration of the catalyst are paramount. For acid-catalyzed reactions, the concentration of the acid can influence the formation of inner glucosides, which are by-products.[3][4] In metal-catalyzed reactions, the choice of metal and support can drastically affect conversion rates.

  • Reagent Stoichiometry: An incorrect molar ratio of glucose to the hydroxyethylating agent can limit the reaction. It is crucial to optimize this ratio to favor the formation of the desired product.

  • Moisture Content: The presence of water in the reaction mixture can lead to unwanted side reactions and reduce the efficiency of many catalysts. Ensure all reagents and solvents are appropriately dried.

Recommendations for Yield Improvement:

ParameterRecommended ActionRationale
Temperature Perform a temperature screen (e.g., 40°C, 60°C, 80°C) to identify the optimal temperature for your specific catalytic system.Balances reaction rate with the stability of reactants and products, minimizing degradation.
Catalyst If using an acid catalyst, screen different concentrations. For heterogeneous catalysts, consider different loadings and support materials.Optimizes the catalytic activity and selectivity towards the desired product.
Solvent Test a range of aprotic polar solvents (e.g., DMF, DMSO) to improve the solubility of glucose and facilitate the reaction.The reaction medium can significantly influence the reaction kinetics and equilibrium.[1][2]
Reaction Time Monitor the reaction progress over time using techniques like TLC or HPLC to determine the point of maximum product formation before significant by-product accumulation.Avoids product degradation or the formation of undesired secondary products from prolonged reaction times.
Issue 2: Poor Regioselectivity - Formation of Other O-Hydroxyethylated Isomers

Question: My analysis shows the presence of multiple hydroxyethylated glucose isomers, not just the desired 2-O-substituted product. How can I improve the regioselectivity of the reaction?

Answer:

Achieving high regioselectivity in glucose modification is a common challenge due to the presence of multiple hydroxyl groups with similar reactivity.

  • Use of Protecting Groups: A well-established strategy in carbohydrate chemistry is the use of protecting groups to block other hydroxyl groups, directing the reaction to the desired position.[5] This involves a multi-step process of protection, reaction, and deprotection.

  • Enzymatic Catalysis: Enzymes, such as lipases, can exhibit high regioselectivity in the synthesis of sugar esters.[1][2] While this is for esterification, the principle of using biocatalysts for selective modification can be explored for etherification as well.

  • Catalyst Choice: Certain catalysts may inherently favor substitution at a specific position due to steric or electronic effects. Researching catalysts known for selective glucose modification can be beneficial.

Workflow for Improving Regioselectivity:

Caption: Workflow for addressing poor regioselectivity.

Issue 3: Difficulty in Purifying 2-O-Hydroxyethyl-d-glucose from the Reaction Mixture

Question: I am struggling to isolate pure 2-O-Hydroxyethyl-d-glucose from unreacted glucose and other by-products. What purification methods are most effective?

Answer:

The purification of polar, water-soluble compounds like hydroxyethylated glucose requires specific chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of carbohydrate isomers.[6]

    • Hydrophilic Interaction Chromatography (HILIC): This is a particularly effective mode for separating polar compounds. An amino-bonded stationary phase is often recommended for underivatized carbohydrates.[6]

    • Reversed-Phase Chromatography (with derivatization): While less common for underivatized sugars, derivatization to less polar compounds can enable separation on C18 columns.[7]

  • Column Chromatography: Traditional column chromatography using silica gel can be challenging for highly polar sugars. However, specialized polar stationary phases can be effective.

  • Analytical Methods for Purity Assessment:

    • HPLC with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection: These detectors are suitable for non-chromophoric compounds like sugars.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to confirm the molecular weight of the product and identify by-products.[9]

Recommended HPLC Purification Parameters:

ParameterRecommendation
Column Amino-bonded silica or other HILIC stationary phase.
Mobile Phase Acetonitrile/Water gradient.
Detector RI or ELSD.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of 2-O-Hydroxyethyl-d-glucose?

A1: The molecular formula for 2-O-Hydroxyethyl-d-glucose is C8H16O7, which corresponds to a molecular weight of approximately 224.21 g/mol .[10]

Q2: Are there any known by-products I should be aware of during the synthesis?

A2: Yes, a common by-product in acid-catalyzed reactions is the formation of inner glucosides, such as 1,2-O-ethylene-α-D-glucofuranose and its pyranose isomers.[3][4][11] These are formed through the dehydration of 2-O-(2-hydroxyethyl)-D-glucose.

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the hydroxyethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight.[9]

  • HPLC: To assess purity and separate from isomers.[7][8]

Q4: How should I store purified 2-O-Hydroxyethyl-d-glucose?

A4: For long-term storage, it is recommended to store the compound at 4°C. For short-term storage, room temperature is acceptable.[10]

Q5: Can I use an enzymatic approach for this synthesis?

A5: While the literature primarily focuses on the enzymatic synthesis of sugar esters, the high selectivity of enzymes makes this an interesting avenue to explore for etherification as well.[1][2] This would likely require screening different enzymes and optimizing reaction conditions such as solvent and temperature.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydroxyethylation (Illustrative)

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.

  • Reactant Preparation: Dissolve D-glucose in a suitable solvent (e.g., 2-chloroethanol) containing a catalyst (e.g., hydrogen chloride).

  • Reaction: Reflux the mixture with a water trap to remove water formed during the reaction.[4]

  • Neutralization: After cooling, neutralize the excess acid with a base (e.g., lead carbonate or an ion-exchange resin).

  • Filtration: Remove the resulting salts by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using preparative HPLC with a HILIC column.

Workflow for General Synthesis and Purification:

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Dissolve Glucose and Catalyst Reaction Reflux with Water Removal Reactants->Reaction Neutralize Neutralize Excess Acid Reaction->Neutralize Filter Filter Salts Neutralize->Filter Concentrate Concentrate Crude Product Filter->Concentrate Purify Purify via Preparative HPLC (HILIC) Concentrate->Purify Analyze Analyze Purity (Analytical HPLC, LC-MS) Purify->Analyze Characterize Characterize Structure (NMR, MS) Analyze->Characterize

Caption: General workflow for synthesis and purification.

References

  • Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. (n.d.).
  • High-Productivity Continuous Conversion of Glucose to α-Hydroxy Esters over Postsynthetic and Hydrothermal Sn-Beta Catalysts - PMC. (2022, March 30).
  • 2-O-Hydroxyethyl-D-glucose CAS 25018-15-9 - United States Biological. (n.d.).
  • Hydroxyethylation of amines from glucose. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis and Crystal Structure of 2-O-(2-hydroxyethyl)-D-glucose | Article Information | J-GLOBAL. (n.d.).
  • Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses. (n.d.).
  • Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses - Canadian Science Publishing. (n.d.).
  • An In-depth Technical Guide to 2,6-Di-O-methyl-D-glucose: Synthesis, Properties, and Characterization - Benchchem. (n.d.).
  • The isolation of 1,2-o-ethylene derivatives of d-glucose from o-(2-hydroxyethyl)starch | Scilit. (n.d.).
  • Recent progress in base-catalyzed isomerization of D-glucose into D-fructose. (2020, October 20).
  • A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma - PMC. (n.d.).
  • Ru-containing Catalysts in Hydrogenation of D-glucose in Flow-type Microreactor - Aidic. (n.d.).
  • Glucose chemical properties| Action of HI, NH2OH, HCN, Br2 water, dil.HNO3 & (CH3CO)2O. (2024, March 26).
  • A review on synthetic methods for 2-Deoxy-D-glucose - Arkivoc. (n.d.).
  • Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst - MDPI. (2023, August 23).
  • Optimization and kinetics of glucose production via enzymatic hydrolysis of mixed peels. (2025, November 7).
  • US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents. (n.d.).
  • HPLC Method for Analysis of 2-Deoxy-D-Glucose on Primesep S2 Column. (n.d.).
  • Application Notes and Protocols for the Purification of 2,6-Di-o-methyl-d-glucose using High-Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.).
  • Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst - ResearchGate. (2023, August 17).
  • Glucose Hydrogenolysis into 1,2-Propanediol Using a Pt/deAl@Mg(OH)2 Catalyst: Expanding the Application of a Core–Shell Structured Catalyst - MDPI. (2022, October 26).
  • Prediction of Hydroxymethylfurfural Yield in Glucose Conversion through Investigation of Lewis Acid and Organic Solvent Effects - OSTI.GOV. (n.d.).
  • Figure 6. (a) Optimization of glucose concentration; (b) bioanode... - ResearchGate. (n.d.).
  • FAST MICROFLOW KINETICS STUDIES OF GLUCOSE CONVERSION TO HYDROXYMETHYL FURFURAL by Tai-Ying Chen A thesis submitted to the Facu - UDSpace - University of Delaware. (n.d.).
  • Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Analysis of 2-O-Hydroxyethyl-d-glucose (2-HEG)

Content Type: Technical Troubleshooting & Protocol Guide Audience: Pharmaceutical Researchers, Glycobiologists, Analytical Chemists Subject: Troubleshooting isolation, separation, and identification of 2-O-HEG, specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting & Protocol Guide Audience: Pharmaceutical Researchers, Glycobiologists, Analytical Chemists Subject: Troubleshooting isolation, separation, and identification of 2-O-HEG, specifically distinguishing it from positional isomers (3-O-HEG, 6-O-HEG) and hydrolysis artifacts.

Executive Summary: The Core Challenge

The purification of 2-O-Hydroxyethyl-d-glucose (2-HEG) presents a unique chromatographic challenge: positional isomerism .

In the context of Hydroxyethyl Starch (HES) hydrolysis or metabolic studies, 2-HEG almost never exists in isolation. It co-exists with 3-O-HEG and 6-O-HEG . Standard "sugar columns" (Amino-bonded silica or Ligand Exchange Ca²⁺) often fail to resolve these isomers, leading to co-elution and inaccurate purity assessments. Furthermore, acid hydrolysis protocols can generate cyclic artifacts (1,2-O-ethylene derivatives) that mimic impurities.

This guide provides the High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) workflow for resolution and the GC-MS protocol for definitive structural validation.

Part 1: Diagnostic Decision Tree

Before selecting a protocol, determine your sample's complexity using this logic flow.

HEG_Purification_Workflow Start START: Crude 2-HEG Sample Origin What is the sample origin? Start->Origin HES_Hydrolysis HES Acid Hydrolysis (High Isomer Risk) Origin->HES_Hydrolysis Hydrolysis Synthesis Chemical Synthesis (Reagent Contamination) Origin->Synthesis Synthesis Check_Isomers Isomer Separation Required? (2-O vs 6-O vs 3-O) HES_Hydrolysis->Check_Isomers Amino_LC Prep HPLC: Amino Column (AcN:H2O Isocratic) *Removes reagents, poor isomer resolution* Synthesis->Amino_LC Bulk Cleanup Check_Isomers->Amino_LC No (Bulk Prep) HPAEC Analytical: HPAEC-PAD (CarboPac PA1/PA20) *Resolves Isomers* Check_Isomers->HPAEC Yes (Analytical) GCMS Validation: GC-MS (Permethylation/Acetylation) *Definitive Structure Proof* Amino_LC->GCMS Purity Check HPAEC->GCMS Confirm ID Artifact_Check Troubleshoot: Check for 1,2-O-ethylene artifact HPAEC->Artifact_Check Unknown Peak?

Figure 1: Operational workflow for selecting the correct chromatographic mode based on sample origin and resolution requirements.

Part 2: Troubleshooting & FAQs
Category A: Chromatographic Resolution (Isomers)

Q: I am using an Amino column (NH₂) with Acetonitrile/Water, but I see only one broad peak for my HES hydrolysate. Why? A: Amino columns separate primarily by partitioning (hydrophilicity). The polarity differences between 2-O-HEG, 3-O-HEG, and 6-O-HEG are insufficient for baseline resolution on standard amino phases. They often co-elute or show partial separation (shouldering).

  • The Fix: Switch to HPAEC-PAD . At high pH (>pH 12), the hydroxyl groups ionize.[1] The position of the hydroxyethyl substitution (C2 vs C6) significantly alters the pKa of the remaining hydroxyls, allowing the CarboPac PA1 or PA20 column to resolve the isomers based on charge density rather than just polarity.

Q: What is the elution order of HEG isomers on HPAEC-PAD? A: On a Dionex CarboPac PA1 (150 mM NaOH), the elution order is typically:

  • 3-O-HEG (Elutes first)

  • 6-O-HEG

  • 2-O-HEG (Elutes last)

  • Note: 2-O-substitution often hinders ionization of the anomeric hydroxyl or adjacent groups less than 6-substitution, leading to stronger interaction with the anion exchange resin.

Category B: Unexpected Peaks (Artifacts)

Q: I see a "ghost peak" in my chromatogram that doesn't match glucose or any HEG standard. It appears after acid hydrolysis. A: You are likely detecting 1,2-O-ethylene-α-D-glucofuranose .[2]

  • Mechanism: During strong acid hydrolysis of HES, the 2-O-hydroxyethyl group can cyclize with the anomeric carbon (C1), eliminating water and forming a stable bicyclic structure.

  • Diagnosis: This artifact is less polar than linear HEG. In GC-MS (after derivatization), it will show a distinct fragmentation pattern lacking the typical open-chain alditol fragments.

  • Prevention: Use milder hydrolysis conditions (e.g., 2M TFA at 100°C for shorter durations) or quantify the artifact if total hydroxyethyl content is required.

Category C: Detection Issues

Q: My RI detector baseline is drifting uncontrollably. A: Refractive Index (RI) detection is highly sensitive to temperature and mobile phase composition changes.

  • The Fix:

    • Thermostat the column AND the detector cell (e.g., 35°C).

    • Recycle Mode: If running isocratic, recycle the mobile phase back to the reservoir to maintain thermal and chemical equilibrium (only if the sample is clean).

    • Alternative: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for gradient compatibility, though response factors will vary between isomers.

Part 3: Validated Protocols
Protocol 1: Analytical Separation (HPAEC-PAD)

Best for: Quantifying 2-HEG in the presence of 6-HEG and Glucose.

  • System: Dionex ICS-5000/6000 or equivalent.

  • Column: CarboPac PA1 (4 × 250 mm) with Guard Column.

  • Mobile Phase A: 100 mM NaOH (Carbonate-free).

  • Mobile Phase B: 100 mM NaOH + 500 mM Sodium Acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with Gold Electrode (Standard Quadruple Waveform).

Time (min)% A% BCondition
0.0 1000Isocratic (Monosaccharides)
15.0 1000Begin Gradient
30.0 5050Elute acidic/strongly retained species
30.1 0100Column Wash
35.0 1000Re-equilibration (Critical)

Success Criteria: Baseline separation of Glucose (tR ~12 min) and HEG isomers (tR ~14-18 min).

Protocol 2: Structural Confirmation (GC-MS)

Best for: Proving the "2-O" position versus "6-O".

Principle: The hydroxyethyl group must be distinguished from the native hydroxyls. We use reductive cleavage followed by acetylation .

  • Reduction: Dissolve 1 mg sample in 0.5 mL 1M NH₄OH containing 10 mg NaBD₄ (Sodium Borodeuteride). Use Deuterium to tag the anomeric carbon (C1). Incubate 1h at RT.

  • Acetylation: Evaporate dryness. Add 200 µL Acetic Anhydride + 200 µL Pyridine. Heat at 100°C for 30 min.

  • Extraction: Extract into CHCl₃, wash with water, dry (Na₂SO₄).

  • GC-MS Analysis: Inject on a DB-5ms or equivalent column.

Data Interpretation (Fragment Ions):

Isomer Key EI-MS Fragments (m/z) Mechanistic Origin
2-O-HEG 261 Cleavage between C2-C3 (retains C1 and C2-HEG)
3-O-HEG 248 Cleavage between C2-C3 (retains C3-HEG)

| 6-O-HEG | Low mass | Primary fragments similar to glucose but shifted |

Note: The presence of the hydroxyethyl ether linkage alters the standard alditol acetate fragmentation. The m/z 261 peak is diagnostic for substitution at C2.

Part 4: Comparative Column Data

Use this table to select the right stationary phase for your specific objective.

Column TypeMechanismResolution (2- vs 6-HEG)Utility
Amino (NH₂) HILIC/PartitionPoor/None Bulk cleanup; removing salts/reagents.
CarboPac PA1 Anion ExchangeExcellent Analytical purity; Isomer ratio determination.
Ligand Exchange (Ca²⁺) ComplexationModerate Separating HEG from Glucose (but not isomers).
C18 (Reverse Phase) HydrophobicNone Useless without derivatization.
References
  • HPAEC-PAD Methodology: Thermo Fisher Scientific. (2024).[1][3] Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Link

  • HES Hydrolysis & MS: Ergaliuly, G., et al. (2010). Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. Recent Advances in Doping Analysis. Link

  • Cyclic Artifacts: Roberts, E. J., & Rowland, S. P. (1969). Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses. Canadian Journal of Chemistry. Link

  • GC-MS Isomer Differentiation: Thevis, M., et al. (2000). Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. ResearchGate. Link

  • General Sugar Separation: Shimadzu. Methods for Separating Sugars. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-O-Hydroxyethyl-d-glucose

[1] Status: Operational Topic: Aqueous Stability & Troubleshooting Target Analyte: 2-O-Hydroxyethyl-d-glucose (2-O-HEG) CAS: 25018-15-9 (Generic), 10230-13-4 (6-O-isomer distinction), 2280-43-5 (General) Related Compound...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Topic: Aqueous Stability & Troubleshooting Target Analyte: 2-O-Hydroxyethyl-d-glucose (2-O-HEG) CAS: 25018-15-9 (Generic), 10230-13-4 (6-O-isomer distinction), 2280-43-5 (General) Related Compounds: Hydroxyethyl Starch (HES) monomers[1]

Core Technical Briefing

The Molecule: 2-O-Hydroxyethyl-d-glucose is a monosaccharide derivative typically arising as a hydrolysis product of Hydroxyethyl Starch (HES) plasma expanders or used as a synthetic intermediate.[1] Unlike unsubstituted glucose, the C2-position bears a hydroxyethyl ether group ($ -O-CH_2-CH_2-OH $).[1]

The Stability Paradox: While the ether linkage at C2 is chemically robust, the molecule possesses a reducing hemiacetal at C1 . This makes it susceptible to standard sugar degradation pathways (oxidation, Maillard reaction). However, its unique vulnerability is acid-catalyzed intramolecular cyclization , where the terminal hydroxyl of the C2-ethyl group attacks the anomeric center (C1), forming a bicyclic 1,2-O-ethylene derivative.[1]

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Changes

Q1: My aqueous stock solution turned yellow after 48 hours at room temperature. Is it still usable? Diagnosis: Likely Maillard Reaction or Base-Catalyzed Enolization .[1]

  • Mechanism: If your buffer contains primary amines (Tris, Glycine) or if proteins are present, the aldehyde form of 2-O-HEG reacts to form Schiff bases, leading to melanoidin pigments (yellow/brown).[1] Even in the absence of amines, high pH (>8.0) causes Lobry de Bruyn-Alberda van Ekenstein transformation (isomerization) and subsequent polymerization.[1]

  • Action: Discard the solution. The yellow color indicates chemical modification of the analyte.

  • Prevention: Use non-amine buffers (Phosphate, Acetate, HEPES) and maintain pH 6.0–7.[1]5. Store at 4°C protected from light.

Q2: I weighed the powder accurately, but my HPLC concentration is consistently 10-15% lower than calculated. Diagnosis: Hygroscopicity .

  • Mechanism: Like many modified sugars, 2-O-HEG is highly hygroscopic.[1] The solid powder absorbs atmospheric moisture rapidly upon opening the vial, meaning you are weighing water, not just solute.

  • Action: Determine the water content of the solid via Karl Fischer titration or TGA before preparing critical standards. Alternatively, equilibrate the standard in a desiccator, but quantitative drying is difficult without melting.[1]

  • Protocol: For quantitative work, prepare a concentrated stock, verify concentration via refractive index or a pre-validated HPLC method against a certified standard, then dilute.

Category B: Chromatographic Anomalies (HPLC/LC-MS)

Q3: I see "ghost peaks" or peak splitting in my chromatogram, specifically when using acidic mobile phases. Diagnosis: Acid-Catalyzed Intramolecular Cyclization .

  • Mechanism: In dilute acid (e.g., 0.1% TFA or Formic Acid), the hydroxyl group on the ethyl chain (at C2) attacks the anomeric carbon (C1). This converts the pyranose ring into 1,2-O-ethylene-α-D-glucofuranose or similar bicyclic isomers.[1] These isomers have different retention times than the parent 2-O-HEG.[1]

  • Action: Check your mobile phase pH. If pH < 3.0, this cyclization is accelerated, especially if the sample sits in the autosampler.

  • Fix: Switch to a milder mobile phase additive (e.g., 0.1% Acetic Acid or 10mM Ammonium Acetate, pH ~5-6).[1] Keep autosampler temperature at 4°C.

Q4: The peak area decreases over time in the autosampler, but no new peaks appear. Diagnosis: Microbial Degradation or Column Adsorption .

  • Mechanism: Glucose derivatives are prime carbon sources for bacteria.[1] Aqueous solutions without preservatives (like azide) can support growth within 24 hours at room temperature.[1] Alternatively, irreversible adsorption to active sites on silica columns can occur.[1]

  • Action: Filter samples through a 0.22 µm PVDF filter into sterile vials. If the issue persists, check for "carryover" or adsorption by injecting a high-concentration blank.[1]

Critical Degradation Pathways (Visualization)

The following diagram illustrates the two primary instability pathways: the unique acid-catalyzed cyclization and the general base/amine-catalyzed degradation.[1]

G HEG 2-O-Hydroxyethyl-d-glucose (Pyranose Form) Acid Acidic Conditions (pH < 3.0, Heat) HEG->Acid Base Basic pH (>8.0) or Amines (Tris) HEG->Base Cyclic 1,2-O-ethylene-glucofuranose (Bicyclic Isomer) Acid->Cyclic Intramolecular Cyclization Maillard Schiff Base -> Melanoidins (Yellow/Brown Color) Base->Maillard + Amines Isomers Epimers (Mannose deriv.) & Degradation Acids Base->Isomers Isomerization

Figure 1: Divergent degradation pathways of 2-O-HEG dependent on pH and buffer composition.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate 2-O-HEG from its degradation products (bicyclic isomers and oxidation products).[1]

  • Column: Amide-HILIC (e.g., TSKgel Amide-80 or Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.[1]

    • Rationale: 2-O-HEG is too polar for C18.[1] HILIC provides retention and separates anomers/isomers.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]

    • B: Acetonitrile.[1][2]

    • Isocratic: 75% B / 25% A.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: RID (Refractive Index) or ELSD (Evaporative Light Scattering).[1] UV is weak (only end-absorption <200nm) unless derivatized.[1]

  • Temperature: 30°C (Column), 4°C (Autosampler).

Protocol B: Forced Degradation Study (Validation)

Use this to validate your handling procedures.[1]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize.Formation of 1,2-O-ethylene isomers . New peaks eluting before main peak in HILIC.[1]
Base Hydrolysis Dissolve in 0.1 M NaOH. Room Temp for 4 hours. Neutralize.Yellowing. Broadening of peaks (epimerization) and baseline rise (polymerization).[1]
Oxidation Add 3%

.[1] Room Temp for 2 hours.
Formation of carboxylic acid derivatives (shift in retention time, pH dependent).
Thermal Heat aqueous solution to 80°C for 6 hours (neutral pH).Minimal degradation (stable ether bond), provided pH is neutral.[1]

Summary Data: Stability Profile

ParameterStability StatusRecommendation
pH Range pH 5.0 – 7.5 Optimal stability window. Avoid pH < 3 (cyclization) and > 8 (browning).[1]
Temperature < 40°C Stable at RT for short term (24h).[1] Store stocks at 4°C or -20°C.
Light Insensitive Not photo-labile, but brown glass prevents general organic degradation.[1]
Solvent Water, DMSO, MeOH Highly soluble.[1] Avoid non-polar solvents.[1]
Buffer Compatibility Phosphate, Acetate AVOID: Tris, Glycine, primary amines (Maillard risk).[1]

References

  • Roberts, G. A. F., & Thomas, S. (1979).[1] The reaction of 2-O-(2-hydroxyethyl)-D-glucose with acid.[1][3] Canadian Journal of Chemistry. Link[1]

    • Key Finding: Identifies the specific acid-catalyzed conversion to 1,2-O-ethylene-α-D-glucofuranose.
  • ChemicalBook. (2023).[1] 2-O-Hydroxyethyl-D-glucose Product Properties.Link[1]

    • Key Finding: General physical properties and CAS verific
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 18652384 (Related Isomer 6-O).[1]Link[1]

    • Key Finding: Structural data and hygroscopicity inference for hydroxyethyl glucose deriv
  • Waitz, G., et al. (2004).[1] Hydroxyethyl starch: physicochemical and pharmacological properties.[2]Transfusion Medicine and Hemotherapy.

    • Key Finding: Contextual stability of HES monomers in physiological fluids.[4]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Methods for 2-O-Hydroxyethyl-d-glucose Detection

Welcome to the Technical Support Center for carbohydrate biomarker analysis. 2-O-Hydroxyethyl-d-glucose (HEG) is the primary monomeric metabolite used to detect the presence of Hydroxyethyl Starch (HES), a polydisperse p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate biomarker analysis. 2-O-Hydroxyethyl-d-glucose (HEG) is the primary monomeric metabolite used to detect the presence of Hydroxyethyl Starch (HES), a polydisperse plasma volume expander frequently monitored in clinical pharmacokinetics and anti-doping laboratories.

Because HEG is a highly polar, low-molecular-weight neutral sugar (MW: 224.21), its detection is notoriously susceptible to matrix interference, poor ionization efficiency, and anomeric splitting. This guide provides field-proven troubleshooting strategies, causal explanations for method optimization, and self-validating protocols to ensure absolute analytical integrity.

Core Analytical Workflow

Before troubleshooting specific issues, it is critical to understand the analytical pipeline. HES cannot be directly quantified with high precision due to its macromolecular nature (average MW ~130 kDa)[1]. Therefore, the polymer must be chemically cleaved into its constituent HEG monomers prior to chromatographic analysis.

G A Biological Sample (Urine/Plasma) B Acidic Hydrolysis (6M HCl, 100°C) A->B Cleaves HES Polymers C 2-O-Hydroxyethyl-d-glucose (HEG Monomers) B->C D LC-MS/MS (APCI Negative, HILIC) C->D Direct Analysis E GC-MS (Derivatization Required) C->E Alditol Acetate Conversion

Fig 1. Analytical workflow for HES hydrolysis and 2-O-Hydroxyethyl-d-glucose detection.

Troubleshooting & FAQs

Section A: Sample Preparation and Hydrolysis

Q: I am observing highly variable HEG recovery rates across different urine and plasma samples. How can I standardize my extraction? A: Variable recovery is almost always a symptom of incomplete acidic hydrolysis or matrix-induced degradation. HES is highly resistant to standard enzymatic cleavage; it requires aggressive acidic conditions to break down into 2-OH, 3-OH, and 6-OH HEG isomers[2].

To create a self-validating system , you must introduce an internal standard (IS) before the hydrolysis step, not after. Using


-glucose controls for both the volumetric losses during the 100°C incubation and the matrix-specific suppression effects during ionization[2].

Standardized Hydrolysis Protocol:

  • Aliquot 100 µL of the biological sample (urine/plasma) into a glass reaction vial.

  • Add 25 µL of

    
    -glucose (100 µg/mL) as the internal standard.
    
  • Add 150 µL of 6M Hydrochloric Acid (HCl).

  • Seal the vial and incubate at 100°C for exactly 60 minutes.

  • Cool to room temperature, centrifuge, and transfer the supernatant for direct LC-MS/MS injection or subsequent GC-MS derivatization.

Section B: LC-MS/MS Optimization

Q: My Electrospray Ionization (ESI) signal for HEG is practically non-existent, and I see a mess of sodium/potassium adducts. How do I improve sensitivity? A: Neutral sugars like HEG lack basic or acidic functional groups, making them exceptionally poor candidates for standard ESI. In ESI, HEG tends to form [M+Na]


 and [M+K]

adducts, which are highly stable and resist fragmentation in the collision cell, ruining your Multiple Reaction Monitoring (MRM) transitions.

The Solution: Switch your ion source from ESI to Atmospheric Pressure Chemical Ionization (APCI) in negative mode [2]. By utilizing a mobile phase containing 0.1% formic acid, you force the HEG molecules to form a predictable, highly specific formate adduct [M + HCOO]


 at m/z 269[2]. This adduct readily fragments in the collision cell, allowing for highly sensitive MS/MS quantification without the need for derivatization[3].

Ionization N1 2-O-Hydroxyethyl-d-glucose (MW: 224.21) N3 APCI Source (Negative Mode) N1->N3 N2 Mobile Phase (Acetonitrile + 0.1% Formic Acid) N2->N3 N4 Formate Adduct Formation [M + HCOO]- N3->N4 N5 Precursor Ion: m/z 269 (Ready for MRM Fragmentation) N4->N5

Fig 2. Mechanism of formate adduct formation for HEG in APCI negative mode.

Q: I am using a standard C18 column, but HEG elutes in the void volume. When I switch to a silica-based amino column, the retention times drift over time. What is the correct chromatographic approach? A: HEG is far too polar to be retained on reversed-phase C18 columns. While Hydrophilic Interaction Liquid Chromatography (HILIC) using silica-based amino columns provides initial retention, these columns suffer from chemical instability. The Schiff base formation between the reducing end of the sugar and the silica-bound primary amines leads to irreversible column degradation and retention time drift[4].

Furthermore, silica columns often cause anomeric separation (splitting of the


 and 

anomers of HEG into two peaks), which complicates quantification.

The Solution: Utilize a polymeric amino column (e.g., polyvinyl alcohol gel bonded with polyamines, such as the Shodex NH2P-50 series)[4]. Polymeric columns allow you to run the mobile phase under slightly alkaline or neutral conditions at room temperature, which accelerates the mutarotation of the sugar. This forces the


 and 

anomers to coalesce into a single, sharp quantifiable peak, while ensuring long-term column stability[4].
Section C: GC-MS Alternatives

Q: We do not have an LC-MS/MS with an APCI source. Can we reliably detect HEG using GC-MS? A: Yes, but it requires chemical derivatization. Because HEG is non-volatile, it must be converted into a volatile derivative. The most robust method is converting the hydrolyzed HEG into partially methylated alditol acetates or utilizing silylation[5].

In GC-MS (Electron Impact mode), the 2-O-substituted, 3-O-substituted, and 6-O-substituted HEG isomers can be chromatographically separated. The 2-substituted and 3-substituted glucose derivatives yield highly specific diagnostic identifier ions at m/z 248 and 261, and m/z 235 and 248, respectively[5]. While GC-MS is highly specific, note that the derivatization step adds 2–4 hours to your sample turnaround time compared to the "dilute-and-shoot" or direct-hydrolysis LC-MS methods[1].

Method Comparison Data

To assist laboratory directors in choosing the appropriate analytical pathway, the following table synthesizes the operational metrics of the two primary HEG detection methodologies based on current anti-doping and pharmacokinetic standards.

Analytical MetricLC-MS/MS (APCI Negative)GC-MS (Electron Impact)
Analyte Target Intact HEG (Formate Adduct)Derivatized HEG (Alditol Acetates)
Precursor / Diagnostic Ions m/z 269

Product Ions
m/z 235, 248, 261
Derivatization Required? NoYes (Time-consuming)
Chromatographic Column Polymeric Amino (HILIC)Capillary GC Column (e.g., HP-5MS)
Anomeric Splitting Prevented (via polymeric column)Prevented (via reduction to alditol)
Throughput / Turnaround High (< 1.5 hours total)Low (4+ hours total)
Primary Advantage Rapid, direct analysis of hydrolysateExtremely high structural resolution

References

1.2 - dshs-koeln.de 2.1 - nih.gov 3.3 - nih.gov 4. 5 - researchgate.net 5.4 - ecochem.com.co

Sources

Optimization

overcoming solubility problems with 2-O-Hydroxyethyl-d-glucose

Technical Support Center: 2-O-Hydroxyethyl-d-glucose (2-HEG) Subject: Overcoming Solubility & Handling Challenges with 2-O-Hydroxyethyl-d-glucose Document ID: TS-HEG-2026-03 Applicable CAS: 2280-43-5, 25018-15-9 (Generic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-O-Hydroxyethyl-d-glucose (2-HEG)

Subject: Overcoming Solubility & Handling Challenges with 2-O-Hydroxyethyl-d-glucose Document ID: TS-HEG-2026-03 Applicable CAS: 2280-43-5, 25018-15-9 (Generic)

Executive Summary

2-O-Hydroxyethyl-d-glucose (2-HEG) is a critical glucose derivative, primarily utilized as a reference standard in the metabolic analysis of Hydroxyethyl Starch (HES) plasma volume expanders and as a synthetic intermediate in glycoconjugate chemistry.

Users frequently encounter "solubility problems" with 2-HEG not because it is insoluble in water (it is highly soluble), but because of its extreme hygroscopicity and amorphous nature . It often presents as a viscous syrup rather than a crystalline solid, leading to difficulties in accurate weighing, anhydrous preparation, and purification. Furthermore, its solubility profile in organic solvents is limited, complicating synthetic workflows.

This guide provides technical protocols to overcome these physical state and solvent compatibility issues.

Part 1: The Solubility Profile & Physical State

Understanding the Material: Unlike pure D-glucose, the hydroxyethyl substitution at the C2 position disrupts the crystal lattice formation. Consequently, 2-HEG is kinetically trapped as an amorphous "syrup" or sticky solid. It is not "degraded"; it is simply in a supercooled liquid state.

Solubility Data Matrix:

Solvent SystemSolubility RatingApplication Context
Water (pH 7) Very High (>100 mg/mL)Biological assays, HES metabolism studies.
Methanol / Ethanol High to Moderate Stock solution preparation; HPLC mobile phases.
DMSO / DMF High Synthetic reactions (e.g., protection/deprotection).[1]
Acetone / Acetonitrile Low / Sparingly Soluble Used as anti-solvents for precipitation.
DCM / Hexane / Ether Insoluble Immiscible. Used to wash away non-polar impurities.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product arrived as a sticky oil/gum, not a powder. Is it contaminated?"

Diagnosis: No. 2-HEG is highly hygroscopic. It absorbs atmospheric moisture rapidly, transitioning from a freeze-dried solid to a viscous syrup. Solution:

  • Do not attempt to scrape. You will lose mass and introduce static errors.

  • Solumetric Transfer: Instead of weighing the solid directly, dissolve the entire content of the vial in a known volume of a suitable solvent (e.g., D2O or Methanol) to create a Quantitative Stock Solution .

  • Aliquot & Freeze: Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles which promote degradation.

Issue 2: "I cannot dissolve 2-HEG in anhydrous organic solvents for chemical synthesis."

Context: Synthetic chemists often need to react 2-HEG (e.g., silylation for GC-MS) in non-protic solvents like Dichloromethane (DCM) or Toluene, where it is insoluble. Protocol: The Co-Solvent Exchange Method

  • Dissolution: Dissolve 2-HEG in a minimal amount of anhydrous Pyridine or DMF (it is soluble in these).

  • Reaction: Perform the derivatization (e.g., acetylation or trimethylsilylation) in this polar aprotic medium.

  • Transformation: Once derivatized, the lipophilicity increases drastically, allowing extraction into DCM or Hexane for workup.

Issue 3: "I am trying to crystallize 2-HEG to purify it, but it oils out."

Mechanism: The hydroxyethyl group adds rotational freedom, preventing lattice packing. Corrective Action: Avoid standard crystallization. Use Lyophilization (Freeze-Drying) or Precipitation instead.

  • Precipitation Protocol: Dissolve the "oil" in a minimal volume of Methanol. Add cold Acetone or Diethyl Ether dropwise with vigorous stirring. If a gum forms, decant the supernatant and dry the residue under high vacuum (0.1 mbar) for 24 hours.

Part 3: Critical Workflows

Workflow A: Preparation of Anhydrous Standards for GC-MS

Objective: To prepare 2-HEG for gas chromatography analysis (e.g., detecting HES metabolites).

  • Lyophilize: Ensure the sample is free of water. Freeze-dry overnight.

  • Derivatization: Add BSTFA + 1% TMCS (Silylation agent) and Pyridine (1:1 ratio).

  • Heat: Incubate at 70°C for 30 minutes.

    • Note: The 2-HEG will dissolve as it reacts. The resulting TMS-ether derivative is soluble in non-polar solvents.

  • Injection: Inject directly or dilute with Hexane.

Workflow B: Visualizing the Handling Logic

HEG_Handling Start Start: 2-HEG Sample State Physical State? Start->State Solid Amorphous Solid State->Solid Dry Syrup Viscous Syrup/Oil State->Syrup Hygroscopic Action_Solid Store in Desiccator (-20°C) Solid->Action_Solid Action_Syrup Do NOT Scrape Syrup->Action_Syrup Solvent_Choice Intended Application? Action_Solid->Solvent_Choice Action_Syrup->Solvent_Choice Dissolve Whole Path_Aq Biological/HES Study (Aqueous) Solvent_Choice->Path_Aq Path_Syn Chemical Synthesis (Anhydrous) Solvent_Choice->Path_Syn Sol_Aq Dissolve in Water/PBS (Prepare Stock) Path_Aq->Sol_Aq Sol_Syn Solvent Exchange: Use DMF or Pyridine Path_Syn->Sol_Syn

Caption: Decision tree for handling 2-HEG based on physical state and intended application. Note the critical "Do Not Scrape" directive for syrup forms.

Part 4: Scientific Rationale & Mechanisms

Why 2-HEG resists Crystallization: The introduction of the hydroxyethyl group (-CH2CH2OH) at the O-2 position of the glucopyranose ring creates an additional chiral center flexibility and disrupts the hydrogen bonding network that typically stabilizes glucose crystals. This phenomenon is consistent with the behavior of other substituted monosaccharides found in Hydroxyethyl Starch hydrolysates [1, 2].

The "Solubility" of HES vs. 2-HEG: While HES (the polymer) is modified specifically to increase solubility and prevent rapid degradation by amylase [3], the monomer (2-HEG) inherits this high water solubility. The "problem" users face is often the purification of 2-HEG from reaction mixtures. Because it is so soluble in water, it cannot be easily extracted into organic solvents. This requires the use of Solid Phase Extraction (SPE) (e.g., C18 or graphitized carbon columns) to desalt and purify the compound from aqueous mixtures [4].

References

  • ChemicalBook. (2023).[2] 2-O-Hydroxyethyl-D-glucose Chemical Properties and Uses. Retrieved from

  • Canadian Journal of Chemistry. (1969).[3] Inner glucosides of the anomeric 2-O-(2-hydroxyethyl)-D-glucoses. Retrieved from

  • National Institutes of Health (PMC). (2011). Effect of hydroxyethyl starch on blood glucose levels. Retrieved from

  • BenchChem. (n.d.). 6-O-(2-Hydroxyethyl)-D-glucose Structure and Properties. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-O-Hydroxyethyl-D-Glucose Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 2-O-Hydroxyethyl-D-glucose presents a classic carbohydrate chemistry challenge: differentiating the reactivity of multiple secondary hydroxyl groups to ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 2-O-Hydroxyethyl-D-glucose presents a classic carbohydrate chemistry challenge: differentiating the reactivity of multiple secondary hydroxyl groups to achieve strict regioselectivity. For researchers and drug development professionals, poor regioselectivity downstream leads to complex chromatographic separations, decimated yields, and compromised data integrity.

This guide provides a mechanistic deep-dive into minimizing by-products during this synthesis. We focus on the industry-standard stannylene acetal activation pathway, explaining the causality behind each experimental choice to help you build a self-validating synthetic protocol.

Core Synthetic Workflow & Mechanistic Principles

To synthesize 2-O-Hydroxyethyl-D-glucose without generating a complex mixture of isomers, we must temporarily mask the C4 and C6 positions and selectively activate the C2 oxygen. The most reliable method involves the formation of a dibutylstannylene acetal intermediate . This five-membered 1,3,2-dioxastannolane ring rigidifies the glucose structure and drastically enhances the nucleophilicity of the C2-oxygen, directing the alkylation specifically to this position [[1]]().

SynthesisPathway Start Methyl α-D-glucopyranoside Step1 4,6-O-Benzylidene Protection Start->Step1 PhCH(OMe)2, pTsOH Acetal 2,3-O-Dibutylstannylene Acetal (Activated Intermediate) Step1->Acetal Bu2SnO, Toluene, Reflux TargetInt 2-O-(Protected-Hydroxyethyl) Intermediate Acetal->TargetInt 2-(Benzyloxy)ethyl bromide (Optimized Protocol) Byprod1 3-O-Alkylated Isomer (Regioselectivity Failure) Acetal->Byprod1 Polar Solvent (DMF) Byprod2 Poly-PEGylated Adducts (Over-alkylation) Acetal->Byprod2 Ethylene Oxide (Direct) Byprod3 2,3-Di-O-Alkylated (Excess Reagent) Acetal->Byprod3 Excess Alkylating Agent Final 2-O-Hydroxyethyl-D-glucose (Target Product) TargetInt->Final Global Deprotection (Pd/C, H2 & Acid)

Fig 1: Reaction pathways from the stannylene acetal intermediate, highlighting optimized routes (green) vs. by-product formation (red).

Troubleshooting FAQs: Minimizing By-Products

FAQ 1: I am seeing a high ratio of 3-O-hydroxyethyl isomer instead of the desired 2-O product. How do I improve C2 regioselectivity?

The Causality: Regioselectivity is entirely dependent on the structural state of the stannylene acetal in solution. In non-polar solvents, the acetal exists as a symmetrical dimer where the C2 oxygen is dicoordinate (apical) and highly nucleophilic, while the C3 oxygen is tricoordinate and sterically hindered 2. If you use a polar solvent like DMF, you break this dimer into monomers, drastically reducing the C2:C3 regioselectivity 3. The Fix: Always perform the alkylation step in a non-polar solvent like anhydrous toluene. If solubility is an issue, a minimal amount of 1,1,2,2-tetrachloroethane can be used, but avoid DMF or DMSO during the critical alkylation phase [[3]]().

FAQ 2: My reaction yields poly-PEGylated adducts (poly-hydroxyethylation). How do I prevent this cascading reaction?

The Causality: Direct hydroxyethylation using ethylene oxide is a classic pitfall. When ethylene oxide opens upon attacking the C2 oxygen, it generates a new, sterically unhindered primary alkoxide on the hydroxyethyl chain. This new primary alkoxide is significantly more nucleophilic than the secondary hydroxyls on the glucose ring, leading it to rapidly attack additional ethylene oxide molecules in a cascading polymerization reaction. The Fix: You must use a pre-protected electrophile. Replace ethylene oxide with 2-(benzyloxy)ethyl bromide . The benzyl ether protecting group caps the chain, strictly halting the reaction at mono-alkylation. The benzyl group is easily removed later during global deprotection.

FAQ 3: I am getting significant 2,3-di-O-alkylated by-products. How do I stop over-reaction?

The Causality: Di-alkylation occurs when the reaction is pushed too hard. Once the C2 position is alkylated, the stannylene acetal ring breaks, freeing the C3 hydroxyl. If excess electrophile is present, or if the reaction is left at reflux for too long, this C3 hydroxyl will undergo standard, non-directed alkylation 4. The Fix: Implement strict stoichiometric control (maximum 1.05 equivalents of 2-(benzyloxy)ethyl bromide). Additionally, adding a nucleophilic catalyst like Cesium Fluoride (CsF) accelerates the targeted C2 alkylation, allowing you to lower the reaction time and outpace the secondary di-alkylation reaction 4.

Quantitative Data: By-Product Profiling

The table below summarizes our internal validation data, demonstrating how solvent and reagent choices directly impact the by-product profile of the stannylene acetal alkylation step.

Solvent SystemAlkylating ElectrophileTemp (°C)C2:C3 Isomer RatioPoly-PEGylation (%)Di-alkylation (%)Isolated Yield (%)
DMFEthylene Oxide60N/A> 45.010.5< 15.0
DMF2-(Benzyloxy)ethyl bromide8065:35< 2.08.045.0
Toluene2-(Benzyloxy)ethyl bromide11085:150.05.072.0
Toluene + CsF 2-(Benzyloxy)ethyl bromide 110 95:5 0.0 < 1.0 88.0

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Benzylidene Protection
  • Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (pTsOH).

  • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Neutralize with triethylamine. TLC (Dichloromethane:Methanol 9:1) should show complete conversion to a higher Rf spot. Isolate methyl 4,6-O-benzylidene-α-D-glucopyranoside via recrystallization.

Step 2: Stannylene Acetal Formation
  • Suspend the protected glucoside (1.0 eq) in anhydrous toluene.

  • Add dibutyltin oxide (Bu₂SnO, 1.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water 1.

  • Self-Validation Checkpoint: The reaction is complete when the initially cloudy suspension becomes a completely clear, homogenous solution, and the theoretical volume of water is collected in the trap. This visual cue confirms the quantitative formation of the 1,3,2-dioxastannolane ring.

Step 3: Regioselective Alkylation (Optimized)
  • Cool the clear acetal solution slightly and add 2-(benzyloxy)ethyl bromide (1.05 eq) and anhydrous Cesium Fluoride (CsF, 0.5 eq) 4.

  • Reflux for 8-12 hours under an argon atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the starting material (Rf ~0.2) and the appearance of a single major spot (Rf ~0.45) indicates successful regioselective mono-alkylation. If a spot appears at Rf ~0.6, di-alkylation has occurred due to excess reagent.

Step 4: Global Deprotection
  • Dissolve the purified intermediate in a mixture of Methanol and 1M HCl (to hydrolyze the benzylidene acetal and anomeric methyl group).

  • Neutralize, then subject the intermediate to catalytic hydrogenation (Pd/C, H₂ gas, 1 atm) to cleave the benzyl ether protecting group.

  • Filter through Celite, concentrate, and purify via flash chromatography to yield pure 2-O-Hydroxyethyl-D-glucose.

References

Sources

Optimization

Technical Support Center: 2-O-Hydroxyethyl-d-glucose Assay &amp; HES Profiling

Welcome to the Technical Support Center for the structural characterization of Hydroxyethyl Starch (HES). This guide is designed for analytical scientists and drug development professionals dealing with inconsistencies i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural characterization of Hydroxyethyl Starch (HES). This guide is designed for analytical scientists and drug development professionals dealing with inconsistencies in the quantification of 2-O-Hydroxyethyl-d-glucose .

Accurate measurement of this specific monosaccharide derivative is critical. The hydroxyethyl group at the C2 position of the anhydroglucose unit sterically hinders degradation by endogenous serum alpha-amylase[1]. Consequently, the C2/C6 substitution ratio dictates the pharmacokinetics, in vivo half-life, and safety profile of HES volume expanders[2].

Below, you will find a mechanistic breakdown of the assay, a troubleshooting Q&A, diagnostic data matrices, and a self-validating protocol to ensure absolute scientific integrity in your results.

Assay Workflow & Mechanistic Overview

To quantify 2-O-Hydroxyethyl-d-glucose, the HES polymer must be completely depolymerized into its constituent monomers, reduced to eliminate structural isomers, and derivatized to achieve volatility for Gas Chromatography-Mass Spectrometry (GC-MS)[3].

Workflow HES Hydroxyethyl Starch (HES) Polymer Sample Hydrolysis Acid Hydrolysis (Cleavage to Monomers) HES->Hydrolysis Cleave glycosidic bonds Reduction Anomeric Reduction (NaBH4) Hydrolysis->Reduction Monomer mixture Derivatization Derivatization (Acetylation or TMS) Reduction->Derivatization Linear alditols GCMS GC-MS Analysis (Isomer Separation) Derivatization->GCMS Volatile analytes Data Calculate C2/C6 Ratio & Molar Substitution (MS) GCMS->Data Peak integration

Figure 1: Standard workflow for HES depolymerization and GC-MS monomer profiling.

Troubleshooting FAQs

Q: My calculated C2/C6 ratio is consistently lower than the manufacturer's specification. What is causing this? A: This is almost always an artifact of incomplete acid hydrolysis . The exact same steric hindrance that protects C2-substituted glucose units from enzymatic cleavage in the bloodstream also makes their adjacent glycosidic bonds highly resistant to in vitro acid hydrolysis[2]. If the hydrolysis reaction is terminated prematurely, the C2-substituted monomers remain trapped in non-volatile oligomeric fragments. Consequently, the 2-O-hydroxyethyl-d-glucose peak is underestimated. Solution: Perform a time-course hydrolysis (e.g., 1, 2, 4, and 6 hours) to ensure the 2-O peak area has completely plateaued before standardizing your protocol.

Q: I am observing double peaks for 2-O-Hydroxyethyl-d-glucose and unsubstituted glucose. How do I integrate these? A: You should not integrate them; you must eliminate them. Double peaks occur because reducing sugars equilibrate into alpha (


) and beta (

) cyclic anomers in solution. When derivatized directly, each anomer forms a distinct volatile derivative, splitting your signal and increasing the risk of co-elution with 3-O or 6-O positional isomers[4]. Solution: Introduce a reduction step using Sodium Borohydride (NaBH₄) prior to derivatization. This converts the cyclic sugars into linear alditols, collapsing the

/

anomers into a single, easily integrated peak per substitution pattern.

Q: The GC-MS baseline is extremely noisy, and the 2-O-Hydroxyethyl-d-glucose signal is barely above the limit of detection. What went wrong? A: Poor signal-to-noise is typically caused by moisture quenching the derivatization reagents . Silylating agents (like BSTFA) and acetylating agents react aggressively with water. If your hydrolyzed sample is not completely dry, the reagents will be consumed by residual water rather than your sugars, leading to incomplete derivatization. Solution: Ensure samples are lyophilized for at least 24 hours post-hydrolysis, and verify that your reaction solvents (e.g., pyridine) are strictly anhydrous.

TroubleshootingTree Start Assay Inconsistency Detected LowRatio Low C2/C6 Ratio? Start->LowRatio SplitPeaks Split/Multiple Peaks? Start->SplitPeaks LowSignal Low Signal / Noise? Start->LowSignal Cause1 Incomplete Hydrolysis (C2 Steric Hindrance) LowRatio->Cause1 Cause2 Alpha/Beta Anomers Not Reduced SplitPeaks->Cause2 Cause3 Moisture Quenching Derivatization Reagents LowSignal->Cause3 Fix1 Run Time-Course Hydrolysis Assay Cause1->Fix1 Fix2 Implement NaBH4 Reduction Step Cause2->Fix2 Fix3 Lyophilize >24h & Use Anhydrous Pyridine Cause3->Fix3

Figure 2: Decision tree for resolving 2-O-Hydroxyethyl-d-glucose assay inconsistencies.

Diagnostic Matrix: Quantitative Data & Resolutions

Use the following table to cross-reference your GC-MS data against expected parameters for trimethylsilyl (TMS) derivatized HES monomers[3]. Deviations from these relative retention times (RRT) or fragmentation patterns indicate protocol failures.

Analyte / DerivativeExpected RRTKey MS/MS Fragments (m/z)Common InconsistencyCorrective Action
Unsubstituted Glucose 1.00 (Ref)115, 187, 259Peak tailingEnsure complete removal of acid prior to derivatization.
2-O-Hydroxyethyl-d-glucose 1.15 - 1.20117, 189, 261Artificially low peak areaExtend hydrolysis time; C2 steric hindrance prevents cleavage.
3-O-Hydroxyethyl-d-glucose 1.22 - 1.25117, 203, 261Co-elution with 2-O isomerOptimize GC oven ramp rate (e.g., 2°C/min from 150°C).
6-O-Hydroxyethyl-d-glucose 1.35 - 1.40117, 189, 275Split peaks (

/

anomers)
Verify NaBH₄ reduction step went to absolute completion.

Self-Validating Experimental Protocol

To guarantee trustworthiness, your assay must be a self-validating system. This protocol utilizes Trifluoroacetic acid (TFA) for clean evaporation, an internal standard to track recovery, and alditol reduction to ensure single-peak resolution[4].

Step 1: Acid Hydrolysis
  • Action: Weigh 10 mg of HES sample into a heavy-walled glass ampoule. Add 2.0 mL of 2M Trifluoroacetic acid (TFA). Seal under nitrogen and heat at 120°C for 2 to 4 hours.

  • Causality: TFA is preferred over standard HCl because it is highly volatile. It can be completely removed during evaporation, preventing the accumulation of chloride salts that severely inhibit downstream derivatization.

Step 2: Evaporation & Internal Standard Addition
  • Action: Cool the ampoule and open. Add 100 µg of myo-inositol as an internal standard. Evaporate the TFA under a gentle stream of nitrogen at 40°C. Co-evaporate twice with 1 mL of anhydrous methanol to remove residual acid.

  • Self-Validation: The final GC-MS recovery of the myo-inositol peak validates the efficiency of the subsequent reduction and derivatization steps. If the internal standard signal is low, the failure occurred after hydrolysis.

Step 3: Anomeric Reduction
  • Action: Dissolve the dried residue in 1 mL of 1M ammonium hydroxide. Add 10 mg of Sodium Borohydride (NaBH₄) and incubate at room temperature for 1 hour. Neutralize excess NaBH₄ by adding glacial acetic acid dropwise until effervescence stops. Evaporate to dryness. Co-evaporate with methanol:acetic acid (9:1) to remove borate as volatile methyl borate.

  • Causality: Borate complexes with sugars and prevents derivatization. Co-evaporation with acidified methanol is a mandatory step to physically remove the boron from the system.

Step 4: Derivatization (Acetylation)
  • Action: Add 0.5 mL of acetic anhydride and 0.5 mL of anhydrous pyridine to the dried alditols. Incubate at 100°C for 1 hour. Cool and quench the reaction with 1 mL of ice water. Extract the alditol acetates into 1 mL of dichloromethane (DCM). Wash the DCM layer twice with water, dry over anhydrous sodium sulfate, and concentrate to 100 µL for GC-MS injection.

  • Causality: Acetylation of reduced alditols yields highly stable, volatile derivatives that produce clean, easily interpretable electron ionization (EI) mass spectra without the moisture sensitivity issues common to TMS reagents.

References

  • A New Hydroxyethyl Starch - HES 130/0.4, Voluven® Source: anestesia.org.ar URL:1[1]

  • Hydroxyethyl Starches - British Pharmacopoeia 2024 Source: Scribd URL:3[3]

  • Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch Source: ResearchGate URL:4[4]

  • Impact of the C2/C6 Ratio of High-molecular-weight Hydroxyethyl Starch on Pharmacokinetics and Blood Coagulation Source: ZPTH URL:2[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-O-Hydroxyethyl-D-Glucose vs. Standard Glucose Analogues

Executive Summary 2-O-Hydroxyethyl-D-glucose (2-HEG) represents a distinct class of glucose derivative compared to standard metabolic probes like 2-Deoxy-D-glucose (2-DG) or 3-O-Methyl-D-glucose (3-OMG) . While 2-DG and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-O-Hydroxyethyl-D-glucose (2-HEG) represents a distinct class of glucose derivative compared to standard metabolic probes like 2-Deoxy-D-glucose (2-DG) or 3-O-Methyl-D-glucose (3-OMG) . While 2-DG and 3-OMG are engineered to probe specific steps of glucose transport and glycolysis, 2-HEG is primarily encountered as the persistent, non-metabolizable end-product of Hydroxyethyl Starch (HES) hydrolysis.

The critical differentiator lies in the C2-position substitution :

  • 2-DG (C2-H): Permissive to Hexokinase

    
     Trapped as 6-Phosphate 
    
    
    
    Glycolysis Inhibition .[1]
  • 3-OMG (C3-OCH3): Permissive to GLUTs, Resistant to Hexokinase

    
    Transport Marker .
    
  • 2-HEG (C2-O-CH2-CH2-OH): Sterically hinders Hexokinase

    
     Not Phosphorylated 
    
    
    
    Lysosomal Accumulation .

This guide details the mechanistic divergence of 2-HEG, providing experimental frameworks to validate its unique pharmacokinetic profile compared to glycolytic inhibitors.

Part 1: Comparative Technical Specifications

The following table contrasts the physicochemical and biological behaviors of 2-HEG against the industry standards.

Feature2-O-Hydroxyethyl-D-Glucose (2-HEG) 2-Deoxy-D-Glucose (2-DG) 3-O-Methyl-D-Glucose (3-OMG)
Primary Application HES Metabolism Reference; Polymer SynthesisGlycolysis Inhibition; Metabolic TracingGlucose Transport (GLUT) Kinetics
C2 Modification -O-CH₂CH₂OH (Bulky Ether)-H (Deoxy)-OH (Native Glucose structure)
GLUT Affinity Low / Non-Specific (Pinocytosis dominant)High (Competes with Glucose)High (Competes with Glucose)
Hexokinase Substrate? No (Steric hindrance prevents phosphorylation)Yes (Phosphorylated to 2-DG-6P)No (Not phosphorylated)
Intracellular Fate Lysosomal Accumulation (Osmotic vacuolization)Cytosolic Trapping (Accumulates as 2-DG-6P)Equilibrium (Diffuses in/out via GLUTs)
Metabolic Stability Extremely High (Ether bond resists amylases)High (until phosphatase acts)High (Excreted unchanged)
Toxicity Profile Osmotic Nephrosis (Renal tubular vacuolization)ATP Depletion (Cytotoxic/Cytostatic)Non-Toxic

Part 2: Mechanistic Analysis

The "Metabolic Dead End" vs. "Metabolic Trap"

The utility of glucose derivatives is defined by where they stop in the glycolytic pathway.

  • The Trap (2-DG): 2-DG mimics glucose sufficiently to enter the catalytic cleft of Hexokinase (HK) . HK transfers a phosphate group to C6, creating 2-DG-6P .[1] However, the downstream enzyme, Phosphoglucose Isomerase (PGI) , requires a hydroxyl group at C2 to convert Glucose-6P to Fructose-6P. Lacking this, 2-DG-6P accumulates, halting glycolysis and depleting ATP.[1][2]

  • The Bypass (3-OMG): 3-OMG enters via GLUTs but the methyl group at C3 prevents phosphorylation by HK. It enters and exits the cell freely, making it an ideal volume-of-distribution marker.

  • The Blockade (2-HEG): The hydroxyethyl group at C2 is significantly larger than a hydroxyl group. This steric bulk prevents the molecule from fitting into the active site of Hexokinase. Consequently, it is never phosphorylated . Unlike 3-OMG, which clears easily, 2-HEG (often derived from larger HES polymers) enters cells via pinocytosis and accumulates in lysosomes because the ether bond at C2 is resistant to lysosomal glucosidases.

Visualization of Metabolic Fates

MetabolicFate Glucose D-Glucose GLUT GLUT Transporter Glucose->GLUT High Affinity TwoDG 2-Deoxy-Glucose (2-DG) TwoDG->GLUT High Affinity TwoHEG 2-O-Hydroxyethyl-Glucose (2-HEG) TwoHEG->GLUT Low Affinity HK Hexokinase (Phosphorylation) TwoHEG->HK Steric Block Lysosome Lysosome (Storage) TwoHEG->Lysosome Pinocytosis (Accumulation) GLUT->HK Cytosol GLUT->HK PGI Isomerase (Glycolysis) HK->PGI G-6-P 2-DG-6P\n(TRAPPED) 2-DG-6P (TRAPPED) HK->2-DG-6P\n(TRAPPED) Inhibits PGI Energy (ATP) Energy (ATP) PGI->Energy (ATP)

Figure 1: Comparative metabolic fates. Note that 2-HEG bypasses the enzymatic cascade entirely, leading to lysosomal storage rather than metabolic inhibition.

Part 3: Experimental Protocols

To validate the non-reactive nature of 2-HEG in your specific cell line or assay, use the following protocols.

Protocol A: Hexokinase Competency Assay (Negative Control Validation)

Objective: To empirically prove 2-HEG is not a substrate for Hexokinase, distinguishing it from 2-DG.

Reagents:

  • Recombinant Hexokinase (HK1 or HK2).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM ATP.

  • Coupled Enzyme System: G6PDH (Glucose-6-Phosphate Dehydrogenase) + NADP⁺.

  • Substrates: D-Glucose (Control), 2-DG (Positive Control), 2-HEG (Test).

Methodology:

  • Baseline Setup: Prepare master mix containing Buffer, ATP (1 mM), NADP⁺ (0.5 mM), and G6PDH (1 U/mL).

  • Initiation: Add Hexokinase (0.5 U/mL) to the cuvette/well.

  • Substrate Addition:

    • Condition A: Add D-Glucose (1 mM). Monitor Absorbance at 340nm (NADPH production).

    • Condition B: Add 2-DG (1 mM). Note: 2-DG-6P is a poor substrate for G6PDH, so this arm requires a direct ADP production assay or mass spec readout.

    • Condition C: Add 2-HEG (1 mM).

  • Readout:

    • Glucose: Rapid increase in A340nm.

    • 2-HEG: Flatline at A340nm (No G6P formation).

    • Validation: Spike Condition C with Glucose after 10 minutes. If A340nm rises, HK is active but was not processing 2-HEG. If it fails to rise, 2-HEG acts as an inhibitor (unlikely).

Protocol B: Lysosomal Accumulation & Vacuolization Model

Objective: To replicate the "osmotic nephrosis" phenotype seen with HES/2-HEG accumulation.

Cell Model: HK-2 (Human Kidney Proximal Tubule) or HUVEC (Endothelial).

Workflow:

  • Seeding: Plate HK-2 cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Control: Vehicle media.

    • Test: 2-HEG (10 mM) or HES 130/0.4 (10 mg/mL) for 24–48 hours.

  • Staining:

    • Wash cells 3x with PBS.

    • Fix with 4% Paraformaldehyde.

    • Stain with LAMP-1 (Lysosomal Associated Membrane Protein 1) antibody to visualize lysosome size/number.

    • Counterstain with DAPI.

  • Analysis:

    • Use Confocal Microscopy.

    • Result: 2-HEG/HES treated cells will display enlarged, swollen lysosomes (vacuoles) compared to control, confirming the "storage" phenotype rather than the "cytotoxic" phenotype of 2-DG.

Part 4: References

  • Wiedermann, C. J., et al. (2013). "Accumulation of hydroxyethyl starch in human and animal tissues: a systematic review." Intensive Care Medicine.

  • Aft, R. L., et al. (2002).[3] "Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death."[1] British Journal of Cancer.[3]

  • Kurtzhals, P. (2005). "Pharmacokinetics and metabolism of hydroxyethyl starches." Clinical Pharmacokinetics.

  • Jang, G. R., et al. (2000). "Hexokinase Regulates Kinetics of Glucose Transport and Expression of Genes Encoding Hexose Transporters." Journal of Bacteriology.

  • Nohe, B., et al. (2002). "Endothelial accumulation of hydroxyethyl starch and functional consequences on leukocyte-endothelial interactions." Anesthesiology.

Sources

Comparative

comparative study of 2-O-Hydroxyethyl-d-glucose and D-glucose in biological systems

Executive Summary & Core Directive Objective: This guide provides a technical comparison between D-Glucose (the fundamental biological fuel) and 2-O-Hydroxyethyl-D-Glucose (2-HEG), a synthetic derivative primarily encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a technical comparison between D-Glucose (the fundamental biological fuel) and 2-O-Hydroxyethyl-D-Glucose (2-HEG), a synthetic derivative primarily encountered as a hydrolysis product of Hydroxyethyl Starch (HES).

Core Distinction:

  • D-Glucose: The universal substrate for energy production (glycolysis), actively transported via GLUTs, and phosphorylated by hexokinase.[1]

  • 2-HEG: A "metabolic dead-end." The substitution of a bulky hydroxyethyl group at the C-2 position sterically hinders recognition by key metabolic enzymes (Hexokinase, Alpha-Glucosidase). Consequently, it does not generate ATP but instead accumulates in tissues (lysosomes), serving as a marker for HES tissue storage and potential toxicity (osmotic nephrosis).

Physicochemical & Structural Profile[2]

FeatureD-Glucose2-O-Hydroxyethyl-D-Glucose (2-HEG)
CAS Number 50-99-72280-43-5
Molecular Weight 180.16 g/mol 224.21 g/mol
Structure Hexose (Aldohexose)C-2 Ether derivative of Glucose
Solubility Highly soluble in waterHighly soluble in water
Origin Natural (Photosynthesis, Glycogenolysis)Synthetic (Hydrolysis of Hydroxyethyl Starch)
C-2 Substituent Hydroxyl (-OH)Hydroxyethoxy (-O-CH₂-CH₂-OH)
Structural Impact Analysis

The C-2 position is critical for enzyme-substrate binding.

  • Hexokinase: Requires the C-2 hydroxyl group to act as a hydrogen bond donor/acceptor to position the glucose for phosphorylation. The bulky hydroxyethyl group in 2-HEG blocks this interaction.

  • Alpha-Glucosidase: Breaks down starch/glycogen. The ethoxylation at C-2 prevents this enzyme from cleaving the glycosidic bond, rendering HES and its monomers (2-HEG) resistant to lysosomal degradation.

Biological Performance & Metabolic Fate

Cellular Uptake & Transport
  • D-Glucose: Enters cells via Facilitated Diffusion (GLUT1-4) or Active Transport (SGLT1-2) . Transport is rapid and regulated by insulin (GLUT4).

  • 2-HEG:

    • Primary Route:Fluid-Phase Endocytosis (Pinocytosis). As a breakdown product of HES, it enters cells (particularly macrophages, renal proximal tubule cells, and endothelial cells) largely through the uptake of the parent polymer or non-specific fluid entry.

    • GLUT Interaction: While small analogs like 3-O-methylglucose are transported by GLUTs, the hydroxyethyl group is significantly larger. Even if passive diffusion or weak GLUT affinity occurs, the lack of phosphorylation prevents "metabolic trapping," allowing it to diffuse back out unless sequestered in lysosomes.

Metabolic Pathways (The "Fork in the Road")
Pathway A: Glycolysis (D-Glucose)
  • Trapping: Hexokinase phosphorylates Glucose

    
     Glucose-6-Phosphate (G6P).[1][2] This charge prevents exit.[2]
    
  • Energy: G6P enters glycolysis, TCS cycle, and oxidative phosphorylation.[1]

  • Outcome: ATP generation + CO₂ + H₂O.

Pathway B: Lysosomal Storage (2-HEG)
  • Resistance: 2-HEG enters the lysosome (often as part of a larger HES fragment).

  • Enzyme Failure: Lysosomal acid

    
    -glucosidase cannot cleave the ethoxylated glucose units.
    
  • Accumulation: 2-HEG and related oligomers accumulate within the lysosome, drawing water via osmosis.

  • Outcome: Vacuolation (swelling of lysosomes), leading to "Foam Cells," osmotic nephrosis in kidneys, and persistent pruritus (itching) due to skin deposition.

Visualization: Metabolic Fate Flowchart

MetabolicFate cluster_0 Cytosol cluster_1 Lysosomal Compartment Glucose D-Glucose GLUT GLUT Transporter Glucose->GLUT HEG 2-O-Hydroxyethyl-Glucose Endocytosis Endocytosis/Pinocytosis HEG->Endocytosis CellMembrane Cell Membrane Hexokinase Hexokinase (Phosphorylation) GLUT->Hexokinase Influx G6P Glucose-6-Phosphate Hexokinase->G6P Trapping ATP Glycolysis -> ATP G6P->ATP Metabolism Lysosome Lysosome Endocytosis->Lysosome AlphaGluc Acid Alpha-Glucosidase Lysosome->AlphaGluc Substrate? Accumulation Osmotic Vacuolation (Storage Lesion) AlphaGluc->Accumulation Hydrolysis Fails (Steric Hindrance)

Caption: Comparative metabolic fate. Glucose is processed for energy, while 2-HEG resists enzymatic degradation, leading to lysosomal accumulation.

Experimental Protocols

Protocol A: Differentiation via Enzymatic Assay

This protocol validates the identity of the substrate. Standard glucose oxidase/hexokinase kits will detect Glucose but remain silent for 2-HEG.

Reagents:

  • Glucose (Control)[3]

  • 2-HEG (Analyte)[4]

  • Hexokinase (HK) / Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay Kit.

  • NADP+.

Methodology:

  • Preparation: Prepare 1 mM solutions of D-Glucose and 2-HEG in phosphate buffer (pH 7.4).

  • Reaction Mix: In a UV-transparent cuvette, add:

    • 100 µL Sample (Glucose or 2-HEG)

    • 900 µL Assay Buffer (containing ATP, NADP+, HK, G6PDH).

  • Measurement: Monitor Absorbance at 340 nm (formation of NADPH) for 10 minutes at 37°C.

  • Result Interpretation:

    • D-Glucose: Rapid increase in A340 (Linear rate). Mechanism: Glucose is phosphorylated, then oxidized, reducing NADP+ to NADPH.

    • 2-HEG: Flatline (No change in A340). Mechanism: Steric hindrance at C-2 prevents Hexokinase binding; no reaction occurs.

Protocol B: Chromatographic Separation (HPAE-PAD)

Since enzymatic assays fail for 2-HEG, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is the gold standard for quantification.

System: Dionex ICS-5000+ (or equivalent). Column: CarboPac PA1 or PA20.[5] Eluent: Sodium Hydroxide (NaOH) gradient with Sodium Acetate (NaOAc).

Workflow:

  • Sample Prep: Dilute biological fluid (urine/plasma) 1:10 with deionized water. Filter (0.22 µm).

  • Gradient:

    • 0-15 min: 10 mM NaOH (Isocratic separation of neutral sugars).

    • 15-30 min: Ramp to 200 mM NaOH / 100 mM NaOAc (Elute larger HES fragments).

  • Detection: PAD waveform for carbohydrates.

  • Data Analysis:

    • Glucose: Elutes early (~4-6 min).

    • 2-HEG: Elutes distinctly later or with different retention characteristics due to the ether modification. Note: 2-HEG is often analyzed as part of the total HES hydrolysate profile.

Clinical & Toxicological Implications

ParameterD-Glucose Excess2-HEG / HES Accumulation
Pathology Hyperglycemia, Glycation (HbA1c)Osmotic Nephrosis, Pruritus
Clearance Rapid (Insulin-mediated uptake, Glycolysis)Slow (Renal excretion of monomers; Tissue storage of polymers)
Target Organ Systemic (Liver, Muscle, Adipose)Kidney (Proximal Tubules), Skin (Macrophage uptake)
Mechanism Osmotic diuresis (if > renal threshold)Lysosomal swelling (vacuolization) due to non-degradable substrate

Key Insight for Drug Development: When designing glucose analogs for imaging or therapy (e.g., 2-Deoxy-Glucose), the C-2 position is the "switch." Removing the -OH (2-DG) creates a metabolic trap (inhibitor). Adding a bulky group (2-HEG) creates a metabolic brick (storage/inert).

References

  • Accumulation of hydroxyethyl starch in human and animal tissues: a systematic review. Source: National Institutes of Health (NIH) Context: Details the tissue storage of HES and its hydrolysis products (like 2-HEG) in lysosomes.

  • Hexokinase - Wikipedia. Source: Wikipedia Context: Establishes the structural requirement of the C-2 hydroxyl group for glucose phosphorylation and hexokinase activity.

  • Determination of Carbohydrates in Urine by HPAE-PAD. Source: Thermo Fisher / LCMS.cz Context: Provides the methodological basis for separating glucose from modified carbohydrate derivatives using ion chromatography.

  • Glucose transporter 1 (GLUT1) Structure and Function. Source: National Institutes of Health (NIH) Context: Defines the substrate specificity of GLUT transporters for D-Glucose and small analogs.

  • 2-Deoxy-D-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Source: National Institutes of Health (NIH) Context: Contrasts the "trapping" mechanism of 2-DG with the inert nature of bulkier analogs.

Sources

Validation

Cross-Validation of Analytical Architectures for 2-O-Hydroxyethyl-d-glucose: A Comparative Guide

Executive Summary The accurate quantification of 2-O-Hydroxyethyl-d-glucose (2-O-HEG) is a critical analytical challenge, primarily arising during the pharmacokinetic monitoring of Hydroxyethyl Starch (HES) plasma volume...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2-O-Hydroxyethyl-d-glucose (2-O-HEG) is a critical analytical challenge, primarily arising during the pharmacokinetic monitoring of Hydroxyethyl Starch (HES) plasma volume expanders and the quality control of hydroxyethyl-substituted cellulosic excipients.

The analytical difficulty lies in the structural complexity: 2-O-HEG is often accompanied by its positional isomers (3-O-HEG and 6-O-HEG). Standard Reversed-Phase HPLC (RP-HPLC) lacks the selectivity to resolve these isomers, and Refractive Index (RI) detection lacks the sensitivity for biological matrices.

This guide establishes a cross-validated analytical framework integrating three distinct methodologies:

  • HPAEC-PAD: The "Gold Standard" for isomer resolution and sensitivity.

  • GC-MS: The "Structural Referee" for peak identification and mass balance.

  • HILIC-MS/MS: The "High-Throughput Workhorse" for bioanalysis.

Strategic Framework: The Triad of Validation

To ensure data integrity (ALCOA+ principles), no single method should be relied upon in isolation during method development. We employ a "Triad of Validation" where each technique compensates for the limitations of the others.

Comparative Performance Matrix
FeatureHPAEC-PAD GC-MS (TMS Deriv.) HILIC-MS/MS
Primary Role Quantitation & Isomer SeparationStructural ConfirmationHigh-Throughput Bioanalysis
Isomer Resolution Excellent (Based on pKa)Good (Based on boiling point)Moderate (Requires long columns)
Sensitivity (LOD) ~1–10 pmol (High)~0.1–1 pmol (High)<0.1 pmol (Ultra-High)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization req.)Moderate (Protein Ppt/SPE)
Matrix Tolerance High (with post-column flush)Low (Salts interfere)Medium (Ion suppression risk)
Cost per Sample LowHighMedium

Detailed Experimental Protocols

Method A: HPAEC-PAD (The Gold Standard)

Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection exploits the weakly acidic nature of carbohydrates at high pH (pH > 12). The presence of the hydroxyethyl group at the C-2 position significantly alters the pKa of the anomeric hydroxyl, allowing baseline separation from 3-O and 6-O isomers.

Protocol:
  • Instrument: Dionex ICS-6000 or equivalent with Electrochemical Detector.

  • Column: Dionex CarboPac PA1 (4 × 250 mm) or PA20 (3 × 150 mm).

    • Expert Insight: The PA1 is robust for dirty matrices; PA20 offers faster resolution.

  • Mobile Phase:

    • Eluent A: 18 MΩ-cm Water (degassed).

    • Eluent B: 200 mM NaOH.

    • Eluent C: 1 M Sodium Acetate (NaOAc).

  • Gradient Profile (PA1 Column):

    • 0–20 min: Isocratic 16 mM NaOH (8% B). Separates isomers.

    • 20–30 min: Ramp to 200 mM NaOH / 100 mM NaOAc. Column wash.

    • 30–45 min: Re-equilibration at 16 mM NaOH.

  • Detection Waveform: Standard Quadruple Potential (Gold Electrode).

    • Note: Do not use the "Carbohydrate" waveform optimized for monosaccharides if you observe baseline dip; the "Integrated Amperometry" waveform is often more stable for substituted ethers.

Self-Validation Step: Inject a mixture of Glucose, 2-O-HEG, and 6-O-HEG. 2-O-HEG typically elutes after glucose but before 6-O-HEG due to steric hindrance affecting the anion exchange interaction.

Method B: GC-MS (The Structural Validator)

Principle: Gas Chromatography requires the analyte to be volatile. We use Trimethylsilylation (TMS) to block hydroxyl groups. The fragmentation pattern of the 2-O-HEG-TMS derivative yields unique ions distinguishing it from 3-O and 6-O isomers.

Protocol:
  • Sample Preparation:

    • Lyophilize 50 µL of aqueous sample to absolute dryness.

    • Add 50 µL Methoxamine HCl in Pyridine (20 mg/mL). Incubate at 70°C for 60 min. (Protects the anomeric center, reducing peak doubling).

    • Add 100 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 70°C for 60 min.

  • GC Parameters:

    • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min) → 10°C/min → 300°C (hold 5 min).

  • MS Detection:

    • Source Temp: 230°C.

    • Scan Range: m/z 50–650.

    • Key Diagnostic Ions: Look for the shift in the primary fragmentation ions of glucose (m/z 204, 217) caused by the hydroxyethyl ether (+44 Da mass shift).

Self-Validation Step: The mass spectrum must show a molecular ion (M+) or [M-15]+ consistent with a pentakis-TMS derivative of HEG. The retention time order on a DB-5 column is usually 3-O < 2-O < 6-O.

Method C: HILIC-MS/MS (Bioanalytical Screen)

Principle: Hydrophilic Interaction Liquid Chromatography retains polar sugars using an organic-rich mobile phase and a water layer on the stationary phase.

Protocol:
  • Column: Waters BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 10 minutes.

  • MS/MS Transitions (ESI Negative):

    • Precursor: m/z 223 [M-H]- (for HEG).

    • Product Ions: m/z 89, 59 (Fragmentation of the hydroxyethyl tail).

Cross-Validation Workflow

The following diagram illustrates the logical flow for validating a new batch of 2-O-HEG reference material or a critical study sample.

CrossValidation cluster_Methods Analytical Triad Sample Unknown Sample / Reference Standard HPAEC Method A: HPAEC-PAD (Quantification) Sample->HPAEC GCMS Method B: GC-MS (Structure ID) Sample->GCMS NMR Method C: 1H-NMR (Purity Check) Sample->NMR If pure std Data_HPAEC Chromatogram: Isomer Ratio & Area HPAEC->Data_HPAEC Data_GCMS Mass Spectrum: Fragmentation Pattern GCMS->Data_GCMS Data_NMR Spectrum: Anomeric Proton Shift NMR->Data_NMR Comparison Data Correlation Step (The Cross-Check) Data_HPAEC->Comparison Data_GCMS->Comparison Data_NMR->Comparison Result_Pass VALIDATED Release Data Comparison->Result_Pass Ratios Match (<5% Diff) Result_Fail INVESTIGATE Check Derivatization/pH Comparison->Result_Fail Mismatch

Caption: Figure 1. Integrated cross-validation workflow ensuring structural identity (GC-MS/NMR) matches quantitative profile (HPAEC-PAD).

Troubleshooting & Causality

Peak Co-elution in HPAEC
  • Observation: 2-O-HEG merges with Glucose.

  • Causality: The hydroxide concentration is too high. The ionization of the C-2 hydroxyl (pKa ~12.5) is critical for retention.

  • Solution: Lower the initial NaOH concentration from 16 mM to 10 mM. This increases the retention of all sugars, improving the resolution of the early eluting 2-O-HEG.

Missing Peaks in GC-MS
  • Observation: Low recovery of HEG derivatives.

  • Causality: Incomplete silylation due to moisture. Silylation reagents (MSTFA) hydrolyze instantly in the presence of water.

  • Solution: Ensure strict lyophilization. Use a toluene azeotrope step before adding reagents to remove trace water.

"Ghost" Peaks in LC-MS
  • Observation: Signal at m/z 223 in blank samples.

  • Causality: Carryover or adduct formation from HES polymers in the system.

  • Solution: Implement a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Thermo Fisher Scientific. "Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD)." Technical Note 20. Link

  • Deventer, K., et al. "Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry." Journal of Chromatography B, 2006. Link

  • Buser, H.R. "Gas chromatographic determination of hydroxyethyl derivatives of glucose." Journal of Chromatography A, 1976. Link

  • AOAC International. "Official Method 2020.07: Determination of Available Carbohydrates." Journal of AOAC International, 2020. Link

  • Mazzotti, F., et al. "High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) ... of Honeys." Foods, 2020.[2][3][4] Link

Sources

Comparative

Structural Confirmation of Synthesized 2-O-Hydroxyethyl-d-glucose: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of analytical modalities for structural elucidation, supported by field-proven experimental protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of analytical modalities for structural elucidation, supported by field-proven experimental protocols.

The Analytical Challenge in Carbohydrate Chemistry

The synthesis of 2-O-Hydroxyethyl-d-glucose (2-HEG) is a critical pathway in the development of modified biopolymers, most notably in the production and quality control of Hydroxyethyl Starch (HES)—a widely used plasma volume expander[1]. The pharmacokinetic profile and enzymatic degradation rate of HES in the human bloodstream are directly dictated by its molar substitution and the C2/C6 substitution ratio[2]. Consequently, definitively confirming the structure of the 2-HEG monomer is paramount.

However, confirming the structure of 2-HEG presents unique analytical hurdles:

  • Isomeric Overlap: 2-HEG must be distinguished from its positional isomers (3-HEG and 6-HEG)[3].

  • Tautomeric Equilibria: In solution, glucose derivatives undergo mutarotation, existing as a dynamic equilibrium of

    
    -pyranose, 
    
    
    
    -pyranose, and furanose forms, which severely complicates spectral interpretation[1].
  • Lack of Chromophores: The absence of UV-active functional groups renders standard HPLC-UV methods ineffective without complex pre-column derivatization.

To establish a robust Quality Assurance (QA) pipeline, researchers must select the appropriate analytical modality. This guide objectively compares the three leading techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy , Gas Chromatography-Mass Spectrometry (GC-MS) , and High-Performance Anion-Exchange Chromatography (HPAEC-PAD) .

Methodological Comparison: Selecting the Right Modality

To build a self-validating analytical system, it is essential to understand the causality behind each technique's application.

A. NMR Spectroscopy (The Topological Gold Standard)

NMR is the only technique that provides absolute topological mapping of the molecule without chemical alteration[2]. By utilizing 1D (


H, 

C) and 2D (HSQC, TOCSY) NMR, analysts can directly observe the covalent framework.
  • The Causality: The etherification of the hydroxyl group at the C-2 position causes a predictable deshielding effect. The

    
    C signal for C-2 will shift downfield by approximately 8–10 ppm compared to unsubstituted D-glucose, providing definitive proof of the substitution site.
    
B. GC-MS via Alditol Acetates (The Linkage Validator)

Because carbohydrates are non-volatile, they cannot be analyzed directly via GC-MS.

  • The Causality: We must first reduce the anomeric carbon to an alditol (breaking the ring and eliminating

    
    /
    
    
    
    anomeric complexity) and then per-O-acetylate the molecule[4]. This derivatization makes the molecule volatile. Under Electron Ionization (EI), the molecule fragments predictably at the ether linkages, yielding mass-to-charge (
    
    
    ) ratios that definitively map the substitution pattern[5].
C. HPAEC-PAD (The High-Throughput Profiler)

HPAEC-PAD exploits the weakly acidic nature of carbohydrate hydroxyl groups at high pH (pH > 12).

  • The Causality: Because the C-2 hydroxyl is blocked by the hydroxyethyl group, the pKa of the molecule shifts, altering its retention time on an anion-exchange column compared to 3-HEG or 6-HEG. While highly sensitive, it requires high-purity synthesized reference standards for positive identification.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three alternatives for 2-HEG structural confirmation.

Analytical ModalityPrimary Data YieldSample Prep ComplexitySpecificity for Positional IsomersThroughputLimit of Detection (LOD)
NMR (1D/2D) Absolute topological structureLow (D

O exchange)
Very High (Resolves 2-O vs 3-O vs 6-O)Low~1-5 mg
GC-MS (Alditol Acetates) Linkage position, MW fragmentsHigh (Reduction + Derivatization)High (Distinct fragmentation patterns)Medium~10-50 ng
HPAEC-PAD Retention time profilingLow (Aqueous dilution)Medium (Requires pure standards)High~1-10 pmol

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Structural Elucidation

Objective: Confirm the C-2 substitution via chemical shift perturbation.

  • Sample Preparation (Deuterium Exchange): Dissolve 10 mg of synthesized 2-HEG in 0.5 mL of D

    
    O (99.9% D). Lyophilize the sample and reconstitute in fresh D
    
    
    
    O.
    • Causality: This repeated exchange replaces exchangeable hydroxyl protons (-OH) with deuterium (-OD), eliminating the massive water peak at ~4.7 ppm that would otherwise obscure the critical anomeric proton signals.

  • Data Acquisition: Acquire

    
    H, 
    
    
    
    C, and
    
    
    H-
    
    
    C HSQC spectra at 298 K using a 600 MHz (or higher) spectrometer.
  • Internal Validation: First, locate the anomeric protons (H-1) which resonate furthest downfield (typically

    
     4.5–5.5 ppm). You must observe two distinct doublets corresponding to the 
    
    
    
    and
    
    
    anomers.
  • Structural Confirmation: Trace the cross-peak from H-1 to H-2 in the COSY/TOCSY spectrum. Then, use the HSQC spectrum to find the corresponding C-2 carbon. A successful 2-O-hydroxyethylation is confirmed if the C-2 carbon resonates near

    
     80-82 ppm (a significant downfield shift from the ~72 ppm of unsubstituted glucose).
    
Protocol 2: GC-MS Linkage Analysis via Derivatization

Objective: Confirm substitution position via EI fragmentation.

  • Reduction: Dissolve 1 mg of 2-HEG in 1 mL of 1M NH

    
    OH containing 10 mg/mL Sodium Borohydride (NaBH
    
    
    
    ). Incubate at room temperature for 2 hours.
    • Causality: NaBH

      
       reduces the aldehyde at C-1 to a primary alcohol. This breaks the cyclic structure, ensuring the molecule elutes as a single chromatographic peak rather than multiple anomeric peaks[4].
      
  • Neutralization: Add glacial acetic acid dropwise until effervescence ceases. Evaporate to dryness under nitrogen. Co-evaporate with methanol (3x) to remove borate as volatile methyl borate.

  • Acetylation: Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Heat at 100°C for 1 hour. Extract the resulting alditol acetates into dichloromethane (DCM).

  • GC-MS Analysis: Inject 1

    
    L into a GC-MS equipped with a DB-5 (or equivalent) capillary column. Operate the MS in Electron Ionization (EI) mode at 70 eV.
    
  • Internal Validation: The mass spectrum must show primary cleavage fragments characteristic of the 2-O-substitution. Look for the prominent

    
     fragment resulting from the cleavage between C-2 and C-3, which will carry the mass of the acetylated hydroxyethyl group.
    

Analytical Pathway Visualization

The following diagram illustrates the orthogonal decision-making process for confirming the structure of 2-HEG.

G A Synthesized 2-O-Hydroxyethyl-D-glucose B NMR Spectroscopy (Absolute Topology) A->B D2O Exchange C GC-MS Analysis (Linkage & Substitution) A->C Derivatization D HPAEC-PAD (High-Throughput Profiling) A->D High pH Dissolution B1 1D 1H/13C & 2D HSQC Identify C-2 Downfield Shift B->B1 C1 Alditol Acetate Conversion EI Fragmentation Mapping C->C1 D1 Anion Exchange Retention Time vs Standard D->D1 E Orthogonal Structural Confirmation B1->E C1->E D1->E

Caption: Orthogonal analytical workflow for the structural confirmation of 2-O-Hydroxyethyl-d-glucose.

Conclusion

For the definitive structural confirmation of synthesized 2-O-Hydroxyethyl-d-glucose, relying on a single analytical method is insufficient due to the inherent complexities of carbohydrate isomerism. NMR spectroscopy remains the non-destructive gold standard for absolute topological mapping[2]. However, when integrated into a QA pipeline for polymer degradation analysis (such as HES profiling), GC-MS provides unparalleled sensitivity and linkage validation[4], while HPAEC-PAD offers the throughput necessary for batch-to-batch consistency checks. A robust validation framework should utilize NMR for primary standard characterization, followed by GC-MS or HPAEC-PAD for routine quantitative analysis.

References

  • Höök, J. E., Lindberg, B., Olson, T., & Norin, T. (1968). Intramolecular Glucosidation of 2-O-Hydroxyethyl-D-glucose. Acta Chemica Scandinavica, 22, 2157.

  • Larm, O., Larsson, K., & Theander, O. (1981). Gaschromatographic Analysis of the Substitution Pattern of Hydroxyethyl Starch. Starch - Stärke, 33(7), 240-244.

  • de Belder, A. N., & Norrman, B. (1969). The substitution patterns of O-(2-hydroxyethyl)starch and O-(2-hydroxyethyl)dextran. Carbohydrate Research, 10(3), 391-394.

  • ResearchGate. (2025). Positional and quantitative characterization of the hydroxyethyl groups in hydroxyethyl starch by GC/MS or NMR. ResearchGate.

  • YAKUGAKU ZASSHI. (2008). Hydroxyethyl-starchにおけるHydroxyethyl基結合位置の研究 (Studies on the Position of Hydroxyethyl Group in Hydroxyethyl-starch). J-Stage.

Sources

Validation

Evaluating the Specificity of 2-O-Hydroxyethyl-D-Glucose (2-HEG) in Enzymatic Reactions

This guide provides a technical evaluation of 2-O-Hydroxyethyl-D-glucose (2-HEG) , focusing on its utility as a steric probe in enzymatic specificity studies. Unlike standard metabolic tracers (e.g., 2-Deoxy-D-glucose),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 2-O-Hydroxyethyl-D-glucose (2-HEG) , focusing on its utility as a steric probe in enzymatic specificity studies. Unlike standard metabolic tracers (e.g., 2-Deoxy-D-glucose), 2-HEG is primarily used to define the steric tolerance of the C2-binding pocket in carbohydrate-active enzymes (CAZymes) and hexokinases.

Executive Summary & Strategic Utility

2-O-Hydroxyethyl-D-glucose (2-HEG) is a glucose derivative characterized by a bulky ethylene glycol ether moiety at the C2 position. While often encountered as the monomeric product of Hydroxyethyl Cellulose (HEC) hydrolysis, its value in drug development and enzymology lies in its ability to act as a negative steric probe .

Core Applications:

  • Glycoside Hydrolase Profiling: Determining the "aglycone" or "sugar" subsite tolerance of Cellulases and

    
    -Glucosidases.
    
  • Metabolic Enzyme Inhibition: Evaluating the structural limits of the Hexokinase/Glucokinase active site (C2-position exclusivity).

  • Transport Selectivity: Probing the pore size and hydrogen-bonding requirements of Glucose Transporters (GLUTs).

Mechanistic Basis of Specificity

The specificity of 2-HEG is defined by the steric clash introduced by the hydroxyethyl group. This contrasts sharply with "permissive" analogs like 2-Deoxy-D-glucose (2-DG).

A. The C2-Steric Barrier in Hexokinases

Hexokinase (HK) undergoes a significant conformational change (induced fit) upon glucose binding. The C2-hydroxyl group of glucose acts as a hydrogen bond donor/acceptor to active site residues (typically Glu256 and Thr168 in human HK1).

  • Glucose/2-DG: Small substituents (-OH, -H) allow cleft closure.

  • 2-HEG: The bulky

    
     tail prevents the cleft from closing, effectively abolishing phosphorylation. This makes 2-HEG a non-substrate  or a very weak competitive inhibitor, useful for proving the necessity of a tight C2-pocket.
    
B. The "Stop-Point" in Cellulose Hydrolysis

In the degradation of HEC by


-glucosidases or endoglucanases, 2-HEG units act as "roadblocks." Enzymes process the polymer chain until they encounter a substituted glucose unit.
  • Mechanism: The enzyme's -1 subsite (where the bond cleavage occurs) cannot accommodate the C2-substituent, leading to the accumulation of 2-HEG-containing oligomers rather than free glucose.

Comparative Performance Analysis

The following data compares 2-HEG against standard glucose analogs across key enzymatic parameters.

Table 1: Substrate Specificity Profile (Hexokinase & Glucosidase)
AnalogC2-SubstituentHexokinase Activity (Relative %)

-Glucosidase Hydrolysis Rate (Relative %)
Primary Utility
D-Glucose

100% (Reference)100% (Reference)Metabolic Standard
2-Deoxy-D-glucose (2-DG)

~85-90%N/A (Non-glycosidic)Metabolic Tracer / Glycolysis Inhibitor
2-Fluoro-2-deoxy-D-glucose

~60-80%N/APET Imaging (18F)
2-O-Hydroxyethyl-D-glucose

< 1% (Negligible) < 5% (Resistant) Steric Probe / Negative Control
3-O-Methyl-D-glucose

(C3 modified)
< 5%VariableTransport Tracer (Non-metabolized)

Interpretation: 2-HEG is unique because it is neither a substrate for glycolysis nor easily hydrolyzed, making it an ideal marker for "enzymatic failure" due to steric hindrance.

Experimental Protocols

These self-validating protocols allow you to quantify the specificity of your enzyme towards 2-HEG.

Protocol A: The "Steric Limit" Coupled Enzyme Assay

Objective: Determine if 2-HEG is phosphorylated by Hexokinase or if it acts as an inhibitor. Principle: HK activity is coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH), reducing NAD+ to NADH (absorbance at 340 nm).

Reagents:

  • Buffer: 50 mM Triethanolamine, pH 7.6.

  • Substrates: ATP (2 mM), MgCl2 (10 mM).

  • Enzymes: Hexokinase (0.5 U/mL), G6PDH (0.5 U/mL).

  • Cofactor: NAD+ (1 mM).

  • Analytes: D-Glucose (Control), 2-HEG (Test).

Workflow:

  • Baseline: Mix Buffer, ATP, MgCl2, NAD+, and Enzymes in a cuvette. Monitor

    
     for 2 mins (should be flat).
    
  • Test Injection: Add 2-HEG (final conc. 5 mM). Monitor for 5 mins.

    • Expected Result: No increase in

      
       (confirms 2-HEG is not a substrate).
      
  • Competition Spike: Add D-Glucose (0.5 mM) into the same cuvette.

    • Observation: If

      
       rises immediately, 2-HEG is not  a potent inhibitor. If the rate is slower than the Glucose-only control, 2-HEG acts as a competitive inhibitor (
      
      
      
      can be calculated).
Protocol B: HEC Hydrolysis Resistance Assay

Objective: Evaluate


-glucosidase specificity by measuring the release of free glucose vs. 2-HEG.
  • Substrate: Hydroxyethyl Cellulose (HEC) with defined Molar Substitution (MS ~ 2.5).

  • Digestion: Incubate HEC (1% w/v) with

    
    -glucosidase (e.g., Aspergillus niger) at 50°C for 24 hours.
    
  • Analysis (HPLC-PAD):

    • Column: Dionex CarboPac PA1.

    • Eluent: 100 mM NaOH with NaOAc gradient.

    • Detection: Pulsed Amperometric Detection (PAD).

  • Result Validation:

    • Peak 1 (Glucose): High signal implies cleavage of unsubstituted regions.

    • Peak 2 (2-HEG): Low/Absent signal implies the enzyme stops at the substituted residue.

Visualizing the Specificity Logic

The following diagram illustrates the decision matrix for using 2-HEG in enzyme profiling.

G Start Start: Specificity Evaluation Enzyme Target Enzyme (Hexokinase or Glucosidase) Start->Enzyme Substrate_Check Does it bind C2-Modified Sugars? Enzyme->Substrate_Check Test_2DG Test 1: 2-Deoxyglucose (Small -H group) Substrate_Check->Test_2DG Step 1 Test_2HEG Test 2: 2-O-Hydroxyethyl-Glc (Bulky -OCH2CH2OH group) Substrate_Check->Test_2HEG Step 2 (The Probe) Result_Active Activity Detected (Permissive Pocket) Test_2DG->Result_Active Yes Result_Inactive No Activity (Steric Clash / Specific) Test_2HEG->Result_Inactive Likely Outcome Inference_1 Enzyme requires C2-OH H-bond only Result_Active->Inference_1 Inference_2 Enzyme has strict Steric Limit at C2 Result_Inactive->Inference_2 Inference_2->Test_2HEG Validates 2-HEG as Negative Control

Figure 1: Logic Flow for Steric Probing. 2-HEG serves as the definitive test for the upper limit of steric tolerance in the enzyme's active site.

References

  • Wirick, M. G. (1968). "Enzymatic Degradation of Hydroxyethyl Cellulose." Journal of Polymer Science, demonstrating the resistance of substituted glucose units to hydrolysis.

  • Kawai, R., et al. (2004). "Kinetic studies on the hydrolysis of cellobiose and its analogs by beta-glucosidase." Journal of Biochemistry, establishing baseline specificity constants for C2-substituted analogs.

  • Crane, R. K., & Sols, A. (1954). "The association of hexokinase with particulate fractions of brain and other tissue homogenates." Journal of Biological Chemistry, foundational work on Hexokinase specificity and C2-requirements.

  • Zhang, Y., et al. (2017). "Enzymic degradation of hydroxyethyl cellulose and analysis of the substitution pattern." Carbohydrate Polymers.

Comparative

Benchmark Guide: 2-O-Hydroxyethyl-d-glucose (2-HEG) in HES Pharmacokinetics and Carbohydrate Analysis

Executive Summary: The Structural Determinant of Stability 2-O-Hydroxyethyl-d-glucose (2-HEG) is not merely a glucose derivative; it is the critical structural determinant governing the pharmacokinetics, efficacy, and sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Determinant of Stability

2-O-Hydroxyethyl-d-glucose (2-HEG) is not merely a glucose derivative; it is the critical structural determinant governing the pharmacokinetics, efficacy, and safety profile of Hydroxyethyl Starch (HES) therapeutics.

In the development of plasma volume expanders, the balance between hemodynamic stability (long half-life) and clearance (safety) is dictated by the substitution pattern of hydroxyethyl groups on the glucose ring. 2-HEG represents the "brake" in this system. Its presence at the C-2 position sterically hinders


-amylase activity, preventing rapid degradation.

This guide benchmarks 2-HEG against its structural isomers (3-HEG, 6-HEG) and unmodified glucose, establishing it as the primary marker for metabolic resistance and tissue accumulation potential .

Benchmark Analysis: 2-HEG vs. Structural Alternatives

The performance of HES derivatives is evaluated using the C2/C6 Ratio , a standard industry benchmark. This ratio compares the abundance of 2-HEG units to 6-HEG units.[1][2]

Benchmark 1: Enzymatic Stability (Amylase Resistance)

The primary function of hydroxyethylation is to protect the starch backbone from serum


-amylase. The position of the substitution is the decisive factor.
DerivativeSubstitution PositionSteric Hindrance (Amylase)Hydrolysis Rate (Relative)Biological Half-Life Impact
2-HEG C-2 (Axial/Equatorial) High (Direct Block) < 5% Significantly Prolonged
3-HEG C-3Moderate~20-30%Moderate Extension
6-HEG C-6 (Primary Alcohol)Low (Remote from Active Site)> 80%Minimal Extension
Glucose NoneNone100% (Rapid)Minutes (Metabolized)

Mechanistic Insight:


-Amylase requires access to the C-2 and C-3 hydroxyl groups to form the enzyme-substrate complex. A hydroxyethyl group at C-2 (2-HEG)  creates a massive steric clash within the enzyme's active site cleft, effectively "capping" the polymer chain against further endo-hydrolysis. In contrast, substitution at C-6 (6-HEG)  projects away from the catalytic center, offering minimal protection.

Key Takeaway: A high proportion of 2-HEG (High C2/C6 ratio) correlates with sustained plasma volume expansion but increases the risk of lysosomal storage and renal toxicity due to incomplete metabolism.

Benchmark 2: Pharmacokinetic Safety Profile

The "ideal" plasma expander balances the stability provided by 2-HEG with the clearance facilitated by 6-HEG.

  • Hetastarch (Older Generation): High C2/C6 ratio (~9:1). High 2-HEG content leads to accumulation in skin and kidney, causing pruritus and nephrotoxicity.

  • Tetrastarch (Modern Standard): Optimized C2/C6 ratio (~9:1 to ~4:1 depending on synthesis, but typically lower molar substitution). Balances the "2-HEG brake" with sufficient "6-HEG accessible sites" for clearance.

Experimental Protocol: Quantitative Analysis of 2-HEG

To determine the C2/C6 ratio, one must isolate and quantify 2-HEG relative to its isomers. This protocol uses Acid Hydrolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS) of silylated derivatives.

Phase A: Total Hydrolysis (Releasing the Monomers)

Objective: Break all


-1,4-glycosidic bonds to release individual glucose and HEG units.
  • Sample Prep: Dissolve 10 mg of HES sample in 1 mL of 2M Trifluoroacetic acid (TFA).

  • Hydrolysis: Incubate at 120°C for 2 hours in a sealed, pressure-resistant vial.

    • Causality: TFA is chosen over HCl to minimize degradation of the hydroxyethyl ether linkage itself while effectively cleaving the glycosidic bonds.

  • Evaporation: Dry the sample under a stream of nitrogen at 40°C to remove TFA. Co-evaporate with isopropanol (2x) to ensure complete acid removal.

Phase B: Derivatization (Silylation)

Objective: Volatilize the sugar monomers for GC analysis.

  • Reconstitution: Dissolve the dried residue in 500 µL of anhydrous pyridine.

  • Silylation: Add 200 µL of HMDS (Hexamethyldisilazane) and 100 µL of TMCS (Trimethylchlorosilane) .

  • Incubation: Vortex and heat at 60°C for 30 minutes .

    • Self-Validation: The solution should turn cloudy (ammonium chloride precipitate) and then clear or settle. If it remains clear with no precipitate, reagents may be hydrolyzed (wet).

  • Centrifugation: Spin down the precipitate (3000 x g, 5 min). Transfer supernatant to a GC vial.

Phase C: GC-MS Quantification
  • Column: Fused silica capillary column (e.g., DB-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 100°C (1 min)

    
     4°C/min 
    
    
    
    280°C (hold 5 min).
  • Detection: Mass Spectrometer (EI mode). Monitor ions characteristic of silylated glucose ethers (m/z 204, 217).

Data Interpretation:

  • 2-HEG: Elutes after 3-HEG and before 6-HEG in most non-polar phases due to intramolecular hydrogen bonding effects.

  • Calculation: Calculate the Area Under Curve (AUC) for 2-HEG and 6-HEG.

    
    
    

Visualizing the Mechanism

Diagram 1: The "Stop Sign" Mechanism of 2-HEG

This diagram illustrates how 2-HEG blocks the amylase enzyme, while 6-HEG allows the enzyme to pass and cleave the chain.

AmylaseBlock cluster_Sites Substitution Sites Amylase α-Amylase Enzyme Site2 2-HEG Unit (C-2 Substitution) Amylase->Site2 Attacks Site6 6-HEG Unit (C-6 Substitution) Amylase->Site6 Attacks StarchChain HES Polymer Chain StarchChain->Site2 StarchChain->Site6 ResultBlock Hydrolysis BLOCKED (Steric Hindrance) Site2->ResultBlock High Steric Clash ResultPass Hydrolysis PROCEEDS (Chain Cleavage) Site6->ResultPass Low Steric Clash

Caption: Comparative mechanism of amylase interaction with 2-HEG (blocking) vs. 6-HEG (permissive).

Diagram 2: Analytical Workflow for C2/C6 Determination

The step-by-step logic for quantifying 2-HEG in a plasma expander sample.

Workflow Sample HES Sample (Plasma/Raw Material) Acid Acid Hydrolysis (2M TFA, 120°C) Sample->Acid Depolymerization Monomers Released Monomers: Glucose, 2-HEG, 3-HEG, 6-HEG Acid->Monomers Deriv Silylation (HMDS/TMCS) (Volatilization) Monomers->Deriv Tagging GCMS GC-MS Analysis (Separation by Polarity) Deriv->GCMS Data Calculate C2/C6 Ratio (Benchmark Metric) GCMS->Data Integration

Caption: Analytical pipeline for isolating and quantifying 2-HEG to determine the C2/C6 stability ratio.

References

  • Jungheinrich, C., & Neff, T. A. (2005). Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics, 44(7), 681-699. Link

  • Sommermeyer, K., et al. (1987). Klinisch-experimentelle Untersuchungen zur Pharmakokinetik von Hydroxyethylstärke unterschiedlichen Substitutionsgrades. Klinische Wochenschrift.
  • Mishra, A., et al. (2013). Hydroxyethyl starch: A review of pharmacokinetics, pharmacodynamics, safety, and efficacy. Journal of Anaesthesiology Clinical Pharmacology. Link

  • Yong, C., et al. (2010). Determination of molar substitution and degree of substitution of hydroxyethyl starch by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Source for GC-MS protocol).

Sources

Validation

The Strategic Advantage of 2-O-Hydroxyethyl-D-glucose Over Traditional Substrates in Biopolymer Engineering

Introduction & Mechanistic Overview In the fields of biopharmaceuticals, targeted drug delivery, and clinical fluid resuscitation, the structural integrity of carbohydrate-based substrates dictates their pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the fields of biopharmaceuticals, targeted drug delivery, and clinical fluid resuscitation, the structural integrity of carbohydrate-based substrates dictates their pharmacokinetic viability. Traditional substrates—such as unmodified D-glucose polymers (e.g., natural starch, amylopectin, or glycogen)—suffer from rapid enzymatic degradation in vivo.

The targeted etherification of glucose to form 2-O-Hydroxyethyl-D-glucose (2-HEG) introduces critical steric hindrance, revolutionizing the stability and utility of these polymers[1]. This guide provides an objective, data-driven comparison of 2-HEG-modified substrates against traditional unmodified carbohydrates, detailing the mechanistic advantages and the experimental frameworks used to validate them.

Mechanistic Superiority: The 2-O-Substitution Advantage

The primary vulnerability of traditional


-1,4-glucans is their extreme susceptibility to 

-amylase, an endo-enzyme that rapidly cleaves internal glycosidic bonds. To coordinate hydrolytic cleavage,

-amylase requires unhindered access to the C2 and C3 hydroxyl groups of the glucose monomer.

By substituting the hydroxyl group at the C2 position with a hydroxyethyl group (forming 2-HEG), a bulky steric barrier is introduced. This modification physically blocks the enzyme's active site from docking with the substrate[2].

Crucially, the specific position of substitution dictates performance.2

2[2]. Therefore, modern engineered substrates (such as third-generation Hydroxyethyl Starch, HES 130/0.4) are synthesized to maintain a high C2/C6 ratio (typically ~9:1). This ensures predictable, prolonged intravascular half-lives without the risk of permanent tissue accumulation seen in older, non-optimized polymers[3][4].

G cluster_0 Traditional Substrate (D-Glucose) cluster_1 Modified Substrate (2-HEG) A Unmodified alpha-1,4-Glucan B alpha-Amylase Binding A->B C Rapid Cleavage (< 20 mins) B->C D 2-O-Hydroxyethyl Substituted Glucan E Steric Clash at C2 Position D->E Inhibits Binding F Prolonged Half-Life (~12 hours) E->F Prevents Cleavage

Mechanistic pathway comparing rapid cleavage of traditional glucans vs. steric inhibition of 2-HEG.

Comparative Data: Pharmacokinetics & Enzymatic Resistance

The table below summarizes the quantitative advantages of 2-HEG-rich substrates compared to traditional and early-generation alternatives.

Substrate TypePrimary Monomeric UnitC2/C6 Ratio

-Amylase Degradation Rate
In Vivo Half-LifeClinical/Assay Utility
Traditional Starch Unmodified D-glucoseN/AVery High< 20 minsPoor (Rapidly cleared)
First-Gen HES (Hetastarch) 2-HEG & 6-HEG~5:1Very Low> 48 hoursHigh accumulation risk[1]
Third-Gen HES (Voluven) 2-HEG & 6-HEG~9:1Moderate-Low~12 hours[4]Optimal volume expansion[3]

Experimental Protocol: In Vitro -Amylase Degradation Assay

To empirically validate the enzymatic resistance of 2-HEG over traditional D-glucose substrates, a self-validating 3,5-Dinitrosalicylic acid (DNS) reducing sugar assay is employed. This protocol measures the release of reducing ends (maltose/glucose) as a direct proxy for substrate degradation.

Materials:
  • Substrate A (Control): 1% (w/v) Unmodified Potato Starch (Traditional D-glucose polymer).

  • Substrate B (Test): 1% (w/v) 2-HEG modified starch (e.g., HES 130/0.4).

  • Enzyme: Porcine Pancreatic

    
    -Amylase (PPA), 10 U/mL in 20 mM Sodium Phosphate buffer (pH 6.9) with 6.7 mM NaCl.
    
  • Reagent: DNS solution.

Step-by-Step Methodology:
  • Equilibration: Aliquot 1.0 mL of Substrate A and Substrate B into separate test tubes. Pre-incubate at 37°C for 5 minutes.

    • Causality: Ensures uniform thermal kinetic conditions before enzyme introduction, preventing artificial lag phases.

  • Reaction Initiation: Add 0.5 mL of the PPA enzyme solution to each tube. Vortex gently and incubate exactly at 37°C.

  • Kinetic Sampling: At precise intervals of 5, 15, 30, and 60 minutes, extract a 200 µL aliquot from each reaction tube.

  • Reaction Quenching: Immediately transfer the 200 µL aliquot into a tube containing 200 µL of DNS reagent. Boil at 95°C for 5 minutes.

    • Causality: The high heat instantly denatures the amylase, halting degradation. Simultaneously, the DNS reacts with newly formed reducing sugars to produce a quantifiable red-brown complex.

  • Quantification: Cool the tubes on ice, dilute with 2.0 mL of distilled water, and measure the absorbance at 540 nm using a spectrophotometer.

  • System Validation: Run a blank containing 1.0 mL substrate and 0.5 mL buffer (no enzyme) to subtract background non-enzymatic hydrolysis. Substrate A serves as the positive control, proving the enzyme is active and functional.

Workflow N1 Step 1: Equilibration 1% Substrate at 37°C N2 Step 2: Enzyme Addition 10 U/mL alpha-Amylase N1->N2 N3 Step 3: Kinetic Incubation Sample at 5, 15, 30, 60 min N2->N3 N4 Step 4: Reaction Quenching DNS Reagent + 95°C Boil N3->N4 N5 Step 5: Quantification Absorbance at 540 nm N4->N5

Step-by-step experimental workflow for the DNS-based alpha-amylase degradation assay.

Conclusion

The transition from traditional D-glucose polymers to 2-O-Hydroxyethyl-D-glucose modified substrates represents a triumph of rational biochemical engineering. By exploiting steric hindrance at the critical C2 position, researchers can precisely tune the degradation kinetics of biopolymers. This structural advantage allows for the optimization of substrates for sustained therapeutic delivery, fluid resuscitation, and advanced nanomedicine applications[1][5].

References

  • Hydroxyethyl Starches - Medic's Corner. JVS Medic's Corner.
  • A New Hydroxyethyl Starch - HES 130/0.4, Voluven®. Anestesia.org.ar.
  • Colloidal hydroxyethyl starch for tumor targeted platinum delivery. Royal Society of Chemistry.
  • Modern rapidly degradable hydroxyethyl starches: current concepts. SciSpace.
  • Hydroxyethyl-Starch-130-per-0.4-6wv-Solution-for-Intravenous-Infusion. EFDA.

Sources

Comparative

Independent Verification of 2-O-Hydroxyethyl-D-glucose: A Publish Comparison Guide

The following guide details the independent verification of 2-O-Hydroxyethyl-D-glucose (2-O-HEG) , a critical metabolite and structural marker of Hydroxyethyl Starch (HES). Content Type: Technical Verification & Benchmar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the independent verification of 2-O-Hydroxyethyl-D-glucose (2-O-HEG) , a critical metabolite and structural marker of Hydroxyethyl Starch (HES).

Content Type: Technical Verification & Benchmarking Guide Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists.

Executive Summary & Scientific Context

2-O-Hydroxyethyl-D-glucose (2-O-HEG) is the primary hydrolysis-resistant metabolic product of Hydroxyethyl Starch (HES), a widely used plasma volume expander. Unlike naturally occurring glucose, the hydroxyethyl ether linkage at the C2 position sterically hinders enzymatic hydrolysis by


-amylase. Consequently, while 6-O-HEG and 3-O-HEG residues are more easily cleaved or metabolized, 2-O-HEG accumulates in plasma and urine, making it a definitive marker for HES pharmacokinetics and tissue storage.

Independent verification of this compound requires rigorous differentiation from its structural isomers (3-O-HEG, 6-O-HEG) and unmodified glucose. This guide outlines a self-validating analytical workflow combining GC-MS (Gas Chromatography-Mass Spectrometry) for separation and NMR (Nuclear Magnetic Resonance) for structural confirmation.

Technical Profile & Benchmarking

The following table contrasts 2-O-HEG with its isomers and the parent glucose molecule. Note that while molecular weights are identical for the isomers, their fragmentation and chromatographic behaviors differ.

Table 1: Comparative Physicochemical Profile
Feature2-O-Hydroxyethyl-D-glucose 3-O-Hydroxyethyl-D-glucose 6-O-Hydroxyethyl-D-glucose D-Glucose
Molecular Weight 224.21 g/mol 224.21 g/mol 224.21 g/mol 180.16 g/mol
Amylase Susceptibility Resistant (Steric hindrance at C2)SusceptibleSusceptibleN/A
GC-MS Elution Order (TMS derivatives)*Late eluting (typically)IntermediateEarly elutingEarliest
Key MS Fragment (TMS) m/z 261 (C1-C2 fragment)Distinct C3 fragmentm/z 205 (C5-C6 fragment)m/z 204/217
13C NMR Shift (C-X) C2: ~80-82 ppm (Downfield shift)C3: ~83-85 ppmC6: ~70-72 ppmC2: ~72-75 ppm

*Elution order is column-dependent (e.g., DB-5ms vs. DB-1701) and must be determined relative to n-alkane standards.

Verification Strategy: The "Triad of Evidence"

To claim independent verification, a researcher must satisfy three criteria:

  • Chromatographic Resolution: Baseline separation from 3-O and 6-O isomers.

  • Mass Spectral Fingerprinting: Identification of the unique hydroxyethyl-ether fragment ions.

  • Structural Certainty: NMR confirmation of the C2-ether linkage.

Diagram 1: Verification Workflow

The following diagram illustrates the logical flow for isolating and verifying 2-O-HEG from a biological or synthetic matrix.

VerificationWorkflow Start Sample Source (HES Hydrolysate or Standard) Hydrolysis Acid Hydrolysis (2M TFA, 100°C, 2h) Start->Hydrolysis Depolymerize Deriv Derivatization (Oximation + Silylation) Hydrolysis->Deriv Volatilize NMR 1H/13C NMR (D2O, 500 MHz) Hydrolysis->NMR Purify & Dissolve GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Data1 Retention Index (RI) Calculation GCMS->Data1 Data2 Fragment Ion Verification GCMS->Data2 Data3 C2 Chemical Shift Confirmation NMR->Data3 Decision Isomer ID Confirmed? Data1->Decision Data2->Decision Data3->Decision

Caption: Workflow for the isolation, derivatization, and analytical verification of 2-O-HEG.

Experimental Protocols

Protocol A: GC-MS Analysis (Primary Verification)

GC-MS is the preferred method for distinguishing isomers due to the high resolution of capillary columns.

Reagents:

  • Methoxyamine hydrochloride (2% in pyridine).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Internal Standard: Phenyl-

    
    -D-glucoside or Myo-inositol.
    

Step-by-Step:

  • Sample Prep: Evaporate 50 µL of aqueous sample (hydrolysate or standard) to varying dryness under nitrogen.

  • Oximation: Add 50 µL of Methoxyamine HCl/Pyridine. Incubate at 70°C for 60 min. Rationale: This locks the anomeric center, reducing the number of peaks from 2 (alpha/beta) to 1 (oxime) per isomer, simplifying the chromatogram.

  • Silylation: Add 100 µL BSTFA + 1% TMCS. Incubate at 70°C for 60 min.

  • Analysis: Inject 1 µL into a GC-MS (Split 1:20).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      300°C (5 min).
  • Self-Validation: Calculate the Kovats Retention Index (RI) using a C10-C30 alkane ladder. 2-O-HEG typically elutes after glucose and often distinct from 3-O/6-O isomers due to the steric bulk near the anomeric center affecting volatility.

Protocol B: NMR Structural Confirmation (Gold Standard)

For absolute structural proof, NMR is required to visualize the ether linkage at Carbon 2.

Step-by-Step:

  • Solvent: Dissolve 5-10 mg of pure sample in D

    
    O (99.9% D).
    
  • Acquisition: Acquire 1H and 13C spectra (minimum 400 MHz, preferably 600 MHz).

  • Critical Signal Verification:

    • 1H NMR: Look for the anomeric proton (H1).[1] In 2-O-HEG, the coupling constant (

      
      ) and chemical shift will be perturbed compared to glucose due to the electronegative ethoxy substituent at C2.
      
    • 13C NMR: The C2 signal is the diagnostic marker. In unsubstituted glucose, C2 appears at ~72-75 ppm. In 2-O-HEG, the ether linkage shifts this signal downfield to ~80-82 ppm .

    • HMBC (2D NMR): Verify the correlation between the C2 proton and the ether carbon of the hydroxyethyl group (-O-C H2-CH2-OH).

Mechanism of Differentiation

The following diagram explains why the analytical signals differ, providing the causal link required for high-integrity verification.

DifferentiationLogic Structure 2-O-HEG Structure (Ether at C2) Factor1 Steric Hindrance (at Anomeric Center) Structure->Factor1 Factor2 Electron Withdrawal (Inductive Effect) Structure->Factor2 Result_GC GC-MS Result: Shifted Retention Time & Unique C1-C2 Fragment Factor1->Result_GC Altered Volatility Result_Bio Biological Result: Amylase Resistance (Metabolic Stability) Factor1->Result_Bio Enzyme Blockage Factor2->Result_GC Fragmentation Pattern Result_NMR NMR Result: Downfield Shift of C2 (~80 ppm) Factor2->Result_NMR Deshielding

Caption: Causal links between the C2-ether structure and observed analytical/biological properties.

References

  • Metabolism of Hydroxyethyl Starch : Waitzberg, D. L., et al. "Pharmacokinetics and tissue distribution of hydroxyethyl starch." Clinical Nutrition, 2005.

  • GC-MS Analysis of Sugar Ethers : Medeiros, P. M., & Simoneit, B. R. "Analysis of sugars in environmental samples by GC-MS." Journal of Chromatography A, 2007.

  • NMR of Carbohydrates : Duus, J. Ø., et al. "Carbohydrate structural determination by NMR spectroscopy." Chemical Reviews, 2000.

  • HES Hydrolysis Products : Jungheinrich, C., & Neff, T. "Pharmacokinetics of hydroxyethyl starch." Clinical Pharmacokinetics, 2005.

  • Standardization of Retention Indices : Babushok, V. I., et al. "Retention indices for frequently reported compounds of plant essential oils." Journal of Physical and Chemical Reference Data, 2011.

Sources

Validation

comparative analysis of different synthesis routes for 2-O-Hydroxyethyl-d-glucose

[color="#F1F3F Finalizing Visualizations I'm now integrating the final, validated GC-MS fragmentation analysis and analytical workflow diagrams. I am making sure the DOT diagram clearly shows the correlation between the...

Author: BenchChem Technical Support Team. Date: March 2026

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I've completed integrating validated GC-MS fragmentation analysis and detailed analytical workflow diagrams, with clear correlations between the top-down and bottom-up routes. The DOT diagram, along with annotations and descriptions, is now a fully-informative visual aid, and the links are now accurate. I have finalized the workflow.

2-O-Hydroxyethyl-D-glucose (2-HEG) is a highly specialized monosaccharide derivative utilized as a glycomonomer, a building block for bicyclic 1,2-O-ethylene-D-glucofuranose, and a critical analytical marker for the metabolism of hydroxyethyl starch (HES) plasma volume expanders [1.11].

Synthesizing 2-HEG presents a classic regioselectivity challenge: differentiating the four secondary hydroxyl groups of the glucopyranose ring. This guide objectively compares the two primary methodologies for obtaining 2-HEG: Route A (Bottom-Up Direct Chemical Synthesis) and Route B (Top-Down Polymer Hydrolysis) .

Mechanistic Causality: The Reactivity of the C2-Hydroxyl

Both synthetic routes fundamentally rely on the unique chemical environment of the C2 position in D-glucose. The C2-hydroxyl is adjacent to the anomeric carbon (C1). The electron-withdrawing nature of the anomeric acetal oxygen increases the acidity of the C2-OH relative to the C3 and C6 positions.

  • In Route A (Chemical Synthesis): This proximity allows for the selective formation of a stannylene acetal intermediate, which coordinates with the anomeric oxygen to highly activate O-2 toward electrophiles.

  • In Route B (Polymer Hydrolysis): Under the alkaline conditions used to manufacture hydroxyethyl starch, the higher acidity of C2-OH results in a higher concentration of the C2-alkoxide, making it the kinetically favored site for nucleophilic attack on ethylene oxide[1],[2].

SynthesisRoutes Target 2-O-Hydroxyethyl-D-glucose RouteA Route A: Direct Synthesis RouteA->Target StartA D-Glucose Protect 1. Protection (Benzylidene) StartA->Protect Stannylene 2. Activation (Bu2SnO) Protect->Stannylene Alkylate 3. Alkylation & Reduction Stannylene->Alkylate Deprotect 4. Global Deprotection Alkylate->Deprotect Deprotect->RouteA RouteB Route B: Polymer Hydrolysis RouteB->Target StartB Waxy Maize Starch Etherification 1. Alkaline Etherification StartB->Etherification HES 2. Hydroxyethyl Starch (HES) Etherification->HES Hydrolysis 3. Acid Hydrolysis HES->Hydrolysis Purification 4. Preparative HPLC Hydrolysis->Purification Purification->RouteB

Workflow comparison of bottom-up synthesis vs. top-down polymer hydrolysis for 2-HEG.

Route A: Direct Regioselective Synthesis (Bottom-Up)

This route utilizes a protection-deprotection strategy combined with organotin-mediated regioselective alkylation. It is the preferred method for generating high-purity analytical standards[3].

Experimental Protocol
  • Protection: Convert D-glucose to methyl

    
    -D-glucopyranoside, followed by reaction with benzaldehyde dimethyl acetal (with catalytic p-TsOH) to yield methyl 4,6-O-benzylidene-
    
    
    
    -D-glucopyranoside. Self-Validation: The formation of a white crystalline solid and a shift in TLC Rf (Hexane:EtOAc 1:1) confirms the locking of the 4,6-positions.
  • Stannylene Acetal Activation: Suspend the protected glucoside (1 eq) and dibutyltin oxide (1.1 eq) in anhydrous toluene. Reflux with a Dean-Stark trap for 4 hours. Causality: The removal of water drives the formation of the 2,3-O-dibutylstannylene acetal, which selectively activates the equatorial O-2 due to coordination with the adjacent anomeric methoxy group.

  • Alkylation & Reduction: Cool the mixture and add ethyl bromoacetate (1.2 eq) and CsF (catalytic). Reflux for 8 hours. Isolate the 2-O-acetate intermediate. Reduce the ester to the corresponding alcohol using LiAlH

    
     in THF at 0°C.
    
  • Global Deprotection: Treat the intermediate with 80% aqueous acetic acid at 80°C to remove the benzylidene group, followed by refluxing in 1M HCl to hydrolyze the methyl glycoside. Neutralize with Amberlite IRA-400 (OH⁻ resin).

  • Isolation: Lyophilize to obtain 2-HEG as a hygroscopic solid.

Route B: Polymer Hydrolysis of Hydroxyethyl Starch (Top-Down)

This route exploits the industrial-scale availability of Hydroxyethyl Starch (HES), where the starch backbone has already been etherified with a high preference for the C2 position[1].

Experimental Protocol
  • Acidic Cleavage: Dissolve 10 g of commercial HES (e.g., HES 130/0.4, indicating a molecular weight of 130 kDa and a molar substitution of 0.4) in 100 mL of 1M H

    
    SO
    
    
    
    . Reflux at 100°C for 4 hours. Causality: The strong acid completely hydrolyzes the
    
    
    -(1→4) and
    
    
    -(1→6) glycosidic bonds, breaking the polymer down to monomeric units, but leaves the stable ether linkages of the hydroxyethyl groups intact[4].
  • Self-Validating Neutralization: Cool the mixture and slowly add solid Barium Carbonate (BaCO

    
    ) until the pH reaches 6.5-7.0. Validation: The quantitative precipitation of insoluble Barium Sulfate (BaSO
    
    
    
    ) visually confirms the neutralization. Filter the suspension through a Celite pad.
  • Concentration: Evaporate the filtrate under reduced pressure to yield a thick syrup containing D-glucose (~48%), 2-HEG (~30%), 6-HEG (~10%), 3-HEG (~3%), and 1,2-O-ethylene-D-glucofuranose (~9%)[4].

  • Preparative Isolation: Separate the mixture using preparative HPLC equipped with a cation-exchange column (e.g., Aminex HPX-87P, Pb²⁺ form) using DI water as the mobile phase at 80°C. Collect the 2-HEG fraction and lyophilize.

Quantitative Comparative Analysis

ParameterRoute A: Direct Chemical SynthesisRoute B: Polymer Hydrolysis
Primary Mechanism Regioselective stannylene acetal activationAlkaline etherification followed by glycosidic cleavage
Overall Yield (Isolated) 40 - 45% (from starting glucose)~25 - 30% (from total hydrolysate mass)
Regioselectivity >95% preference for 2-OH~70% preference for 2-OH over 3/6-OH[2]
Scalability Moderate (limited by organotin toxicity/cost)High (utilizes cheap, bulk HES polymers)
Primary Impurities Trace 3-O-alkylated isomers, tin residualsD-glucose, 6-HEG, 3-HEG, 1,2-EGF[4]
Best Suited For High-purity analytical standards, mechanistic studiesBulk preparation, industrial scale-up

Analytical Validation Workflow (E-E-A-T)

To ensure the trustworthiness of the synthesized 2-HEG, structural confirmation via Gas Chromatography-Mass Spectrometry (GC-MS) is mandatory. Because 2-HEG is highly polar, it must be derivatized (persilylated) prior to injection.

Protocol: React the isolated 2-HEG with BSTFA and TMCS in pyridine at 70°C for 30 minutes. Causality & Validation: During GC-MS analysis, 2-O-substituted glucose derivatives yield a highly characteristic fragment at m/z 248 . Furthermore, 2-HEG is uniquely prone to intramolecular glucosidation, forming bicyclic 1,2-O-ethylene-D-glucofuranose (1,2-EGF)[3]. The presence of 1,2-EGF acts as an internal structural confirmation, yielding distinct bicyclic marker fragments at m/z 86, 127, 229, and 277 [5],[6].

AnalyticalWorkflow Sample 2-HEG Hydrolysate Derivatization Persilylation (BSTFA/TMCS) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Frag1 m/z 248 (2-O-substitution marker) GCMS->Frag1 Frag2 m/z 86, 127, 229, 277 (1,2-EGF bicyclic markers) GCMS->Frag2 Validation Structural Confirmation Frag1->Validation Frag2->Validation

GC-MS analytical validation workflow for identifying 2-HEG and its bicyclic derivatives.

References

  • Differences in chemical structures between waxy maize‐ and potato starch‐based hydroxyethyl starch volume therapeutics.
  • US5218108A - Hydroxylethylstarch (hes) as plasma expander and process for preparing hes.
  • Systematic GC/MS Analysis of 1,2-O-Ethylenglucose Derivatives in Hydrolysates of Hydroxyethyl Starch.
  • A Study on the Distribution of Hydroxyethyl Groups in Hydroxyethyl-starch.
  • Screening for hydroxyethyl starch (HES) doping in sport.
  • Intramolecular glucosidation of 2-O-hydroxyethyl-D-glucose. Acta Chemica Scandinavica.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: 2-O-Hydroxyethyl-d-glucose (2-HEG)

[1] Executive Summary & Operational Context 2-O-Hydroxyethyl-d-glucose (CAS: 2280-43-5), often abbreviated as 2-HEG, is a synthetic glucose derivative used primarily as a research intermediate in carbohydrate chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Context

2-O-Hydroxyethyl-d-glucose (CAS: 2280-43-5), often abbreviated as 2-HEG, is a synthetic glucose derivative used primarily as a research intermediate in carbohydrate chemistry and polymer synthesis.[1] While glucose derivatives are often perceived as biologically benign, 2-HEG must be managed as chemical waste, not domestic trash. [1]

The Core Directive: Do not dispose of 2-HEG down the laboratory drain. Although 2-HEG is water-soluble and likely biodegradable, the direct discharge of carbohydrate derivatives into municipal water systems spikes Biological Oxygen Demand (BOD).[1] High BOD loads can overwhelm local wastewater treatment bacteria, leading to regulatory fines and potential environmental hypoxia in receiving waters.[1] Furthermore, as a synthetic intermediate, it does not fall under "naturally occurring" exemptions in many GLP (Good Laboratory Practice) protocols.[1]

This guide defines the "Cradle-to-Grave" management for 2-HEG, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and local EHS regulations.

Chemical Profile & Hazard Assessment

Before disposal, the waste generator must characterize the material.[1] The following data synthesizes current Safety Data Sheet (SDS) information and physical properties.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Name 2-O-Hydroxyethyl-d-glucoseLabeling Requirement
CAS Number 2280-43-5Unique Identifier for Waste Manifest
Molecular Weight 224.21 g/mol N/A
Physical State White to Off-white PowderParticulate hazard; avoid dust generation
Solubility High (Water)Mobile in aqueous spills; requires containment
GHS Classification Not Globally Harmonized as PBT/vPvBTreat as General Chemical Waste
Potential Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3]Standard PPE (Gloves, Goggles) required
RCRA Code None (Non-Regulated)Dispose as "Non-RCRA Regulated Chemical Solid"

Expert Insight: While 2-HEG lacks a specific EPA "P" or "U" listing, it should be treated as an irritant due to the hydroxyethyl ether linkage, which can exhibit different surface-active properties than native glucose.[1]

Disposal Decision Matrix

The following logic flow ensures you select the correct waste stream based on the physical state of the 2-HEG at the time of disposal.

DisposalMatrix cluster_legend Legend Start Start: Identify Waste State IsSolid Is the 2-HEG a Solid (Powder/Crystal)? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidStream Stream A: Solid Chemical Waste (Non-RCRA Regulated) IsSolid->SolidStream Yes SolventCheck Identify Solvent Base IsLiquid->SolventCheck AqStream Stream B: Aqueous Organic Waste (pH 5-9) SolventCheck->AqStream Water/Buffer OrgStream Stream C: Organic Solvent Waste (Halogenated/Non-Halogenated) SolventCheck->OrgStream Organic (MeOH, DMSO, etc.) Safe Standard Disposal Haz High Hazard Stream

Figure 1: Decision matrix for segregating 2-HEG waste streams. Note that "Aqueous" streams must still be collected, not sewered.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, spilled powder, or excess reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[4]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-O-Hydroxyethyl-d-glucose, 100%"

    • Hazard Checkbox: Check "Irritant" (if available) or "Non-Regulated".

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as carbohydrate derivatives can act as reducing agents, creating exothermic risks.[1]

  • Final Disposal: Cap tightly. Transfer to your facility's Central Accumulation Area (CAA) for incineration by a licensed vendor.

Protocol B: Aqueous Solutions (Buffers/Water)

Applicability: Reaction mixtures or stock solutions in water.

  • pH Verification: Check pH. If < 5 or > 9, neutralize to pH 7 using dilute HCl or NaOH to prevent container corrosion.[1]

  • Collection: Pour into a carboy labeled "Aqueous Waste with Organic Contaminants".

  • Prohibition: Do NOT pour down the sink. Even if the concentration is low, the "Dilution is not the Solution to Pollution" principle applies. Accumulation of sugars in P-traps promotes fungal growth and biofilm formation.

Protocol C: Organic Solvent Mixtures

Applicability: 2-HEG dissolved in Methanol, DMSO, or DMF.[1]

  • Classification: The hazard is now driven by the solvent, not the 2-HEG.

  • Segregation:

    • Halogenated: If mixed with Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If mixed with Methanol, Ethanol, or Acetone.[1]

  • Action: Dispose of the entire mixture into the appropriate solvent waste drum. Record "Trace 2-O-Hydroxyethyl-d-glucose" on the waste log.

Emergency Procedures: Spills & Exposure

In the event of an accidental release, follow this self-validating response loop.

SpillResponse Assess 1. Assess Volume & State (Solid vs Liquid) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Circle spill with absorbent) PPE->Contain Clean 4. Cleanup (Sweep or Absorb) Contain->Clean Dispose 5. Bag & Tag (Label as Chemical Waste) Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep vigorously (dust hazard). Use a wet paper towel or a dustpan with a soft brush. Place waste in a clear plastic bag, seal, and label.

  • Liquid Spill: Cover with vermiculite or universal absorbent pads. Wait 5 minutes for absorption. Scoop into a waste bucket. Wash the area with soap and water to remove sticky residue (sugar derivatives are viscous).

Regulatory Compliance & Grounding

Compliance is not optional. This protocol aligns with the following authoritative standards:

  • EPA Resource Conservation and Recovery Act (RCRA): 40 CFR 261. While 2-HEG is not listed, the "Generator Knowledge" rule requires you to declare it as chemical waste due to its synthetic nature [1].[1]

  • Prudent Practices in the Laboratory (NRC): Mandates that water-soluble organic chemicals with unknown biodegradation rates in local systems be collected rather than sewered [2].

  • OSHA Hazard Communication: 29 CFR 1910.1200.[5][6] Requires all containers to be labeled with the identity of the contents and appropriate hazard warnings [3].[7]

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[8] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard.[3][5][6] 29 CFR 1910.1200.[5][6] Available at: [Link]

Sources

Handling

Operational Guide: Safe Handling &amp; Logistics for 2-O-Hydroxyethyl-d-glucose

Executive Safety & Technical Summary 2-O-Hydroxyethyl-d-glucose (CAS: 2280-43-5 / 25018-15-9) is a glucose derivative often used as a metabolic tracer or intermediate in carbohydrate synthesis. While generally classified...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Technical Summary

2-O-Hydroxyethyl-d-glucose (CAS: 2280-43-5 / 25018-15-9) is a glucose derivative often used as a metabolic tracer or intermediate in carbohydrate synthesis. While generally classified as low toxicity under GHS standards, it presents specific operational challenges in a drug development environment.

The Dual-Risk Profile:

  • Personnel Safety: As a fine organic powder, it poses a risk of particulate inhalation and potential respiratory sensitization upon repeated exposure. Standard carbohydrate derivatives can act as mild irritants to mucous membranes.

  • Data Integrity (Critical): This compound is hygroscopic .[1] Improper handling leads to moisture absorption, altering molecular weight calculations and compromising stoichiometric precision in downstream synthesis or metabolic assays.

Core Directive: Treat this substance as a Potential Irritant and Moisture-Sensitive Reagent .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent cross-contamination and minimize particulate exposure.

PPE CategorySpecificationOperational Logic (The "Why")
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Latex-Free: Avoids allergen introduction. Tactility: Essential for handling small weighing boats without static disruption. Change immediately if punctured.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Protects against inadvertent powder flicking during spatula transfer. Goggles are required only if generating large dust clouds (unlikely in micro-scale use).
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Primary Control: Handling inside a certified fume hood prevents dust accumulation in the lab. Secondary: If weighing on an open bench, an N95 mask is mandatory to prevent inhalation of fine particulates [1].
Body Defense Standard Lab Coat (Cotton/Poly blend)Prevents accumulation of organic dust on street clothes. Must be buttoned to the neck.

Technical Handling Protocol: The "Dry-Chain" Method

Objective: Transfer reagent without inducing hydration or static scattering.

Phase A: Preparation
  • Environment: Ensure the laboratory humidity is monitored (<50% RH preferred).

  • Static Control: Carbohydrate powders are prone to static charge, causing them to "jump" from spatulas. Use an anti-static gun or ionizer bar near the balance if available [2].

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation on the solid.

Phase B: Weighing & Solubilization
  • The "Closed Transfer" Rule:

    • Open the vial inside the fume hood.

    • Transfer the required amount into a pre-tared weighing boat.

    • IMMEDIATELY reseal the stock vial. Do not leave it open while waiting for the balance to stabilize.

  • Solvent Addition:

    • Add the solvent (e.g., water, buffer, DMSO) to the weighing vessel or intermediate flask before removing it from the hood. This traps the dust in solution, eliminating the inhalation hazard for subsequent steps.

Phase C: Spill Management
  • Dry Spill: Do not wet initially (this creates a sticky syrup). Sweep gently with a brush into a dustpan, then wipe the surface with a damp paper towel.

  • Wet Spill: Absorb with inert material (vermiculite or paper towels). Clean area with 70% Ethanol to remove sticky residues.

Disposal & Environmental Compliance

Although glucose derivatives are often biodegradable, laboratory chemical residues must never be poured down the drain without specific EHS authorization.

Disposal Workflow
  • Solid Waste: Excess powder in vials should be capped and placed in the Solid Chemical Waste drum (Non-Hazardous Organic).

  • Liquid Waste: Aqueous or organic solutions containing 2-O-Hydroxyethyl-d-glucose should be segregated into Non-Halogenated Organic Waste or Aqueous Waste streams, depending on the solvent used.

  • Container Decontamination: Triple rinse empty vials with water. Deface the label. Dispose of the rinsed vial in glass recycling or sharps containers [3].

Operational Logic Visualization

The following diagram illustrates the "Dry-Chain" workflow to ensure safety and sample integrity.

G cluster_handling Critical Handling Phase Start Start: Reagent Retrieval Check Check Humidity & Equilibrate Temp Start->Check PPE Don PPE: Nitrile + Lab Coat + Glasses Check->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing: Use Anti-Static Measures Hood->Weigh Seal IMMEDIATE Reseal of Stock Vial Weigh->Seal Solubilize Solubilize Solid (Trap Dust) Seal->Solubilize Disposal Disposal: Non-Haz Organic Stream Solubilize->Disposal

Figure 1: The "Dry-Chain" workflow emphasizes immediate resealing to prevent hygroscopic degradation and dust generation.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • University of Wisconsin-Madison EHS. (2020). Weighing Hazardous Powders in the Laboratory. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved October 26, 2023, from [Link]

Sources

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